molecular formula C11H12N2O4 B1273712 2-Morpholino-5-nitrobenzaldehyde CAS No. 30742-62-2

2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712
CAS No.: 30742-62-2
M. Wt: 236.22 g/mol
InChI Key: PCGDWIWUQDHQLK-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGDWIWUQDHQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383471
Record name 2-morpholino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30742-62-2
Record name 2-morpholino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Morpholino-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 5-Morpholino-2-nitrobenzaldehyde (CAS No: 113259-81-7).

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

5-Morpholino-2-nitrobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its structure uniquely combines three key functional moieties: a reactive aldehyde group, an electron-withdrawing nitro group, and a morpholine ring. The morpholine heterocycle is widely recognized as a "privileged structure" in drug discovery.[1][2] Its incorporation into molecules can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and target-binding affinity.[1] These properties, coupled with the synthetic versatility of the aldehyde and nitro groups, make 5-Morpholino-2-nitrobenzaldehyde a valuable building block for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors.[3][4]

This technical guide provides a comprehensive overview of 5-Morpholino-2-nitrobenzaldehyde, including its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and its applications as a precursor in the synthesis of complex heterocyclic compounds.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 5-Morpholino-2-nitrobenzaldehyde is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 5-Morpholino-2-nitrobenzaldehyde
PropertyValueReference
CAS Number 113259-81-7
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
Appearance Solid
Melting Point 149-151 °C
Purity ≥95%
Spectroscopic Analysis

While specific spectra are often proprietary to suppliers, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds. Supplier documentation often includes detailed analytical data such as NMR, HPLC, and LC-MS upon request.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (highly deshielded, likely >10 ppm), distinct aromatic protons, and the protons of the morpholine ring.

  • ¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm), along with signals for the aromatic carbons and the carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.23 m/z).

Synthesis of 5-Morpholino-2-nitrobenzaldehyde

The most plausible and widely applicable method for the synthesis of 5-Morpholino-2-nitrobenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitrobenzaldehyde with morpholine. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group (a halogen) activates the aromatic ring towards nucleophilic attack.

A common precursor for this synthesis is 2-fluoro-5-nitrobenzaldehyde, as the fluorine atom is an excellent leaving group in SNAr reactions.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methods for SNAr reactions with morpholine.[5][6]

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-Morpholino-2-nitrobenzaldehyde.

G cluster_synthesis Synthesis Workflow Start 2-Fluoro-5-nitrobenzaldehyde + Morpholine + K₂CO₃ in DMF Reaction Heat at 80-90°C (SₙAr Reaction) Start->Reaction Reagents Workup Quench with Water & Extract with Ethyl Acetate Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 5-Morpholino-2-nitrobenzaldehyde Purification->Product Purified Product

Caption: Synthesis workflow for 5-Morpholino-2-nitrobenzaldehyde.

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of the aldehyde and nitro functional groups makes 5-Morpholino-2-nitrobenzaldehyde a versatile intermediate for the synthesis of a variety of heterocyclic compounds.[7][8]

Precursor to Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors, where it often forms key interactions within the ATP-binding pocket of the enzyme.[4][9] The aldehyde group of 5-Morpholino-2-nitrobenzaldehyde serves as a synthetic handle for elaboration into more complex scaffolds. For instance, the nitro group can be reduced to an amine, which can then undergo cyclization reactions with other reagents to form quinazolines, a core structure in many VEGFR-2 kinase inhibitors.[7]

G Start 5-Morpholino-2-nitrobenzaldehyde Reduction Reduction of Nitro Group Start->Reduction Intermediate 5-Morpholino-2-aminobenzaldehyde Reduction->Intermediate Cyclization Cyclization Reactions Intermediate->Cyclization Product Heterocyclic Scaffolds (e.g., Quinazolines) Cyclization->Product Application Kinase Inhibitors Product->Application

Caption: Pathway to kinase inhibitor scaffolds.

Synthesis of Heterocyclic Compounds

The aldehyde functionality can readily participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems. Furthermore, the in-situ reduction of the nitro group to an amine, followed by condensation with a ketone, provides a direct route to substituted quinolines via the Friedländer annulation.

Safety and Handling

As with all nitroaromatic compounds, 5-Morpholino-2-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: Hazard and Precautionary Statements
CategoryStatement
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

5-Morpholino-2-nitrobenzaldehyde is a strategically important chemical intermediate with significant potential in medicinal chemistry and organic synthesis. The presence of the privileged morpholine scaffold, combined with the versatile reactivity of the aldehyde and nitro groups, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other bioactive molecules. The synthetic route via nucleophilic aromatic substitution is robust and allows for the efficient production of this key building block. As research into targeted therapies continues to expand, the utility of well-designed intermediates like 5-Morpholino-2-nitrobenzaldehyde is poised to grow, enabling the development of the next generation of therapeutic agents.

References

An In-Depth Technical Guide to the Chemical Properties of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Morpholino-5-nitrobenzaldehyde (CAS No: 30742-62-2). Due to the limited availability of specific experimental data for this compound, this document also includes comparative data from structurally related molecules to offer insights into its expected characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science.

Core Chemical Properties

This compound is a substituted aromatic aldehyde containing a morpholine ring and a nitro group. These functional groups are expected to significantly influence its chemical reactivity and biological activity.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Nitrobenzaldehyde[1][2]2-Chloro-5-nitrobenzaldehyde2-Hydroxy-5-nitrobenzaldehyde[3]
CAS Number 30742-62-2552-89-66361-21-397-51-8
Molecular Formula C₁₁H₁₂N₂O₄C₇H₅NO₃C₇H₄ClNO₃C₇H₅NO₄
Molecular Weight 236.23 g/mol 151.12 g/mol 185.56 g/mol 167.12 g/mol
Melting Point Data not available42-44 °C76-79 °C125-128 °C
Boiling Point Data not available153 °C at 23 mmHgData not availableData not available
Solubility Data not availableInsoluble in water; Soluble in ethanol, ether, and benzene[2]Data not availableData not available
Appearance Data not availablePale yellow crystalline powder[1]Yellow crystalline solidYellow solid

Synthesis and Reactivity

Synthesis_Workflow 2-Halogeno-5-nitrobenzaldehyde 2-Halogeno-5-nitrobenzaldehyde Reaction Reaction 2-Halogeno-5-nitrobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction This compound This compound Reaction->this compound

A potential synthetic route to this compound.
General Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found in the literature. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR - Aldehyde proton (singlet, ~9.8-10.2 ppm) - Aromatic protons (multiplets, ~7.0-8.5 ppm) - Morpholine protons (two multiplets, ~3.0-4.0 ppm)
¹³C NMR - Aldehyde carbonyl carbon (~185-195 ppm) - Aromatic carbons (~110-160 ppm) - Morpholine carbons (~45-70 ppm)
IR Spectroscopy - C=O stretch (aldehyde): ~1690-1710 cm⁻¹ - N-O stretch (nitro): ~1510-1550 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric) - C-N stretch (aromatic amine): ~1250-1350 cm⁻¹ - C-O-C stretch (morpholine): ~1110-1130 cm⁻¹
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 236.08

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the presence of the morpholine and nitrobenzaldehyde moieties suggests potential for pharmacological activity.

  • Anticancer Potential: Morpholine derivatives have been extensively studied for their anticancer properties.[4][5][6][7][8] They have been shown to target various cellular pathways involved in cancer progression, including cell cycle regulation and apoptosis.[6][7] Some morpholine-containing compounds act as inhibitors of key signaling molecules like PI3K.[9]

  • Antimicrobial Activity: Nitrobenzaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[10][11][12] The nitro group is a key pharmacophore that can induce cellular toxicity in microorganisms.[13]

Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it for anticancer and antimicrobial effects.

Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_mechanism Mechanism of Action Studies Anticancer_Assay Anticancer Assays (e.g., MTT on cancer cell lines) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Anticancer_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Anticancer_Assay->Cell_Cycle_Analysis Antimicrobial_Assay Antimicrobial Assays (e.g., MIC/MBC determination) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase assays) Apoptosis_Assay->Enzyme_Inhibition This compound This compound This compound->Anticancer_Assay This compound->Antimicrobial_Assay

A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and materials science, inferred from the known properties of its constituent functional groups. This technical guide has summarized the available information and provided a predictive framework for its chemical properties, synthesis, and potential biological activities. The significant gaps in the experimental data for this compound highlight the need for further research to fully characterize its profile and unlock its potential for various applications. The methodologies and comparative data presented herein offer a solid foundation for initiating such investigations.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-Morpholino-5-nitrobenzaldehyde, a nitroaromatic compound of interest in chemical synthesis and potentially in drug discovery. This document details the definitive crystal structure as determined by single-crystal X-ray diffraction and outlines the experimental protocols for its synthesis and spectroscopic characterization.

Core Structural Data

The primary method for the unambiguous determination of the three-dimensional structure of this compound is single-crystal X-ray diffraction. A study published by the International Union of Crystallography (IUCr) provides the key crystallographic data and bond metrics for this compound.[1]

Crystallographic Data
ParameterValue
Chemical FormulaC₁₁H₁₂N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2580 (17)
b (Å)8.3960 (13)
c (Å)11.704 (3)
β (°)95.165 (18)
Volume (ų)710.3 (3)
Z4
R-factor (%)4.50
Key Bond Distances

The X-ray diffraction data reveals characteristic bond lengths that confirm the molecular structure.[1]

BondDistance (Å)Description
C=O (aldehyde)1.194 (1)Double bond between the carbonyl carbon and oxygen.
C-N (nitro)1.457 (1)Single bond between the aromatic carbon and the nitrogen of the nitro group.
N-O (nitro)1.214 (1), 1.207 (1)Characteristic bond lengths for a nitro group.
C-O (morpholine)1.420 (2), 1.422 (2)Single bonds between the sp³ carbons of the morpholine ring and the oxygen atom.

The bond angles within the aromatic ring are approximately 120°, which is typical for a benzene ring.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde, with morpholine. The following is a representative protocol.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (or 2-Chloro-5-nitrobenzaldehyde)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the molecular ion peak [M+H]⁺ or M⁺.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a controlled temperature (e.g., 100 K or 296 K).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde Reaction Reaction 2-Fluoro-5-nitrobenzaldehyde->Reaction Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction 80-100 C 80-100 C 80-100 C->Reaction Extraction Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product This compound Column Chromatography->Pure Product Final Product Crude Product Crude Product Reaction->Crude Product Crude Product->Extraction

Caption: Synthetic workflow for this compound.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Crystal Growth Crystal Growth Purification->Crystal Growth Structural Hypothesis Structural Hypothesis Spectroscopic Analysis->Structural Hypothesis NMR NMR Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Final Structure Confirmed Structure of This compound Structural Hypothesis->Final Structure Structure Solution Structure Solution X-ray Diffraction->Structure Solution Structure Solution->Final Structure

Caption: Logical workflow for structure elucidation.

References

A Technical Guide to the Spectroscopic Characterization of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholino-5-nitrobenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a morpholine ring, a nitro group, and an aldehyde function on a benzene core, offers multiple points for chemical modification, making it a potentially valuable building block for the synthesis of novel compounds. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed protocols for obtaining this information.

Synthesis Protocol

A plausible route for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, starting from 2-chloro-5-nitrobenzaldehyde and morpholine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Chloro-5-nitrobenzaldehyde

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-Chloro-5-nitrobenzaldehyde (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and morpholine (1.2 equivalents).

    • Stir the reaction mixture at 80°C for 12 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data

The predicted chemical shifts are based on the analysis of substituted benzaldehydes and morpholine-containing aromatic compounds.

Proton AssignmentExpected Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Aldehyde-H9.9 - 10.5Singlet
Aromatic-H (position 6)8.0 - 8.3Doublet
Aromatic-H (position 4)7.8 - 8.1Doublet of Doublets
Aromatic-H (position 3)7.0 - 7.3Doublet
Morpholino-H (N-CH₂)3.8 - 4.0Triplet
Morpholino-H (O-CH₂)3.1 - 3.3Triplet

Expected ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm) in CDCl₃
Aldehyde (C=O)188 - 192
Aromatic (C-NO₂)145 - 150
Aromatic (C-Morpholino)150 - 155
Aromatic (C-H)115 - 130
Aromatic (C-CHO)130 - 135
Morpholino (N-CH₂)66 - 68
Morpholino (O-CH₂)48 - 52

Experimental Protocol: NMR Spectroscopy [1][2]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence, which will require a greater number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1700
Nitro (NO₂)Asymmetric Stretch~1520 - 1560
Nitro (NO₂)Symmetric Stretch~1340 - 1380
Aromatic (C=C)Stretch~1600, ~1475
C-N (Aromatic-Morpholino)Stretch~1300 - 1350
C-O-C (Morpholino)Stretch~1115
Aromatic C-HStretch~3000 - 3100
Aliphatic C-H (Morpholino)Stretch~2850 - 2960

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy [3][4][5]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

  • Sample Application: Place a small amount of solid this compound directly onto the diamond crystal of the ATR accessory.[5]

  • Pressure Application: Apply firm pressure using the ATR press arm to ensure good contact between the sample and the crystal.[4]

  • Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is the result of the sample spectrum with the background spectrum automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₁H₁₂N₂O₄

  • Molecular Weight: 236.23 g/mol

  • Expected [M]⁺ Peak (m/z): 236

Expected Fragmentation Pattern

The fragmentation of this compound in electron ionization (EI)-MS is expected to involve the loss of the aldehyde group, the nitro group, and fragmentation of the morpholine ring.

m/zProposed Fragment
236Molecular ion [M]⁺
207Loss of the formyl group [M-CHO]⁺
190Loss of the nitro group [M-NO₂]⁺
178Fragmentation of the morpholine ring
150Further fragmentation

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry [6][7][8]

  • Sample Introduction: Introduce a small, pure sample of this compound into the mass spectrometer. The compound must be volatile enough for EI.[6]

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.[9]

Visualizations

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Chloro-5-nitrobenzaldehyde + Morpholine reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, 80°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy (ATR-FTIR) product->ir ms Mass Spectrometry (EI-MS) product->ms

Caption: Proposed workflow for the synthesis and spectroscopic analysis.

G Structural Elucidation Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation & Confirmation nmr NMR (Proton/Carbon Environment, Connectivity) confirmation Structural Confirmation nmr->confirmation ir IR (Functional Groups: -CHO, -NO2, Morpholine) ir->confirmation ms MS (Molecular Weight, Fragmentation Pattern) ms->confirmation structure Proposed Structure: This compound confirmation->structure Consistent Data

Caption: Logical flow for structural confirmation using spectroscopic data.

References

An In-depth Technical Guide to the Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Morpholino-5-nitrobenzaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of 2-chlorobenzaldehyde to produce the key intermediate, 2-chloro-5-nitrobenzaldehyde. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by morpholine to yield the final product.

The reaction scheme is as follows:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chlorobenzaldehyde->2-Chloro-5-nitrobenzaldehyde HNO₃, H₂SO₄ This compound This compound 2-Chloro-5-nitrobenzaldehyde->this compound Morpholine Morpholine Morpholine G cluster_step1 Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde cluster_step2 Step 2: Synthesis of this compound Nitration Nitration of 2-Chlorobenzaldehyde Workup1 Quenching with Ice & Filtration Nitration->Workup1 Purification1 Purification by Suspension in Methanol/Water Workup1->Purification1 SNAr SNAr Reaction with Morpholine Purification1->SNAr Intermediate Workup2 Aqueous Workup & Extraction SNAr->Workup2 Purification2 Column Chromatography Workup2->Purification2 G Start Starting Material (2-Chlorobenzaldehyde) Intermediate Intermediate (2-Chloro-5-nitrobenzaldehyde) Start->Intermediate Nitration Product Final Product (this compound) Intermediate->Product SNAr Reagent1 Reagents (HNO₃, H₂SO₄) Reagent1->Intermediate Reagent2 Reagents (Morpholine, K₂CO₃) Reagent2->Product

An In-depth Technical Guide to the Physical Properties of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2-Morpholino-5-nitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to offer a predictive profile. This guide is intended to support researchers, scientists, and drug development professionals in understanding the fundamental physicochemical characteristics of this compound, which is of interest for its potential applications in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols for the determination of key physical properties, based on standard laboratory practices for analogous compounds, are provided.

Core Compound Information

This compound is an aromatic organic compound featuring a morpholine ring and a nitro group substituted on a benzaldehyde core. The presence of these functional groups is expected to influence its chemical reactivity, solubility, and biological activity.

PropertyValueSource/Comment
CAS Number 30742-62-2
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol
Appearance Expected to be a crystalline solidBased on analogous nitrobenzaldehydes.
Melting Point Data not available. The related compound 2-chloro-5-nitrobenzaldehyde has a melting point of 77.0 - 82.0 °C.
Boiling Point Data not available.
Solubility No specific data available. Expected to be soluble in common organic solvents.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the morpholine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating morpholino group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1700
Nitro (NO₂)Asymmetric Stretch~1530
Nitro (NO₂)Symmetric Stretch~1350
Aromatic (C=C)Stretch~1600, ~1475
C-N (Morpholine)Stretch~1115
C-O-C (Morpholine)Stretch~1250
Mass Spectrometry (MS)

The mass spectrum obtained by electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (236.23).

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties, adapted from standard laboratory procedures for similar aromatic aldehydes.

Determination of Melting Point

A small quantity of the crystalline this compound is placed in a capillary tube. The tube is then inserted into a calibrated melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory in an FTIR spectrometer. Pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is recorded and subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate ions, which are then analyzed based on their mass-to-charge ratio.

Synthetic and Reactivity Profile

The synthesis of this compound would likely involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde, with morpholine. The nitro group is a strong electron-withdrawing group, which activates the ortho and para positions to nucleophilic attack.

The presence of the aldehyde, nitro, and morpholino groups provides multiple reactive sites for further chemical transformations. The aldehyde can undergo condensation reactions to form Schiff bases or be oxidized to a carboxylic acid. The nitro group can be reduced to an amine, which is a key step in the synthesis of many biologically active compounds.

Synthesis_and_Biological_Evaluation_Workflow General Workflow for Synthesis and Biological Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_Morpholino_5_nitrobenzaldehyde This compound Condensation_Reaction Condensation Reaction (Ethanol, Reflux) 2_Morpholino_5_nitrobenzaldehyde->Condensation_Reaction Primary_Amine Primary Amine (e.g., aminobenzoic acid, aminothiazole) Primary_Amine->Condensation_Reaction Schiff_Base_Derivative Schiff Base Derivative Condensation_Reaction->Schiff_Base_Derivative Antimicrobial_Screening Antimicrobial Screening (Bacteria, Fungi) Schiff_Base_Derivative->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (Cancer Cell Lines) Schiff_Base_Derivative->Anticancer_Screening Data_Analysis Data Analysis (MIC, IC50) Antimicrobial_Screening->Data_Analysis Anticancer_Screening->Data_Analysis

An In-depth Technical Guide to the Solubility and Stability of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the solubility and stability of the organic compound 2-Morpholino-5-nitrobenzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established analytical procedures and provides data for structurally similar compounds to infer potential characteristics. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that describes the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of this compound in various solvents is essential for its synthesis, purification, formulation, and in vitro/in vivo testing.

Stability refers to the capacity of a chemical compound to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, pH, and light. Stability studies are crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could affect the compound's efficacy and safety.

Solubility Profile

Table 1: Postulated Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPostulated SolubilityRationale / Analogous Data
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble2-Nitrobenzaldehyde is soluble in DMSO.
Dimethylformamide (DMF)SolubleNitroaromatic compounds often show good solubility in DMF.
AcetoneSoluble4-Nitrobenzaldehyde is soluble in acetone.[1]
Polar Protic EthanolSoluble4-Nitrobenzaldehyde is soluble in ethanol.[1]
MethanolSolubleStructurally similar compounds are often soluble in methanol.
WaterSparingly Soluble to Insoluble2-Nitrobenzaldehyde has very low water solubility.[2] The presence of the morpholine group may slightly increase aqueous solubility compared to 2-nitrobenzaldehyde.
Non-Polar HexaneInsolublePolar compounds are generally insoluble in non-polar solvents.
TolueneSparingly SolubleAromatic character may allow for some solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a pre-weighed glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow suspension to settle C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is unavailable, information on storage conditions suggests it should be stored at low temperatures (-4°C for short-term and -20°C for long-term) to minimize degradation.[3] Forced degradation studies under various stress conditions can help elucidate its stability profile and identify potential degradation products.

Table 2: Forced Degradation Study Design for this compound

Stress ConditionReagent / ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl24 - 72 hoursHydrolysis of the morpholine group or other acid-catalyzed reactions.
Basic Hydrolysis 0.1 M - 1 M NaOH24 - 72 hoursHydrolysis of the morpholine group or other base-catalyzed reactions.
Oxidation 3% H₂O₂12 - 24 hoursOxidation of the aldehyde to a carboxylic acid; oxidation of the morpholine ring.
Thermal Degradation 60 - 80 °C (in solid state and solution)48 - 72 hoursGeneral thermal decomposition.
Photostability Exposure to UV/Vis light (ICH Q1B)VariablePhotolytic degradation, potentially involving the nitro group.

Based on the degradation of structurally similar compounds like 2-Chloro-5-nitrobenzaldehyde, a primary degradation route is expected to be the reduction of the nitro group.[4] This could lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

G A This compound B 2-Morpholino-5-nitrosobenzaldehyde A->B Reduction C 2-Morpholino-5-hydroxylaminobenzaldehyde B->C Reduction D 2-Morpholino-5-aminobenzaldehyde C->D Reduction

Postulated reductive degradation pathway.

Experimental Protocol for Stability Testing

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines. Maintain a control sample in the dark.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect degradation products.

    • Utilize LC-MS to identify the molecular weights of the degradation products to aid in their structural elucidation.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound under each stress condition. Analyze the chromatograms to determine the number and relative amounts of degradation products.

Conclusion

This technical guide provides a framework for researchers and scientists to approach the determination of the solubility and stability of this compound. While specific data for this compound is sparse, the outlined experimental protocols and insights from structurally related molecules offer a solid starting point for a comprehensive physicochemical characterization. The application of these standardized methodologies will enable the generation of reliable data essential for the advancement of research and development involving this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for 2-Morpholino-5-nitrobenzaldehyde is limited in publicly available literature. The following guide is a comprehensive overview based on the known hazards of structurally similar compounds, including various substituted nitrobenzaldehydes, and the general safety protocols for handling aromatic nitro compounds and aldehydes. Researchers should always consult a substance-specific Safety Data Sheet (SDS) if available and perform a thorough risk assessment before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

Property2-Nitrobenzaldehyde2-Chloro-5-nitrobenzaldehyde2-Hydroxy-5-nitrobenzaldehyde2-Methyl-5-nitrobenzaldehyde
Molecular Formula C₇H₅NO₃C₇H₄ClNO₃C₇H₅NO₄C₈H₇NO₃
Molecular Weight 151.12 g/mol 185.56 g/mol 167.12 g/mol 165.15 g/mol [1]
Appearance Pale yellow crystalline powder[2]Not specifiedNot specifiedNot specified
Melting Point 42-44 °C[2]75-77 °CNot specifiedNot specified
Boiling Point 153 °C at 23 mmHg[2]Not specifiedNot specifiedNot specified
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.[2]Not specifiedNot specifiedNot specified

Hazard Identification and Safety Precautions

Based on the hazard profiles of related nitrobenzaldehydes, this compound should be handled as a hazardous substance.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Methemoglobinemia: Aromatic nitro compounds can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis (blue discoloration of the skin and lips), headaches, and dizziness.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.

  • Eye/Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield may be necessary when there is a splash hazard.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn and inspected for integrity before use.[3] A lab coat or a chemical-resistant apron is also required.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[5]

Engineering Controls
  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits. A chemical fume hood is highly recommended for all manipulations of this compound.[4]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.[5]

Reactivity and Stability

  • Reactivity of the Nitrobenzaldehyde Core: The nitro group is strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][6]

  • Reactivity of the Morpholine Group: Morpholine is a secondary amine and exhibits typical amine reactivity, such as being basic and nucleophilic.[7] The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic than other secondary amines like piperidine.[7]

  • Thermal Stability: Aromatic nitro compounds can decompose exothermically at elevated temperatures and may be sensitive to heat and shock, especially in the presence of impurities or under alkaline conditions.[8][9][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong reducing agents, and acids.[8]

cluster_aldehyde Aldehyde Reactivity cluster_morpholine Morpholine Reactivity cluster_nitro Nitro Group Reactivity This compound This compound Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Enhanced by -NO2 Condensation Reactions Condensation Reactions This compound->Condensation Reactions Oxidation to Carboxylic Acid Oxidation to Carboxylic Acid This compound->Oxidation to Carboxylic Acid Protonation (Basic) Protonation (Basic) This compound->Protonation (Basic) N-Alkylation N-Alkylation This compound->N-Alkylation Reduction to Amine Reduction to Amine This compound->Reduction to Amine

Caption: Key reactive sites of this compound.

Experimental Protocols

General Protocol for Safe Handling and Dispensing of Solid this compound
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific work area, preferably within a certified chemical fume hood.

  • Dispensing: To minimize dust generation, use a spatula to carefully transfer the solid from the storage container to a tared weighing vessel. Avoid pouring the powder.

  • Spill Management: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow emergency procedures.

  • Decontamination: Clean the work surface and any contaminated equipment with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container according to institutional and local regulations.

Representative Synthetic Protocol: Nitration of an Aromatic Aldehyde

The following is a general protocol for the nitration of an aromatic aldehyde, which is a common method for synthesizing nitrobenzaldehyde derivatives. This protocol is provided as an example and should be adapted and optimized for the specific synthesis of this compound with a thorough risk assessment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0°C.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add the starting aromatic aldehyde dropwise over a period of 30-45 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then purify by recrystallization from an appropriate solvent.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Work in a fume hood A->B C Weigh solid carefully B->C D Dissolve in appropriate solvent C->D E Transfer solution via syringe or cannula D->E F Quench any reactive waste E->F G Dispose of waste in labeled containers F->G H Decontaminate glassware and work area G->H

Caption: General workflow for handling chemical reagents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

center This compound Hazards node1 Health Hazard center->node1 Harmful if swallowed/inhaled node2 Irritant center->node2 Skin/Eye/Respiratory Irritation node3 Environmental Hazard center->node3 Potentially toxic to aquatic life node4 Reactivity Hazard center->node4 Risk of exothermic decomposition

Caption: Hazard communication for this compound.

References

Whitepaper: A Framework for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Case Study of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action of a novel chemical entity, using 2-Morpholino-5-nitrobenzaldehyde as a case study. While this specific compound is not extensively characterized in publicly available scientific literature, the principles and methodologies outlined herein represent a robust, field-proven approach for advancing a compound from initial observation to mechanistic understanding.

Abstract

The journey of a novel chemical compound from a mere molecular structure to a well-understood bioactive agent is a cornerstone of modern drug discovery and chemical biology. This guide details a systematic, multi-tiered strategy for determining the mechanism of action (MoA) of an uncharacterized compound, exemplified by this compound. We present a logical workflow encompassing in silico prediction, target identification, biophysical validation, and cellular characterization. Each stage is supported by detailed experimental protocols and rationale, designed to ensure scientific rigor and generate reproducible, high-quality data. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the intricate process of MoA elucidation.

Introduction: The Challenge of the Unknown

This compound is a synthetic organic compound with a defined chemical structure. A survey of scientific literature and chemical databases reveals its availability from various suppliers, but a conspicuous absence of data regarding its biological activity or mechanism of action. This scenario is common in early-stage research, where a compound may be identified through high-throughput screening or as part of a chemical library, yet its molecular target and physiological effects remain unknown.

Elucidating the MoA is a critical step that bridges the gap between a compound's chemical identity and its potential therapeutic application. A well-defined MoA is essential for rational drug development, enabling optimization of potency and selectivity, prediction of potential side effects, and identification of patient populations most likely to respond.

This guide, therefore, proposes a hypothetical yet rigorous research program to systematically uncover the MoA of a compound like this compound.

Phase I: Target Hypothesis Generation and Identification

The initial phase focuses on generating and testing hypotheses about the compound's potential molecular targets. This is achieved by integrating computational approaches with broad-based cellular screening.

In Silico Profiling: Predicting Biological Activity

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential targets based on the compound's structure.

Rationale: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities. By comparing this compound to databases of compounds with known targets, we can generate a preliminary list of potential protein partners.

Experimental Protocol: Virtual Target Screening

  • Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and BindingDB, which contain extensive information on compound structures and their associated biological targets.

  • Similarity Search: Perform a 2D and 3D similarity search (e.g., using Tanimoto similarity) against the selected databases.

  • Target Prioritization: Analyze the output to identify the protein targets most frequently associated with the structurally similar "hit" compounds. Prioritize targets that belong to protein families known to be druggable (e.g., kinases, GPCRs, proteases).

  • Pharmacophore Modeling: Based on the prioritized targets, develop a pharmacophore model to assess the likelihood of this compound fitting into the known binding sites.

Phenotypic Screening: Identifying a Cellular Effect

The next logical step is to determine if the compound elicits any observable effect on living cells. A broad phenotypic screen can help narrow down the potential biological processes affected.

Rationale: A significant and reproducible change in a cellular phenotype (e.g., cell death, proliferation arrest, morphological change) provides a crucial starting point for tracing the effect back to a specific molecular pathway.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to screen for broad activity.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compound dilutions for a set period (e.g., 72 hours). Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic agent like staurosporine).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to quantify the number of viable cells according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability data against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Sample IC50 Table

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast CancerHypothetical Value: 5.2
A549Lung CancerHypothetical Value: 12.8
HCT116Colon CancerHypothetical Value: > 50

This table presents hypothetical data for illustrative purposes.

Unbiased Target Identification: Finding the Direct Binding Partner

Assuming a consistent phenotypic effect is observed, the next critical step is to identify the direct molecular target(s) of the compound. Affinity-based chemical proteomics is a powerful, unbiased approach.

Workflow: Affinity-Based Target Identification

G cluster_synthesis Chemical Synthesis cluster_proteomics Proteomics Experiment cluster_analysis Data Analysis synthesis Synthesize Affinity Probe This compound linked to a solid support (e.g., sepharose beads) via a chemical linker lysate Prepare Cell Lysate From sensitive cell line (e.g., MCF-7) synthesis->lysate incubation Incubation Incubate lysate with affinity probe beads to allow target binding lysate->incubation wash Wash Steps Remove non-specific binders incubation->wash elution Elution Elute bound proteins wash->elution ms LC-MS/MS Analysis Identify and quantify eluted proteins elution->ms data Data Interpretation Compare protein enrichment between probe and control beads to identify specific binders ms->data

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Phase II: Target Validation and Mechanistic Deep Dive

Once a putative target is identified, it must be rigorously validated. This phase confirms direct physical interaction and elucidates the biochemical and cellular consequences of this interaction.

Biophysical Validation: Confirming Direct Binding

Biophysical methods provide quantitative evidence of a direct interaction between the compound and the target protein, independent of cellular context. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.

Rationale: SPR measures the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of an interaction in real-time. This provides definitive proof of a direct physical binding event.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Compound Injection: Inject a series of precise concentrations of this compound over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Sample Binding Kinetics Table

ParameterValueUnit
ka (Association Rate)Hypothetical: 1.5 x 10^5M⁻¹s⁻¹
kd (Dissociation Rate)Hypothetical: 3.0 x 10⁻³s⁻¹
KD (Binding Affinity)Hypothetical: 20nM

This table presents hypothetical data for illustrative purposes.

Biochemical Characterization: Elucidating the Mode of Action

If the validated target is an enzyme, the next step is to determine how the compound modulates its activity (e.g., inhibition, activation).

Rationale: Understanding the nature of enzyme modulation (e.g., competitive, non-competitive, uncompetitive inhibition) provides deep mechanistic insight and is crucial for guiding medicinal chemistry efforts.

Experimental Protocol: In Vitro Kinase Assay (Hypothetical Target: Kinase X)

  • Reaction Setup: In a 96-well plate, combine the recombinant Kinase X enzyme, its specific peptide substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Titration: Add varying concentrations of this compound.

  • Reaction Initiation and Termination: Initiate the reaction by adding ATP and incubate for a specific time at the optimal temperature. Terminate the reaction.

  • Signal Detection: Quantify the amount of phosphorylated substrate using a detection reagent (e.g., an antibody-based method or luminescence-based ATP detection like Kinase-Glo®).

  • IC50 Determination: Plot the enzyme activity against the inhibitor concentration to determine the IC50.

  • Mechanism of Inhibition Studies: Repeat the assay with varying concentrations of both the inhibitor and the substrate (ATP or peptide). Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase X Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target Protein) Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (e.g., Proliferation, Survival) TF->Gene Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway illustrating the inhibitory action on a target protein, Kinase X.

Cellular Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages its target within the complex environment of a living cell and produces the expected downstream consequences.

Rationale: It is essential to bridge the gap between in vitro biochemistry and cellular physiology. This step validates that the compound's phenotypic effect is indeed a result of its action on the identified target.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: Treat the sensitive cell line (e.g., MCF-7) with this compound at concentrations around its cellular IC50.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's direct substrate and a primary antibody for the total amount of the substrate (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level, would confirm target engagement and inhibition in a cellular context.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to elucidate the mechanism of action for an uncharacterized compound like this compound. By progressing logically from in silico analysis and phenotypic screening to rigorous biophysical and cellular validation, researchers can build a comprehensive and well-supported model of a compound's MoA.

The successful completion of this workflow would transform this compound from a chemical novelty into a valuable tool for chemical biology or a starting point for a drug discovery program. Future work would involve medicinal chemistry efforts to improve potency and selectivity, structural biology studies (e.g., X-ray crystallography) to visualize the binding mode, and eventual progression into in vivo models to assess efficacy and safety.

The Rising Potential of 2-Morpholino-5-nitrobenzaldehyde Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the potential biological activities of derivatives of 2-Morpholino-5-nitrobenzaldehyde, a scaffold of increasing interest to researchers, scientists, and drug development professionals. While direct studies on this specific molecular class are emerging, extensive research on structurally related compounds, particularly those derived from 2-Chloro-5-nitrobenzaldehyde, provides a strong foundation for predicting their therapeutic promise. This document outlines potential synthetic routes, summarizes relevant biological data from analogous compounds, details key experimental protocols, and visualizes associated cellular pathways.

The core structure, featuring a morpholine ring, a nitro group, and a reactive aldehyde, suggests a high potential for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, making it a versatile starting point for the synthesis of a diverse library of compounds, including Schiff bases and other heterocyclic systems.[1] The presence of the morpholine moiety is known to often improve the pharmacokinetic profile of bioactive molecules.[2]

Predicted Biological Activities and Data from Analogous Compounds

Based on the biological evaluation of structurally similar molecules, derivatives of this compound are anticipated to exhibit significant anticancer and antimicrobial properties. The following tables summarize quantitative data from closely related compound classes.

Table 1: Anticancer Activity of Structurally Related Nitro-Substituted and Morpholine-Containing Derivatives
Compound ClassDerivative ExampleCancer Cell Line(s)Activity (IC₅₀ / GI₅₀)Reference
Thiazolidinones (from a related nitro-aldehyde) 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidLeukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)GI₅₀: < 0.01–0.02 µM[1]
Morpholinoquinolines Compound 3d (a 2-morpholino-4-anilinoquinoline)Liver (HepG2)IC₅₀: 8.50 µM[3]
Morpholinoquinolines Compound 3c (a 2-morpholino-4-anilinoquinoline)Liver (HepG2)IC₅₀: 11.42 µM[3]
Morpholinoquinazolines Compound AK-10Breast (MCF-7), Lung (A549), Neuroblastoma (SHSY-5Y)IC₅₀: 3.15 µM, 8.55 µM, 3.36 µM[4]
Morpholinoquinazolines Compound AK-3Breast (MCF-7), Lung (A549), Neuroblastoma (SHSY-5Y)IC₅₀: 6.44 µM, 10.38 µM, 9.54 µM[4]
Table 2: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives
Compound ClassDerivative ExampleMicroorganismActivity (MIC)Reference
Benzaldehyde BenzaldehydeStaphylococcus aureus≥ 1024 µg/mL[5]
Benzaldehyde BenzaldehydeBacillus anthracis8.0 mM (~850 µg/mL)[5]
Benzaldehyde BenzaldehydePantoea conspicua10.0 mM (~1060 µg/mL)[5]

Note: The data presented is for structurally related compounds and serves as an predictive indicator for the potential activity of this compound derivatives.

Key Signaling Pathways

Derivatives of substituted benzaldehydes have been shown to interact with critical cellular signaling pathways implicated in cancer progression. For instance, benzimidazole derivatives, which can be synthesized from the analogous 2-Chloro-5-nitrobenzaldehyde, are known to target the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[6] Furthermore, many cytotoxic compounds exert their anticancer effects by triggering apoptosis, or programmed cell death, through intrinsic or extrinsic pathways that converge on caspase activation.[1]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibition by Benzimidazole Derivatives Inhibitor->PI3K

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Intrinsic_Apoptosis_Pathway Stimuli Cytotoxic Stress (e.g., Derivative Compound) Bax Bax/Bak Stimuli->Bax Activates Mito Mitochondrion Bax->Mito Forms pore in CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms aCasp9 Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp3 Caspase-3 (Executioner) aCasp9->aCasp3 Activates Casp3 Pro-caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Figure 2: Overview of the intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

Detailed and reproducible methodologies are essential for validating scientific discoveries. The following are representative protocols for the synthesis and biological evaluation of derivatives, adapted from methodologies for the structurally analogous 2-Chloro-5-nitrobenzaldehyde.[1]

Synthesis of Schiff Base Derivatives

A versatile method for creating a library of derivatives from this compound is through the synthesis of Schiff bases via a condensation reaction with various primary amines.

Synthesis_Workflow Start 2-Morpholino- 5-nitrobenzaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Derivative Reaction->Product Screening Biological Screening (Anticancer, Antimicrobial) Product->Screening Analysis Data Analysis (IC50, MIC) Screening->Analysis

Figure 3: General workflow for synthesis and evaluation of Schiff base derivatives.

Materials:

  • This compound

  • Desired primary amine (e.g., aminobenzoic acid, aminothiazole)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture under reflux for 4-6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried. Recrystallization may be performed for further purification.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation: Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

While direct experimental data on this compound derivatives remains to be published, the evidence from closely related analogs is compelling. The synthetic accessibility of this scaffold, combined with the known anticancer and antimicrobial activities of morpholine- and nitrobenzaldehyde-containing compounds, strongly suggests that its derivatives are promising candidates for further investigation in drug discovery programs. The protocols and pathways outlined in this guide provide a solid framework for researchers to embark on the synthesis and evaluation of this exciting class of molecules.

References

2-Morpholino-5-nitrobenzaldehyde literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Morpholino-5-nitrobenzaldehyde

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest to researchers in synthetic chemistry and drug development. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related precursors and analogous structures to present its probable synthesis, physicochemical properties, and potential biological applications.

Chemical Structure and Properties

This compound is an aromatic aldehyde featuring a morpholine ring attached at the C2 position and a nitro group at the C5 position of the benzene ring. The presence of the electron-withdrawing nitro group and the electron-donating morpholino group creates a molecule with unique electronic properties, making it a versatile scaffold for further chemical modifications.

Table 1: Physicochemical Properties (Predicted)

Property Value Source/Basis
Molecular Formula C₁₁H₁₂N₂O₄ -
Molecular Weight 236.23 g/mol -
Appearance Yellow Crystalline Solid (Expected) Based on related nitrobenzaldehydes[1]
Melting Point Not available -
Boiling Point Not available -

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetone) | Based on related nitrobenzaldehydes[1] |

Synthesis

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halo-substituted nitrobenzaldehyde, such as 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde, with morpholine. The fluorine-substituted precursor is generally more reactive towards SNAr.

Proposed Experimental Protocol

The following protocol describes a general procedure for the synthesis of this compound from 2-fluoro-5-nitrobenzaldehyde.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq). The use of K₂CO₃ is common in similar reactions to act as a base.[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC). Condensation reactions of this type are often performed in refluxing ethanol or acetonitrile.[2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Purification & Product A 2-Fluoro-5-nitrobenzaldehyde D Mix in Acetonitrile Heat/Stir A->D B Morpholine B->D C K2CO3 (Base) C->D E Aqueous Work-up & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure 2-Morpholino- 5-nitrobenzaldehyde G->H

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data is directly available for this compound. The following tables provide predicted chemical shifts and vibrational frequencies based on data from its precursor, 2-chloro-5-nitrobenzaldehyde, and general chemical principles.[4]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde-H ~10.4 Singlet
Aromatic-H (H6) ~8.6 Doublet
Aromatic-H (H4) ~8.3 Doublet of Doublets
Aromatic-H (H3) ~7.6 Doublet
Morpholine-H (N-CH₂) ~3.8-4.0 Triplet

| Morpholine-H (O-CH₂) | ~3.0-3.2 | Triplet |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch ~1700
Nitro (NO₂) Asymmetric Stretch ~1530
Nitro (NO₂) Symmetric Stretch ~1350
Aromatic (C=C) Stretch ~1600, ~1475
C-N (Aryl-N) Stretch ~1300

| C-O-C (Morpholine) | Stretch | ~1115 |

Potential Biological Activity and Applications

The nitro group is a well-known pharmacophore and is present in numerous compounds with a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[5] Similarly, the morpholine ring is a common structural motif in medicinal chemistry, found in various approved drugs.[6]

Derivatives of the precursor, 2-chloro-5-nitrobenzaldehyde, have shown significant potential as anticancer agents.[3] These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death), which can proceed through intrinsic (mitochondrial) or extrinsic (death receptor) pathways that converge on the activation of caspases.[3] Given this precedent, this compound serves as a promising scaffold for the synthesis of novel therapeutic agents. Its aldehyde group provides a convenient handle for creating derivatives such as Schiff bases, which have also demonstrated broad biological activity.[3][7]

G A This compound Derivative B Cancer Cell A->B  Targets C Induction of Apoptotic Signals B->C D Mitochondrial Pathway (Intrinsic) C->D E Death Receptor Pathway (Extrinsic) C->E F Caspase Activation D->F E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Conceptual pathway for apoptosis induction by bioactive compounds.[3]

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, its synthesis is readily achievable through standard organic chemistry reactions. The presence of the morpholine and nitro moieties suggests that its derivatives are strong candidates for investigation as novel anticancer and antimicrobial agents. This guide provides a foundational resource for researchers looking to synthesize and explore the applications of this versatile molecule.

References

Discovery of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Synthesis and Application of 2-Morpholino-5-nitrobenzaldehyde

Abstract

This compound stands as a pivotal heterocyclic building block in modern synthetic chemistry, particularly within medicinal chemistry and materials science. Its unique electronic and structural features—a nucleophilic morpholine ring, an electron-withdrawing nitro group, and a reactive aldehyde function—make it a versatile precursor for a diverse range of complex molecular targets. This guide provides a comprehensive technical overview of its synthesis via Nucleophilic Aromatic Substitution (SNAr), detailed characterization methodologies, and its application as a key intermediate in the development of targeted therapeutics. We delve into the causal mechanisms behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The discovery and utility of this compound are fundamentally rooted in its synthesis. The most efficient and widely adopted method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the specific electronic arrangement of the precursor, 2-chloro-5-nitrobenzaldehyde.

Mechanistic Rationale and Causality

The success of the SNAr synthesis hinges on three core principles:

  • Substrate Activation: The reaction proceeds efficiently because the benzene ring is "activated" towards nucleophilic attack. The potent electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the aldehyde group (-CHO) are crucial. These groups, positioned ortho and para to the leaving group (the chlorine atom), stabilize the negative charge that develops in the transition state intermediate, known as the Meisenheimer complex. This stabilization significantly lowers the activation energy required for the reaction to proceed.

  • Nucleophile Efficacy: Morpholine is an excellent nucleophile for this reaction. As a secondary amine, its nitrogen atom possesses a lone pair of electrons that readily attacks the electron-deficient carbon atom bonded to the chlorine. Its cyclic structure also minimizes steric hindrance, facilitating an optimal approach to the aromatic ring.

  • Leaving Group Potential: The chloride ion is a competent leaving group. Once the Meisenheimer complex is formed, the aromaticity of the ring is restored by the expulsion of the chloride ion, a process that is thermodynamically favorable.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the purified final product, emphasizing key stages of the process.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification cluster_3 Final Product & Analysis A 2-Chloro-5-nitrobenzaldehyde E Heat Mixture (e.g., 80-100 °C) A->E B Morpholine B->E C Potassium Carbonate (Base) C->E D DMSO (Solvent) D->E F Monitor by TLC E->F Periodically G Quench with Water F->G Reaction Complete H Precipitation of Product G->H I Filter & Wash Solid H->I J Recrystallization (e.g., from Ethanol) I->J K This compound J->K L Characterization (NMR, IR, MS) K->L

Caption: Workflow for the synthesis of this compound.

Experimental Protocol and Validation

The following protocol is a self-validating system. Each step is designed to drive the reaction to completion and ensure the isolation of a high-purity product, with integrated checkpoints for monitoring and confirmation.

Step-by-Step Synthesis Methodology
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 5 mL per gram of starting material).

    • Causality: K₂CO₃ is a mild inorganic base essential for scavenging the HCl that is formally generated during the reaction, driving the equilibrium towards the product. DMSO is an ideal polar aprotic solvent that can dissolve the reagents and effectively solvate the cationic species, accelerating the SNAr reaction rate.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

    • Causality: A slight excess of morpholine ensures the complete consumption of the limiting reactant, 2-chloro-5-nitrobenzaldehyde.

  • Thermal Conditions: Heat the reaction mixture to 90 °C using an oil bath.

    • Causality: While the reaction is activated, thermal energy is required to overcome the activation barrier, ensuring a reasonable reaction time of 2-4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates progress.

    • Causality: TLC provides a rapid, real-time assessment of the reaction's status, preventing premature workup or unnecessary heating that could lead to side products.

  • Product Isolation (Workup): Once the starting material is consumed, cool the mixture to room temperature. Pour the dark mixture into a beaker of ice water (10x the volume of DMSO). A yellow precipitate will form.

    • Causality: The product is poorly soluble in water, while the DMSO, excess morpholine, and inorganic salts are highly soluble. This step effectively quenches the reaction and isolates the crude product via precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water, followed by a small amount of cold ethanol. Recrystallize the crude solid from hot ethanol to yield a pure, crystalline yellow product.

    • Causality: Recrystallization is a robust purification technique that removes occluded impurities. The choice of ethanol is critical; the product should be sparingly soluble at room temperature but highly soluble at ethanol's boiling point, allowing for the formation of high-purity crystals upon cooling.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods provides an unambiguous structural confirmation.

Data Presentation: Expected Analytical Results
Technique Parameter Expected Observation & Rationale
¹H NMR Chemical Shift (δ)~10.2 ppm (s, 1H, -CHO): Aldehyde proton, highly deshielded by the carbonyl group.
(400 MHz, CDCl₃)~8.6 ppm (d, 1H, Ar-H): Aromatic proton ortho to the nitro group, strongly deshielded.
~8.0 ppm (dd, 1H, Ar-H): Aromatic proton ortho to the aldehyde and meta to the nitro group.
~7.2 ppm (d, 1H, Ar-H): Aromatic proton ortho to the morpholine group.
~3.9 ppm (t, 4H, -CH₂-O-): Morpholine protons adjacent to oxygen.
~3.2 ppm (t, 4H, -CH₂-N-): Morpholine protons adjacent to the ring nitrogen.
FT-IR Wavenumber (cm⁻¹)~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.
~1520 & ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro group.
~1115 cm⁻¹: Strong C-O-C stretch of the morpholine ether linkage.
LC-MS [M+H]⁺Expected m/z: 251.0972. High-resolution mass spectrometry confirms the elemental composition.

Application as a Core Synthetic Intermediate

This compound is rarely the final target molecule; its value lies in its role as a versatile intermediate. The aldehyde group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, enabling the construction of more complex molecular architectures.

A prominent application is in the synthesis of inhibitors for protein kinases, a class of enzymes frequently implicated in cancer. The morpholine moiety can serve as a crucial pharmacophore for binding, while the rest of the molecule acts as a scaffold for building specificity.

Visualizing its Role in Drug Discovery

The diagram below illustrates a generalized pathway where this compound is elaborated into a hypothetical bioactive molecule, showcasing the strategic transformations of its functional groups.

G cluster_0 Step 1: Aldehyde Modification cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Final Elaboration A This compound B Reductive Amination with Primary Amine (R-NH2) A->B C Intermediate Amine B->C D Reduction (e.g., SnCl2, H2/Pd-C) C->D E Aniline Intermediate D->E F Acylation / Sulfonylation of Aniline E->F G Final Bioactive Molecule (e.g., Kinase Inhibitor) F->G

Caption: Elaboration of the core scaffold into a complex target molecule.

Conclusion

The "discovery" of this compound is best understood as the development of a reliable synthetic route that unlocked its potential as a high-value chemical intermediate. Its straightforward, high-yielding synthesis via Nucleophilic Aromatic Substitution, combined with its trifunctional nature, provides a robust platform for combinatorial chemistry and targeted drug design. This guide has detailed the foundational chemistry, from the mechanistic underpinnings of its synthesis to the analytical validation and strategic application, providing a comprehensive resource for scientists engaged in molecular innovation.

Methodological & Application

Synthetic Routes for 2-Morpholino-5-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Morpholino-5-nitrobenzaldehyde, a valuable intermediate in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the nitration of 2-chlorobenzaldehyde to yield the key precursor, 2-chloro-5-nitrobenzaldehyde. This intermediate subsequently undergoes a nucleophilic aromatic substitution with morpholine to afford the final product.

Introduction

This compound is a substituted aromatic aldehyde of interest in the synthesis of various biologically active compounds. The presence of the morpholino group, a common motif in medicinal chemistry known to improve pharmacokinetic properties, combined with the reactive aldehyde and electron-withdrawing nitro group, makes it a versatile building block for the construction of more complex molecular architectures. The synthetic approach detailed herein is robust and proceeds in two distinct stages: electrophilic aromatic substitution followed by nucleophilic aromatic substitution.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-chlorobenzaldehyde.

G A 2-Chlorobenzaldehyde B 2-Chloro-5-nitrobenzaldehyde A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Nucleophilic Aromatic Substitution (Morpholine, K₂CO₃) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Cool H₂SO₄ to 0°C prep2 Add HNO₃ dropwise (keep temp < 10°C) prep1->prep2 react1 Add 2-Chlorobenzaldehyde dropwise (keep temp < 5°C) prep2->react1 react2 Stir at 0-5°C for 1-2h react1->react2 workup1 Pour onto crushed ice react2->workup1 workup2 Vacuum filter crude solid workup1->workup2 workup3 Wash with cold water until neutral workup2->workup3 workup4 Suspend in Methanol/Water workup3->workup4 workup5 Filter and dry purified product workup4->workup5 G cluster_reaction Reaction cluster_workup Work-up & Purification react1 Dissolve 2-chloro-5-nitrobenzaldehyde in DMF react2 Add K₂CO₃ and Morpholine react1->react2 react3 Heat at 80°C for 12h react2->react3 workup1 Pour into water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Application Notes and Protocols for 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the reaction mechanisms of 2-Morpholino-5-nitrobenzaldehyde. This versatile molecule serves as a valuable building block in medicinal chemistry and materials science due to its unique combination of a reactive aldehyde group, an electron-withdrawing nitro group, and a morpholine moiety. The information presented herein is compiled from established chemical principles and data from analogous compounds, offering a robust guide for its synthetic transformations and potential applications.

Overview of Reactivity

The chemical behavior of this compound is primarily dictated by its three key functional groups:

  • Aldehyde Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it ideal for condensation reactions to form Schiff bases, chalcones, and other derivatives.

  • Nitro Group: The strongly electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring and the aldehyde. It can also be readily reduced to an amino group, providing a pathway to a diverse range of heterocyclic compounds.

  • Morpholine Group: This bulky, electron-donating group influences the regioselectivity of reactions on the aromatic ring and can impact the biological activity and pharmacokinetic properties of its derivatives.

Key Reaction Mechanisms and Protocols

Due to limited specific literature on this compound, the following protocols are based on well-established reactions for structurally similar compounds, such as 2-chloro-5-nitrobenzaldehyde and other substituted nitrobenzaldehydes.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from a suitable precursor like 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde. The morpholine acts as the nucleophile, displacing the halogen.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

  • Materials:

    • 2-Fluoro-5-nitrobenzaldehyde (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Potassium carbonate (K2CO3) (2.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde in DMF.

    • Add potassium carbonate and morpholine to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • The crude product can be purified by recrystallization from ethanol.

Quantitative Data: Synthesis of Substituted Nitrobenzaldehydes

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Fluoro-5-nitrobenzaldehydeMorpholine, K2CO3DMF80-1004-685-95
2-Chloro-5-nitrobenzaldehydeMorpholine, K2CO3DMF100-1208-1270-85

Diagram: Synthetic Pathway

G start 2-Fluoro-5-nitrobenzaldehyde reagents + Morpholine, K2CO3 (DMF, 80-100°C) start->reagents product This compound reagents->product G cluster_0 Schiff Base Formation Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine Dehydration Amine Amine Amine->Hemiaminal Water Water G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TF_inactive Inactive Transcription Factor KinaseB->TF_inactive activates TF_active Active Transcription Factor TF_inactive->TF_active Gene Gene Expression (Proliferation, Survival) TF_active->Gene Inhibitor This compound Derivative Inhibitor->KinaseB inhibits

Application Notes and Protocols: 2-Morpholino-5-nitrobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Morpholino-5-nitrobenzaldehyde as a versatile building block in organic synthesis. Due to its unique substitution pattern, featuring an electron-donating morpholino group and an electron-withdrawing nitro group, this compound offers distinct reactivity for the synthesis of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. The protocols provided herein are representative methodologies based on established chemical transformations of similarly substituted aromatic aldehydes.

Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Heterocyclization

The quinoline core is a prominent scaffold in numerous pharmaceutical agents. A highly efficient method for its synthesis is the Friedländer annulation. By employing this compound in a one-pot domino reaction, the nitro group is first reduced in situ to an amine, which then undergoes condensation with an active methylene compound to construct the quinoline ring system. This approach circumvents the need to isolate the corresponding 2-aminobenzaldehyde, streamlining the synthetic process.

Reaction Scheme:

start This compound intermediate 2-Morpholino-5-aminobenzaldehyde (in situ) start->intermediate Step 1 product Substituted Quinoline intermediate->product Step 2 reagents1 Fe / Acetic Acid (Reduction) reagents2 + Active Methylene Compound (e.g., Ethyl Acetoacetate) (Condensation & Cyclization)

Caption: Domino Nitro Reduction-Friedländer Synthesis of Quinolines.

Experimental Protocol:

This protocol is a representative procedure for the synthesis of a substituted quinoline from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (Fe, <100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid.

  • Add ethyl acetoacetate (3.0 equiv) to the solution.

  • Heat the mixture to 95-110 °C with stirring.

  • Once the target temperature is reached, add iron powder (4.0 equiv) portion-wise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate by washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

The following table presents expected yields for the synthesis of quinolines from various 2-nitrobenzaldehydes, demonstrating the general efficiency of this reaction.[1]

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProduct Yield (%)
2-NitrobenzaldehydeEthyl acetoacetate93
2-NitrobenzaldehydeMethyl 2-benzylacetoacetate99
5-Fluoro-2-nitrobenzaldehydeEthyl 4,4,4-trifluoroacetoacetate90
5-Methoxy-2-nitrobenzaldehydeDimedone99

Synthesis of Substituted Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. In this application, this compound can be condensed with a substituted o-phenylenediamine, followed by an oxidative cyclization to yield the benzimidazole product.

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Condensation Condensation in a suitable solvent (e.g., Ethanol) This compound->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation Oxidation Oxidative Cyclization (e.g., with an oxidizing agent) Condensation->Oxidation Precipitation Precipitation by adding to water Oxidation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Benzimidazole Product Pure Benzimidazole Product Recrystallization->Pure Benzimidazole Product

Caption: General workflow for benzimidazole synthesis.

Experimental Protocol:

This protocol describes a general procedure for the synthesis of a 2-substituted benzimidazole from this compound.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • An oxidizing agent (e.g., sodium metabisulfite, air)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) and o-phenylenediamine (1.0 equiv) in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the initial condensation, add a suitable oxidizing agent if required, or allow the reaction to be exposed to air to facilitate oxidative cyclization.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the solid product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(2-Morpholino-5-nitrophenyl)-1H-benzo[d]imidazole.

Quantitative Data (Representative):

The synthesis of benzimidazoles from aldehydes and o-phenylenediamines is a well-established reaction with typically good to excellent yields, though the specific yield will depend on the substrates and reaction conditions.

AldehydeOxidantSolventYield (%)
BenzaldehydeH₂O₂/HClAcetonitrile94
4-ChlorobenzaldehydeH₂O₂/HClAcetonitrile96
4-NitrobenzaldehydeH₂O₂/HClAcetonitrile98

Synthesis of Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates for the synthesis of more complex molecules and are also investigated for their own biological activities.

Reaction Scheme:

start This compound product Schiff Base start->product amine Primary Amine (R-NH2) amine->product catalyst Acid catalyst (e.g., Acetic Acid)

Caption: Synthesis of Schiff bases from this compound.

Experimental Protocol:

This is a general protocol for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Absolute ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 equiv) in absolute ethanol.

  • Add the amine solution to the stirred solution of this compound at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, and the Schiff base product may precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Quantitative Data (Representative):

The formation of Schiff bases from aldehydes and amines is generally a high-yielding reaction.

AldehydeAmineConditionsYield (%)
2-NitrobenzaldehydeAnilineAcetic acid, Ethanol, Reflux>90
Salicylaldehydep-ToluidineEthanol, Room Temp.95
4-MethoxybenzaldehydeBenzylamineMethanol, Reflux>90

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

2-Morpholino-5-nitrobenzaldehyde: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-nitrobenzaldehyde is a substituted aromatic aldehyde with significant potential as a precursor in the synthesis of a diverse range of pharmaceutical compounds. The molecule incorporates three key functional groups: a reactive aldehyde, a reducible nitro group, and a morpholine moiety. This unique combination allows for a variety of chemical transformations, making it a valuable building block for the creation of complex heterocyclic structures and other novel therapeutics. The presence of the morpholine ring, a common feature in many approved drugs, provides a favorable pharmacokinetic profile, while the nitro group can be readily converted to an amino group, opening pathways to a wide array of nitrogen-containing heterocycles with diverse biological activities. This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, along with detailed experimental protocols for its utilization in creating bioactive molecules.

Key Synthetic Transformations and Potential Pharmaceutical Applications

The reactivity of this compound can be strategically exploited to synthesize various classes of compounds with therapeutic potential. The primary reaction pathways involve transformations of the aldehyde and nitro groups.

Table 1: Key Synthetic Transformations and Potential Pharmaceutical Applications

Reaction TypeFunctional Group(s) InvolvedResulting ScaffoldPotential Biological Activities
Reductive CyclizationAldehyde, NitroMorpholinyl-substituted QuinolinesAnticancer, Antimalarial, Antibacterial
Condensation and CyclizationAldehyde, Nitro (after reduction)Morpholinyl-substituted BenzimidazolesAntiviral, Anticancer, Anthelmintic
Knoevenagel CondensationAldehydeα,β-Unsaturated ketones/estersAnti-inflammatory, Enzyme inhibitors
Schiff Base FormationAldehydeImines (Schiff bases)Antibacterial, Antifungal, Anticancer

Experimental Protocols

The following protocols are representative methods for the synthesis of key pharmaceutical scaffolds from a nitrobenzaldehyde precursor. These can be adapted for this compound.

Protocol 1: Synthesis of Morpholinyl-Substituted Quinolines via Reductive Cyclization

This protocol outlines a general procedure for the synthesis of quinoline derivatives from a substituted 2-nitrobenzaldehyde through a reductive cyclization reaction with a ketone.

Materials:

  • This compound

  • Acetone (or other suitable ketone)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (e.g., acetone, 3.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Addition of Reducing Agent: To the stirred solution, add iron powder (4.0 eq) and ammonium chloride (1.0 eq).

  • Reductive Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Add water to the residue and basify with a 10% sodium hydroxide solution to pH 9-10. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Table 2: Quantitative Data for a Representative Quinoline Synthesis

Starting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
2-Nitrobenzaldehyde derivativeKetone, Fe, NH4ClEthanol/Water4-680-9060-80
Protocol 2: Synthesis of Morpholinyl-Substituted Benzimidazoles

This protocol describes a two-step synthesis of benzimidazole derivatives. The first step involves the reduction of the nitro group, followed by condensation with an ortho-phenylenediamine.

Step A: Reduction of the Nitro Group

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reduction: Add a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Quench the reaction by adding a saturated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Morpholino-5-aminobenzaldehyde.

Step B: Condensation and Cyclization

Materials:

  • 2-Morpholino-5-aminobenzaldehyde (from Step A)

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Toluene or Dimethylformamide (DMF)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if using toluene), combine 2-Morpholino-5-aminobenzaldehyde (1.0 eq), o-phenylenediamine (1.1 eq), and a catalytic amount of p-TSA in toluene or DMF.

  • Condensation: Heat the mixture to reflux and stir for 8-12 hours. If using toluene, azeotropically remove the water formed during the reaction.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Table 3: Quantitative Data for a Representative Benzimidazole Synthesis

Starting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
2-Aminobenzaldehyde derivativeo-Phenylenediamine, p-TSAToluene8-1211070-90

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic workflows described in the protocols.

G cluster_0 Protocol 1: Quinoline Synthesis This compound This compound Reductive Cyclization Reductive Cyclization This compound->Reductive Cyclization Ketone Ketone Ketone->Reductive Cyclization Morpholinyl-substituted Quinoline Morpholinyl-substituted Quinoline Reductive Cyclization->Morpholinyl-substituted Quinoline Fe, NH4Cl Ethanol/Water, Reflux

Caption: Synthetic pathway for morpholinyl-substituted quinolines.

G cluster_1 Protocol 2: Benzimidazole Synthesis This compound This compound Reduction Reduction This compound->Reduction SnCl2.2H2O, HCl 2-Morpholino-5-aminobenzaldehyde 2-Morpholino-5-aminobenzaldehyde Reduction->2-Morpholino-5-aminobenzaldehyde Condensation/Cyclization Condensation/Cyclization 2-Morpholino-5-aminobenzaldehyde->Condensation/Cyclization o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation/Cyclization Morpholinyl-substituted Benzimidazole Morpholinyl-substituted Benzimidazole Condensation/Cyclization->Morpholinyl-substituted Benzimidazole p-TSA, Toluene Reflux

Caption: Two-step synthesis of morpholinyl-substituted benzimidazoles.

Conclusion

This compound represents a highly promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential for pharmaceutical applications. The protocols and pathways outlined in this document provide a foundational framework for researchers and drug development professionals to explore the rich chemical space accessible from this precursor. The ability to readily synthesize substituted quinolines, benzimidazoles, and other bioactive scaffolds positions this compound as a valuable tool in the ongoing quest for novel and effective therapeutic agents. Further derivatization and biological screening of the resulting compounds are warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols: Condensation Reactions of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Morpholino-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its structure is characterized by a morpholine ring, an electron-donating group, and a nitro group, a strong electron-withdrawing group, attached to the benzaldehyde core. This unique electronic arrangement makes the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack, rendering the compound a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

The primary reactions of this compound are condensation reactions, particularly with active methylene compounds (Knoevenagel condensation) and primary amines (Schiff base formation). The resulting products serve as crucial intermediates in the development of novel pharmaceutical agents, leveraging the established biological significance of the morpholine scaffold and nitroaromatic compounds in drug discovery.[1][2] These derivatives are frequently explored for their potential antimicrobial, anticancer, and anti-inflammatory activities.[1][3]

Key Condensation Reactions and Mechanisms

1. Knoevenagel Condensation:

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4][5] It involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base catalyst, such as piperidine or ammonium acetate, followed by dehydration to yield an α,β-unsaturated product.[6][7] The strong electron-withdrawing nitro group on the this compound ring significantly enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often high yields.[8]

The general mechanism proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate subsequently undergoes dehydration to form the final condensed product.[4]

2. Schiff Base Formation:

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.[3] This reaction is typically catalyzed by a few drops of acid. The resulting imine functionality is a critical pharmacophore in many biologically active compounds. Derivatives of this compound can be readily converted into a diverse library of Schiff bases, which can be further evaluated for biological activity or used as precursors for more complex heterocyclic systems.[2][3]

Data Presentation

The reactivity of this compound is expected to be very high in condensation reactions due to the presence of the strong electron-withdrawing nitro group.

Table 1: Comparative Reactivity of Substituted Benzaldehydes in Knoevenagel Condensation

AldehydeSubstituent EffectsExpected ReactivityRepresentative Yields (%)
This compound Strong EWG (NO₂)Very High>90
2-NitrobenzaldehydeStrong EWG (NO₂)High85-95[8]
4-NitrobenzaldehydeStrong EWG (NO₂)High85-95[8]
2-ChlorobenzaldehydeModerate EWG (Cl)Moderate to High75-85
BenzaldehydeUnsubstitutedModerate70-80
4-MethoxybenzaldehydeStrong EDG (OCH₃)Low<60
Note: Yields are representative and can vary based on specific reactants, catalyst, solvent, and reaction conditions.

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundChemical FormulaGeneral Product Structure
MalononitrileCH₂(CN)₂2-((2-Morpholino-5-nitrophenyl)methylene)malononitrile
Ethyl CyanoacetateNCCH₂CO₂C₂H₅Ethyl 2-cyano-3-(2-morpholino-5-nitrophenyl)acrylate
Diethyl MalonateCH₂(CO₂C₂H₅)₂Diethyl 2-((2-morpholino-5-nitrophenyl)methylene)malonate
AcetylacetoneCH₂(COCH₃)₂3-((2-Morpholino-5-nitrophenyl)methylene)pentane-2,4-dione
Barbituric AcidC₄H₄N₂O₃5-((2-Morpholino-5-nitrophenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Mandatory Visualizations

Knoevenagel_Condensation_Workflow Knoevenagel Condensation Workflow cluster_reactants Inputs Reactants Reactants Aldehyde 2-Morpholino- 5-nitrobenzaldehyde Mixture Combine reactants and catalyst in solvent (e.g., Ethanol) Aldehyde->Mixture Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Mixture Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Mixture Reaction Reaction Step Heating Heat under reflux (4-6 hours) Mixture->Heating Monitoring Monitor progress by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Workup Work-up & Purification Precipitation Pour into ice-water to precipitate solid Cooling->Precipitation Filtration Collect solid by vacuum filtration Precipitation->Filtration Recrystallization Recrystallize from appropriate solvent (e.g., Ethanol) Filtration->Recrystallization Product Final Product (α,β-unsaturated compound) Recrystallization->Product

Caption: General workflow for Knoevenagel condensation.

Schiff_Base_Synthesis_Screening Schiff Base Synthesis and Biological Screening Start 2-Morpholino- 5-nitrobenzaldehyde Condensation Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase BioEval Biological Evaluation SchiffBase->BioEval Antimicrobial Antimicrobial Screening (Bacteria, Fungi) BioEval->Antimicrobial Test 1 Anticancer Anticancer Screening (Cancer Cell Lines) BioEval->Anticancer Test 2 DataAnalysis Data Analysis (MIC, IC50) Antimicrobial->DataAnalysis Anticancer->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Synthesis and biological evaluation workflow.

Apoptosis_Pathway Potential Target: Intrinsic Apoptosis Pathway Drug Schiff Base Derivative (Potential Anticancer Agent) Stress Cellular Stress Drug->Stress induces Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 activates Mito Mitochondrion Bcl2->Mito acts on CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf binds Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome recruited to Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the condensation of this compound with malononitrile.

Materials:

  • This compound (1.0 mmol, 236.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Equipment for vacuum filtration and recrystallization

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of ethanol.

  • Catalyst Addition: Add 2-3 drops of piperidine to the mixture with continuous stirring.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining catalyst and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-((2-morpholino-5-nitrophenyl)methylene)malononitrile.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol provides a general method for synthesizing a Schiff base from this compound and a primary amine.[3]

Materials:

  • This compound (1.0 mmol, 236.2 mg)

  • Desired primary amine (e.g., 4-amino-benzoic acid) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Amine Addition: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[3]

  • Reflux: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using TLC.[3]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates from the solution upon cooling.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized Schiff base using appropriate analytical methods.

References

Analytical methods for 2-Morpholino-5-nitrobenzaldehyde characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical methodologies for the characterization of 2-Morpholino-5-nitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines key experimental protocols and presents data in a structured format for clear interpretation and comparison.

Physicochemical Properties

This compound is an aromatic compound featuring a morpholine ring and a nitro group attached to a benzaldehyde core. These functional groups impart specific chemical and physical properties that are leveraged for its analysis.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
Appearance Expected to be a crystalline solid
CAS Number 113259-81-7 (for 5-Morpholino-2-nitrobenzaldehyde)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the morpholine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H~9.8 - 10.5Singlet
Aromatic-H (ortho to CHO)~7.8 - 8.2Doublet
Aromatic-H (meta to CHO)~7.5 - 7.9Doublet of Doublets
Aromatic-H (ortho to NO₂)~8.2 - 8.6Doublet
Morpholino-H (N-CH₂)~3.7 - 4.0Triplet
Morpholino-H (O-CH₂)~3.8 - 4.1Triplet

Note: Predicted values are based on the analysis of structurally similar nitrobenzaldehyde derivatives and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~188 - 195
Aromatic (C-CHO)~130 - 138
Aromatic (C-NO₂)~145 - 155
Aromatic (C-Morpholino)~140 - 150
Aromatic (C-H)~115 - 135
Morpholino (N-CH₂)~45 - 55
Morpholino (O-CH₂)~65 - 75

Note: Predicted values are based on the analysis of structurally similar compounds.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a higher sample concentration and a greater number of scans are typically required.

  • Data Analysis : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Expected IR Absorption Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1690 - 1715
Nitro (NO₂)Asymmetric Stretch~1510 - 1560
Nitro (NO₂)Symmetric Stretch~1340 - 1380
Aromatic (C=C)Stretch~1450 - 1600
C-N (Morpholine)Stretch~1100 - 1300
C-O-C (Morpholine)Stretch~1050 - 1150
Aromatic C-HStretch~3000 - 3100

Note: The expected values are based on typical group frequencies and analysis of related compounds. Experimental values may vary slightly.[1]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[2]

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first, which will be automatically subtracted from the sample spectrum.[3] Record the spectrum over a range of 4000-400 cm⁻¹.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

Expected Mass Spectrometry Data
ParameterExpected Value
Ionization Mode Electron Ionization (EI) or Electrospray Ionization (ESI)
Molecular Ion Peak [M]⁺ m/z 236
Key Fragment Ions Expected fragments corresponding to the loss of the nitro group (NO₂), the aldehyde group (CHO), and cleavage of the morpholine ring.

Note: The fragmentation pattern will be highly dependent on the ionization energy and the specific mass spectrometer used.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as acetone or ethyl acetate.[4]

  • Instrumentation : Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).[2]

  • GC Conditions :

    • Injector Temperature : 250 °C[2]

    • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.[2]

    • Carrier Gas : Helium at a constant flow rate.[2]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2][3]

    • Mass Range : Scan from m/z 40 to 400.[2]

  • Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library if available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is typically suitable.[5]

HPLC Method Parameters
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% formic or phosphoric acid) can be added to improve peak shape.[2][6]
Flow Rate 1.0 mL/min
Detection UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol: HPLC Purity Determination
  • Mobile Phase Preparation : Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the solution before use.[7]

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation : Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Analysis : Equilibrate the column with the mobile phase for at least 30 minutes. Inject a blank (mobile phase), followed by the sample solution.

  • Data Processing : Integrate the peak corresponding to this compound. The purity can be calculated using the area percent method.

Visualized Workflows and Relationships

G General Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Final Reporting Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS, GC-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Purification->HPLC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structural_Elucidation Structural Elucidation Data_Analysis Data Analysis & Interpretation Structural_Elucidation->Data_Analysis Purity_Assessment Purity & Quantitative Analysis Purity_Assessment->Data_Analysis NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation HPLC->Purity_Assessment UV_Vis->Purity_Assessment Final_Report Application Note / Report Data_Analysis->Final_Report

Caption: General workflow for compound characterization.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

Analytical_Techniques_Relationship Interrelation of Analytical Techniques for Structural Confirmation Compound 2-Morpholino-5- nitrobenzaldehyde NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spec Compound->MS IR FTIR Compound->IR HPLC HPLC Compound->HPLC NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info MS_Info Molecular Weight & Formula MS->MS_Info IR_Info Functional Groups (C=O, NO₂, C-O-C) IR->IR_Info HPLC_Info Purity & Identity (vs. Standard) HPLC->HPLC_Info

Caption: Logical relationship of analytical techniques.

References

Application Note: HPLC Analysis for Purity Determination of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of isomers, starting materials, or degradation products can lead to unwanted side-products and compromise the integrity of the final product.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity. The described method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.

Experimental Protocols

A reverse-phase HPLC method is employed for the purity analysis, as it is a precise and reliable technique for such compounds.[1][2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the diluent.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis.

Compound Retention Time (min) Relative Retention Time Peak Area (%) Specification
2-Morpholino-4-nitrobenzaldehyde (Isomer)8.50.850.10≤ 0.15%
2-Chloro-5-nitrobenzaldehyde (Starting Material)9.20.920.05≤ 0.10%
This compound 10.0 1.00 99.80 ≥ 99.5%
Unknown Impurity 111.51.150.03Report
Unknown Impurity 212.81.280.02Report

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[3][4][5] These studies intentionally degrade the sample to ensure that the degradation products do not interfere with the quantification of the main peak.[5][6]

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept at 105 °C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

The HPLC method should effectively separate the main peak from all degradation products formed under these stress conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent (0.1 mg/mL) prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Diluent (0.1 mg/mL) prep_sample->dissolve_sample hplc_system HPLC System Setup (C18 Column, Gradient Elution) dissolve_std->hplc_system dissolve_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Analysis.

Purity Assessment Logic

G cluster_criteria Acceptance Criteria start HPLC Data Acquired purity_check Main Peak Area % >= 99.5%? start->purity_check individual_impurity_check Known Impurity <= 0.15%? purity_check->individual_impurity_check Yes fail Sample Fails purity_check->fail No total_impurities_check Total Impurities <= 0.5%? individual_impurity_check->total_impurities_check Yes individual_impurity_check->fail No pass Sample Passes total_impurities_check->pass Yes total_impurities_check->fail No

Caption: Logical Flow for Purity Acceptance.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-Morpholino-5-nitrobenzaldehyde. This document outlines the necessary steps for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. The provided data is based on predictive models and analysis of structurally similar compounds, offering a robust framework for the structural elucidation and purity assessment of this compound.

Structural and Spectroscopic Overview

This compound is an aromatic compound featuring a benzaldehyde core substituted with a morpholine ring at the 2-position and a nitro group at the 5-position. These substituents significantly influence the electron distribution within the aromatic ring, resulting in a characteristic NMR spectrum. Confirmation of the molecular structure has been achieved through single-crystal X-ray diffraction.[1] NMR spectroscopy serves as a critical tool for verifying the chemical structure in solution and assessing sample purity.

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Multiplicity
-CHO9.8 - 10.5s
Ar-H (position 6)8.0 - 8.4d
Ar-H (position 4)7.8 - 8.2dd
Ar-H (position 3)7.0 - 7.4d
-N-(CH₂)₂-O-3.7 - 4.0t
-N-(CH₂)₂-O-3.0 - 3.3t

Predicted values are based on typical chemical shift ranges for similar functional groups and substituted benzaldehydes.[4][5][6] Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹³C Chemical Shift (ppm)
-CHO188 - 192
Ar-C-NO₂145 - 150
Ar-C-N150 - 155
Ar-C (quaternary)125 - 140
Ar-CH115 - 130
-N-(CH₂)₂-O-65 - 70
-N-(CH₂)₂-O-45 - 50

Predicted values are based on typical chemical shift ranges for similar functional groups and substituted benzaldehydes.[7][8][9] Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[10] The sample should be free of particulate matter and paramagnetic impurities.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). Ensure the solvent's residual peaks do not overlap with signals of interest.[12][13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11][12]

  • Filtration: To remove any undissolved particles, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[11][12] This step is essential to avoid distortion of the magnetic field homogeneity, which can lead to broad spectral lines.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, referencing to the residual solvent peak is also a common practice.[14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[12]

NMR Spectroscopy Workflow for this compound.
¹H NMR Data Acquisition

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.[2]

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay: 1-5 seconds.[2]

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise, but this may be adjusted based on the sample concentration.

¹³C NMR Data Acquisition
  • Instrumentation: Use the same spectrometer as for ¹H NMR, with the probe tuned to the ¹³C frequency.

  • Tuning and Shimming: Perform tuning and shimming as described for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[10][11]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data to convert it from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

logical_relationship cluster_input Inputs cluster_process NMR Analysis cluster_output Outputs Compound 2-Morpholino-5- nitrobenzaldehyde NMR_Spec NMR Spectrometer (≥400 MHz) Compound->NMR_Spec Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Spec H1_NMR ¹H NMR Acquisition NMR_Spec->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spec->C13_NMR H1_Spectrum ¹H Spectrum (Chemical Shifts, Coupling, Integration) H1_NMR->H1_Spectrum C13_Spectrum ¹³C Spectrum (Chemical Shifts) C13_NMR->C13_Spectrum Structure_Confirmation Structural Confirmation & Purity Assessment H1_Spectrum->Structure_Confirmation C13_Spectrum->Structure_Confirmation

References

Synthesis of 2-Morpholino-5-nitrobenzaldehyde Derivatives: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-Morpholino-5-nitrobenzaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the morpholine, nitro, and aldehyde functional groups, which serve as key synthons for the construction of more complex molecular architectures.

The primary synthetic route detailed herein involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established method utilizes the reaction of a halo-substituted nitrobenzaldehyde with morpholine. The electron-withdrawing nature of the nitro group and the aldehyde functionality activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide, typically fluorine or chlorine, by the secondary amine of the morpholine ring.

Experimental Protocols

This protocol outlines the synthesis of this compound starting from 2-fluoro-5-nitrobenzaldehyde and morpholine. This procedure can be adapted for the synthesis of various derivatives by utilizing appropriately substituted starting materials.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add morpholine (1.2 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The potassium carbonate acts as a base to neutralize the hydrofluoric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary but are typically in the range of 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent and any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and analogous reactions. Please note that yields and reaction times may vary depending on the specific substrates and reaction conditions employed.

ParameterValueSource/Comment
Starting Material 2-Fluoro-5-nitrobenzaldehyde-
Reagents Morpholine, Potassium Carbonate-
Solvent DMF or DMSO-
Reaction Temperature 80 - 100 °CBased on analogous SNAr reactions.
Reaction Time 4 - 8 hoursMonitored by TLC.
Reported Yield 75 - 90%Typical yields for SNAr reactions of this type.
Molecular Formula C₁₁H₁₂N₂O₄-
Molecular Weight 236.23 g/mol -

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Fluoro-5-nitrobenzaldehyde in DMF add_reagents Add Morpholine and K₂CO₃ start->add_reagents 1 heat Heat to 80-100 °C (Monitor by TLC) add_reagents->heat 2 quench Cool and Quench with Water heat->quench 3 extract Extract with Ethyl Acetate quench->extract 4 wash Wash with Water and Brine extract->wash 5 dry Dry (Na₂SO₄) and Concentrate wash->dry 6 purify Column Chromatography dry->purify 7 end This compound purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Application Note and Protocol: Scale-up Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scaled-up synthesis of 2-Morpholino-5-nitrobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process, beginning with the nitration of 2-chlorobenzaldehyde to yield 2-chloro-5-nitrobenzaldehyde, followed by a nucleophilic aromatic substitution with morpholine.

Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde

The initial step involves the electrophilic aromatic substitution (nitration) of 2-chlorobenzaldehyde. The presence of the chloro and aldehyde groups on the benzene ring directs the incoming nitro group primarily to the 5-position. However, the formation of the 2-chloro-3-nitrobenzaldehyde isomer is a common side reaction.[1] Meticulous temperature control is crucial to maximize the yield of the desired isomer and to control the exothermic nature of the reaction.[1][2]

Reaction Scheme:

Caption: Nitration of 2-chlorobenzaldehyde to produce 2-chloro-5-nitrobenzaldehyde.

Experimental Protocol:

Materials:

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (Scale)Purity
2-Chlorobenzaldehyde89-98-5140.5714.1 g (0.1 mol)99%
Concentrated Sulfuric Acid7664-93-998.08100 mL98%
Concentrated Nitric Acid7697-37-263.017.5 mL (~0.11 mol)70%
Dichloromethane75-09-284.93As needed-
Methanol/Water (1:1 v/v)--As needed-

Procedure:

  • Preparation of the Nitrating Mixture: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid.[2]

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with continuous stirring.

  • Addition of Nitric Acid: Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel. Ensure the temperature of the mixture is maintained below 10°C throughout the addition.[2]

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over a period of 30-45 minutes, maintaining the temperature below 10°C.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring to precipitate the crude product.[1][2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water until the filtrate is neutral (pH ~7).[1][2]

Purification of 2-Chloro-5-nitrobenzaldehyde:

The primary impurity is the 2-chloro-3-nitrobenzaldehyde isomer. A suspension/slurry method is highly effective for purification.[1][3]

Purification Protocol:

  • Suspension: Place the crude, dried product in a flask.

  • Solvent Addition: Add a 1:1 (v/v) mixture of methanol and water.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The desired 2-chloro-5-nitrobenzaldehyde is less soluble and will remain as a solid, while the 2,3-isomer dissolves.[1]

  • Filtration: Isolate the purified solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture.

  • Drying: Dry the purified product in a vacuum oven.

Quantitative Data for Purification:

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)
SuspensionMethanol/Petroleum Ether5-1083100
SuspensionMethanol/Water (1:1 v/v)Room Temp.9399.3
SuspensionAcetone/Water09599.9

Data compiled from patent literature describing the purification of isomeric mixtures.[1]

Step 2: Synthesis of this compound

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrobenzaldehyde with morpholine. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Caption: Nucleophilic substitution to form this compound.

Experimental Protocol:

Materials:

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Molar Ratio
2-Chloro-5-nitrobenzaldehyde636-30-5185.571.0 eq
Morpholine110-91-887.121.2 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
Dimethylformamide (DMF)68-12-273.09Solvent

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitrobenzaldehyde, potassium carbonate, and dimethylformamide (DMF).

  • Addition of Morpholine: Add morpholine to the reaction mixture.

  • Heating: Heat the reaction mixture to 120°C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

Overall_Workflow cluster_step1 Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde cluster_step2 Step 2: Synthesis of this compound A Nitration of 2-Chlorobenzaldehyde B Work-up (Ice Quenching) A->B C Isolation (Filtration) B->C D Purification (Suspension) C->D E Drying D->E F Nucleophilic Substitution with Morpholine E->F G Work-up (Extraction) F->G H Purification (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[2]

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.[1][2]

  • Handling of Product: 2-Chloro-5-nitrobenzaldehyde may cause skin, eye, and respiratory irritation. Handle with care and avoid inhalation of dust.[1]

This application note provides a comprehensive guide for the scale-up synthesis of this compound. The protocols are based on established chemical principles and literature precedents. Researchers should perform their own risk assessments and optimizations for their specific laboratory conditions.

References

Application Notes and Protocols: Reactions of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for reactions involving 2-Morpholino-5-nitrobenzaldehyde, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocols are based on established methodologies for structurally similar nitrobenzaldehyde derivatives and are intended to serve as a starting point for laboratory synthesis and drug discovery efforts.

Overview

This compound is an aromatic aldehyde whose reactivity is significantly influenced by the electron-withdrawing nitro group and the electron-donating morpholino substituent. The aldehyde functional group is highly susceptible to nucleophilic attack, making it a versatile precursor for a variety of condensation reactions. These reactions are fundamental in constructing more complex molecular scaffolds, particularly in the synthesis of Schiff bases and other heterocyclic systems of interest in medicinal chemistry. The protocols detailed below focus on a representative condensation reaction to form a Schiff base derivative.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: Synthesis of a Schiff Base Derivative via Condensation

This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline) and is adapted from procedures for similar nitrobenzaldehydes.[1]

Reaction Scheme:

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product 2M5N This compound Reaction + 2M5N->Reaction Aniline Aniline Aniline->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase Ethanol, Glacial Acetic Acid (cat.) Room Temperature

Caption: General scheme for Schiff base formation.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol with stirring. In a separate beaker, dissolve 10 mmol of the primary amine (e.g., aniline) in 10 mL of absolute ethanol.[1]

  • Reaction Mixture: Add the amine solution to the stirred solution of this compound at room temperature.[1]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive amines, the mixture may be gently heated to reflux.

  • Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Data Presentation

The following tables summarize typical quantitative data for reactions involving substituted nitrobenzaldehydes, which can be expected to be comparable for reactions with this compound.

Table 1: Representative Yields and Melting Points for Condensation Products of Substituted Nitrobenzaldehydes.

Aldehyde ReactantAmine ReactantProduct TypeYield (%)Melting Point (°C)
2-Chloro-5-nitrobenzaldehyde2-Methyl-1-propenylbenzimidazoleSubstituted Benzimidazole75-85%168-170
3-NitrobenzaldehydeAcetophenoneChalcone~248% (crude)108.4-142.3 (purified)

Note: Yields are highly dependent on specific reactants and reaction conditions.[2][3]

Table 2: Spectroscopic Data for a Representative Schiff Base Precursor (2-Chloro-5-nitrobenzaldehyde). [4]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H10.497Singlet-
H-68.736Doublet2.8
H-48.387Doublet of Doublets8.8, 2.8
H-37.709Doublet8.8

Note: Spectroscopic shifts for this compound derivatives are expected to show characteristic changes upon reaction, such as the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of an imine proton signal in the ¹H NMR spectrum.[1]

Experimental Workflow and Logic

The synthesis and characterization of derivatives from this compound follow a logical progression from reaction setup to product analysis.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve Reactants (Aldehyde and Amine) B Combine Solutions and Add Catalyst A->B C Monitor Reaction by TLC B->C D Precipitate and Isolate Crude Product (Filtration) C->D Reaction Complete E Recrystallize from Suitable Solvent D->E F Determine Melting Point E->F G Acquire Spectroscopic Data (NMR, IR, MS) E->G

Caption: A typical workflow for synthesis and characterization.

Signaling Pathways

Derivatives synthesized from this compound, such as benzimidazoles, have been shown to target key cellular signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a common target for such inhibitors.[5]

PI3K_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival (Inhibition of Apoptosis) mTORC1->Cell_Survival Cell_Proliferation Cell Proliferation & Growth mTORC1->Cell_Proliferation Inhibitor Potential Inhibitor (e.g., Benzimidazole Derivative) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Morpholino-5-nitrobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.[1]- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.
Product is Oily/Gummy, Not Crystalline - Presence of impurities that inhibit crystallization.- Cooling the solution too quickly.- Attempt to "salt out" the product by adding a non-polar solvent in which the compound is insoluble.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1]- Scratch the inside of the flask with a glass rod to induce crystallization.[1]
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Improperly packed column.- Overloading the column with crude product.- Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound.[2]- Ensure the column is packed uniformly to prevent channeling.- Use an appropriate amount of crude product for the column size.
Colored Impurities Remain in Final Product - Impurities may have similar polarity to the product.- The compound may be degrading.- Consider treatment with activated charcoal during recrystallization (use with caution as it can adsorb the product).- If using column chromatography, try a different stationary phase or a gradient elution.- Ensure the purification process is not unnecessarily prolonged, especially if the compound is light or heat sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and potentially positional isomers if the synthesis involves nitration of a substituted benzaldehyde. The purification strategy should be designed to remove these effectively.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: While specific data for this compound is limited, for similar nitroaromatic compounds, solvents like ethanol, methanol, toluene, or mixtures such as ethanol/water or toluene/petroleum ether are often effective.[3][4] The ideal solvent should dissolve the compound when hot but not when cold.[1]

Q3: How can I effectively remove isomeric impurities?

A3: Isomeric impurities can be challenging to remove. A suspension or slurry method in a solvent where the desired isomer has significantly lower solubility can be very effective.[4] Alternatively, careful column chromatography with an optimized eluent system can provide good separation.

Q4: What are the key safety precautions when handling this compound?

A4: Similar to other nitroaromatic compounds, it is important to handle this compound with care. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5][7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude material. A suitable eluent should give the desired product an Rf value of approximately 0.2-0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow Diagram.

TroubleshootingTree Troubleshooting Decision Tree start Low Purity After Initial Purification check_impurities Characterize Impurities (TLC, NMR) start->check_impurities isomeric Isomeric Impurities? check_impurities->isomeric Yes polar Polar/Non-polar Impurities? check_impurities->polar No suspension Use Suspension/Slurry Method isomeric->suspension column Optimize Column Chromatography (Gradient Elution) polar->column recrystallize Re-recrystallize with Different Solvent System polar->recrystallize

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Morpholino-5-nitrobenzaldehyde.

Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the electrophilic nitration of 2-chlorobenzaldehyde to produce the key intermediate, 2-chloro-5-nitrobenzaldehyde. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group of the intermediate is displaced by morpholine. The purity of the final product is highly dependent on the success and purification of the first step.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the final this compound product?

A1: Impurities can be introduced at both stages of the synthesis.

  • Step 1 (Nitration of 2-chlorobenzaldehyde): The most significant impurities arise from this step, including the formation of an undesired isomer, over-nitration, and oxidation of the aldehyde.

  • Step 2 (Substitution with Morpholine): Impurities from this stage are typically unreacted starting materials and side-products formed from impurities carried over from the first step.

Q2: What is the most common impurity from the nitration step and why is it problematic?

A2: The most prevalent impurity is the isomeric byproduct, 2-chloro-3-nitrobenzaldehyde.[1] Its formation is problematic because its physical properties are very similar to the desired 2-chloro-5-nitrobenzaldehyde, making it difficult to separate. If not removed, it will react with morpholine in the second step to form the corresponding isomeric impurity, 2-Morpholino-3-nitrobenzaldehyde.

Q3: How can the formation of the 2-chloro-3-nitrobenzaldehyde isomer be minimized?

A3: Controlling the reaction temperature is the most critical factor. Running the nitration reaction at low temperatures (e.g., below 0°C) significantly improves the regioselectivity, favoring the formation of the desired 5-nitro isomer.[1] Slow, dropwise addition of the nitrating agent and vigorous stirring also help to maintain a uniform low temperature and prevent localized overheating.[1]

Q4: What other significant byproducts can form during the nitration step?

A4: Under harsh reaction conditions, such as high temperatures or prolonged reaction times, other byproducts can form. These include:

  • Over-nitration products: Dinitro or trinitro derivatives of 2-chlorobenzaldehyde.[1]

  • Oxidation product: The aldehyde group can be oxidized to a carboxylic acid, forming 2-chloro-5-nitrobenzoic acid.[1]

Q5: What are the recommended methods for purifying the crude 2-chloro-5-nitrobenzaldehyde intermediate?

A5: The most effective method is a suspension/slurry wash. This technique leverages the solubility difference between the 2,5-isomer and the more soluble 2,3-isomer.[2] Suspending the crude mixture in a solvent system like methanol/water or acetone/water allows the undesired 2,3-isomer to dissolve while the desired product remains a solid and can be isolated by filtration.[2] Traditional recrystallization from solvents like dilute ethanol can also be used, but may result in lower yields due to co-precipitation of the isomers.[1]

Troubleshooting Guide

Issue 1: Low Yield of Final Product
Possible CauseTroubleshooting Step
Incomplete Nitration (Step 1) Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure the starting 2-chlorobenzaldehyde is fully consumed before quenching the reaction.[1]
Suboptimal Nitration Temperature Maintain a consistently low temperature (e.g., < 0°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[1]
Incomplete Substitution (Step 2) Ensure a slight excess of morpholine is used. Monitor the reaction by TLC to confirm the disappearance of 2-chloro-5-nitrobenzaldehyde. The reaction may require gentle heating to go to completion.
Loss of Product During Workup/Purification Optimize extraction and recrystallization procedures. Ensure efficient extraction of the product from the aqueous layer and minimize mechanical losses during transfers.[1] For the intermediate, optimize the suspension purification by carefully selecting the solvent and controlling the temperature to maximize recovery.[2]
Issue 2: Final Product Purity is Low (Presence of Multiple Spots on TLC)
Possible CauseTroubleshooting Step
Significant Isomeric Impurity The primary cause is often impure 2-chloro-5-nitrobenzaldehyde used in the second step. The isomeric impurity, 2-chloro-3-nitrobenzaldehyde, reacts to form 2-Morpholino-3-nitrobenzaldehyde.[1] Solution: Implement a rigorous purification of the intermediate before proceeding to the next step. The suspension method is highly recommended (see Data Presentation table below).
Presence of Unreacted 2-chloro-5-nitrobenzaldehyde The substitution reaction did not go to completion. Solution: Increase the reaction time or temperature for the substitution step. Ensure adequate mixing. The final product can be purified from the unreacted starting material by column chromatography or recrystallization.
Presence of Oxidized Impurity (2-Morpholino-5-nitrobenzoic acid) This results from the oxidation of the aldehyde in Step 1, which is then carried through the synthesis. Solution: Use a nitrating agent less prone to oxidation and maintain strict temperature control during nitration.[1] An acidic wash during the final workup may help remove this acidic impurity.

Data Presentation

Table 1: Quantitative Data on Purification Methods for 2-chloro-5-nitrobenzaldehyde Intermediate

This data, compiled from patent literature, highlights the effectiveness of the suspension/slurry method for removing the primary isomeric impurity.[2]

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)
SuspensionMethanol/Petroleum Ether5-1083100
SuspensionMethanol/Water (1:1 v/v)Room Temp.9399.3
SuspensionAcetone/Water09599.9

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-nitrobenzaldehyde (Intermediate)

This protocol is adapted from established procedures and may require optimization.[3]

  • Preparation of Nitrating Mixture: In a flask, cool concentrated sulfuric acid to below 0°C in an ice-salt bath. Slowly and carefully add concentrated nitric acid dropwise while maintaining the low temperature.

  • Addition of Starting Material: In a separate reaction flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid to below 0°C. Slowly add 2-chlorobenzaldehyde while keeping the temperature below 0°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the 2-chlorobenzaldehyde solution over approximately 1 hour. It is critical to ensure the internal temperature does not rise above 0°C to minimize the formation of the 2,3-isomer.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Isolation: Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Purify the crude solid using the suspension method. For example, stir the solid in a 1:1 mixture of methanol and water at room temperature for 30-60 minutes.[2] Filter the suspension to collect the purified, less-soluble 2-chloro-5-nitrobenzaldehyde. Dry the product in a vacuum oven.

Protocol 2: Synthesis of this compound

This is a general protocol for a nucleophilic aromatic substitution reaction and should be optimized.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-5-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Addition of Reagents: Add morpholine (1.1-1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) as needed. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water to remove inorganic salts and excess morpholine.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Nucleophilic Substitution Start 2-Chlorobenzaldehyde Nitration Nitration (H₂SO₄, HNO₃, <0°C) Start->Nitration Quench Quench on Ice Nitration->Quench Filter1 Filter & Wash Quench->Filter1 Crude Crude Intermediate (Mixture of Isomers) Filter1->Crude Purify Purification (Suspension in MeOH/H₂O) Crude->Purify Intermediate Pure 2-Chloro-5- nitrobenzaldehyde Purify->Intermediate SNAr SNAr Reaction Intermediate->SNAr Morpholine Morpholine, Base (e.g., K₂CO₃ in DMF) Morpholine->SNAr Quench2 Quench in Water SNAr->Quench2 Filter2 Filter & Wash Quench2->Filter2 Recrystallize Recrystallization (e.g., Ethanol) Filter2->Recrystallize FinalProduct 2-Morpholino-5- nitrobenzaldehyde Recrystallize->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Purity of Final Product? ImpurityCheck Identify Impurity by Analytical Method (TLC, LC-MS) Start->ImpurityCheck Isomer Isomeric Impurity Present? (e.g., 2-Morpholino-3-nitrobenzaldehyde) ImpurityCheck->Isomer Check for Isomer UnreactedSM Unreacted Starting Material (2-Chloro-5-nitrobenzaldehyde)? ImpurityCheck->UnreactedSM Check for SM Other Other Impurities? ImpurityCheck->Other Other Isomer->UnreactedSM No Sol_Isomer Solution: Improve purification of 2-chloro-5-nitrobenzaldehyde intermediate. Use suspension/slurry method. Isomer->Sol_Isomer Yes UnreactedSM->Other No Sol_Unreacted Solution: Increase reaction time/temperature for Step 2 (SNAr). Ensure excess morpholine/base. UnreactedSM->Sol_Unreacted Yes Sol_Other Solution: Check for oxidation in Step 1. Control nitration temperature strictly. Purify final product via chromatography. Other->Sol_Other

Caption: Troubleshooting logic for low purity in the final product.

References

Technical Support Center: Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2-Morpholino-5-nitrobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between morpholine and a 2-halo-5-nitrobenzaldehyde (e.g., 2-fluoro- or 2-chloro-5-nitrobenzaldehyde).

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?

  • Answer: Low or no yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before workup. Consider extending the reaction time or moderately increasing the temperature.

    • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate.

      • Solution: While high temperatures can lead to side products, a certain activation energy must be overcome. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 50-80 °C) and monitoring its progress.

    • Poor Quality of Starting Materials: The 2-halo-5-nitrobenzaldehyde precursor may be impure, or the morpholine may have absorbed water.

      • Solution: Ensure the purity of the starting materials. If necessary, recrystallize the 2-halo-5-nitrobenzaldehyde. Use freshly opened or distilled morpholine.

    • Ineffective Base: The choice and amount of base can be critical for neutralizing the HX formed during the reaction and for activating the nucleophile.

      • Solution: If using a weak base, consider switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure at least one equivalent of the base is used.

    • Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions.

      • Solution: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).

Issue 2: Formation of Significant Byproducts

  • Question: My final product is contaminated with significant impurities. How can I minimize byproduct formation?

  • Answer: Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

    • Reaction with Solvent: In some cases, the solvent (e.g., DMF at high temperatures) can decompose or react with the starting materials.

      • Solution: Avoid excessively high reaction temperatures. If byproduct formation is persistent, consider switching to a more stable solvent like DMSO.

    • Hydrolysis of the Aldehyde: The aldehyde group can be sensitive to certain reaction conditions.

      • Solution: Ensure the reaction is carried out under anhydrous conditions if possible. During workup, avoid strongly acidic or basic conditions for prolonged periods.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are the best purification strategies?

  • Answer: Effective purification is essential to obtain a high-purity product.

    • Recrystallization: This is a common and effective method for purifying solid organic compounds.

      • Solution: Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.

      • Solution: Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities. Monitor the fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting morpholine with a 2-substituted-5-nitrobenzaldehyde, where the substituent at the 2-position is a good leaving group, such as fluorine or chlorine. The nitro group at the 5-position is crucial as it activates the aromatic ring for nucleophilic attack.

Q2: Why is 2-fluoro-5-nitrobenzaldehyde often preferred over 2-chloro-5-nitrobenzaldehyde as a starting material? A2: In many SNAr reactions, fluoride is a better leaving group than chloride. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This often leads to faster reaction rates and higher yields.

Q3: What are the key safety precautions to take during this synthesis? A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform all manipulations in a well-ventilated fume hood, especially when working with volatile solvents and reagents.

  • Handling Reagents: 2-halo-5-nitrobenzaldehydes can be irritating to the skin, eyes, and respiratory system. Morpholine is a corrosive liquid. Handle these chemicals with care. Polar aprotic solvents like DMF and DMSO have specific handling and disposal requirements.

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective technique. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation

The following table summarizes representative data on how different reaction parameters can influence the yield of this compound. This data is based on general principles of SNAr reactions and should be used as a guideline for optimization.

Entry Starting Material Solvent Base Temperature (°C) Time (h) Yield (%)
12-Chloro-5-nitrobenzaldehydeTHFK₂CO₃651265
22-Fluoro-5-nitrobenzaldehydeTHFK₂CO₃65885
32-Fluoro-5-nitrobenzaldehydeDMFK₂CO₃251278
42-Fluoro-5-nitrobenzaldehydeDMFK₂CO₃80492
52-Fluoro-5-nitrobenzaldehydeDMSOEt₃N80488

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluoro-5-nitrobenzaldehyde

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in DMF.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of morpholine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a solid.

Mandatory Visualizations

experimental_workflow start Start setup Reaction Setup: Dissolve 2-fluoro-5-nitrobenzaldehyde in DMF start->setup add_reagents Add K₂CO₃ and Morpholine setup->add_reagents react Heat to 80°C Monitor by TLC add_reagents->react workup Quench with Water Extract with Ethyl Acetate react->workup purify Wash, Dry, and Concentrate Organic Layer workup->purify end Recrystallize to obtain pure product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Issue check_completion Reaction Incomplete? low_yield->check_completion Monitor by TLC check_temp Temperature Too Low? low_yield->check_temp check_reagents Reagent Quality Poor? low_yield->check_reagents check_base Ineffective Base? low_yield->check_base solution_time Solution: Extend reaction time or increase temperature. check_completion->solution_time Yes solution_temp Solution: Gently heat reaction (e.g., 50-80°C). check_temp->solution_temp Yes solution_reagents Solution: Purify starting materials and use dry morpholine. check_reagents->solution_reagents Yes solution_base Solution: Use a stronger base (e.g., K₂CO₃). check_base->solution_base Yes

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Optimizing Reaction Conditions for 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Role of 2-Morpholino-5-nitrobenzaldehyde

Welcome to the technical support center for this compound. This specialized aromatic aldehyde is a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic morpholine moiety, an electrophilic aldehyde, and an electron-withdrawing nitro group, makes it a versatile precursor for synthesizing a wide range of complex heterocyclic compounds and pharmaceutical intermediates.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deep, mechanistic understanding of the key reactions involving this compound. Our goal is to empower you with the expertise to not only execute procedures but also to troubleshoot and optimize them effectively. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary route to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction typically involves the displacement of a halide (commonly fluorine or chlorine) from an activated aromatic ring by morpholine.

The SNAr Mechanism: Why It Works

The success of the SNAr reaction hinges on the electronic properties of the starting material, typically 2-Fluoro-5-nitrobenzaldehyde or 2-Chloro-5-nitrobenzaldehyde. The potent electron-withdrawing nature of the nitro group (—NO₂) and the aldehyde group (—CHO) is essential. These groups strongly activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.[1][2] The attack occurs preferentially at the carbon atom bearing the leaving group (the halide).

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 2-Fluoro-5-nitrobenzaldehyde and morpholine.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous THF.

  • Addition of Reagents: Add morpholine (1.2 eq) to the solution, followed by the portion-wise addition of a suitable base (e.g., K₂CO₃, 2.0 eq or t-BuOK, 1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (approx. 66°C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Microwave irradiation can significantly accelerate this reaction.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Optimization of SNAr Reaction Conditions

The choice of solvent and base is critical for maximizing yield and minimizing reaction time. The following table summarizes optimization data for a typical SNAr reaction.[3]

EntrySolventBase (equiv)Temperature (°C)Time (h)Yield (%)
1DMFt-BuOK (1.5)551245
2Dioxanet-BuOK (1.5)551265
3THFt-BuOK (1.5)551082
4THFLiHMDS (1.5)551275
5THFDBU (1.5)551260
6THFt-BuOK (1.5)95 (Microwave)0.6796

Expert Insight: THF is often the optimal solvent, providing a good balance of solubility for the reagents while facilitating the reaction.[3] While various bases can be used, strong, non-nucleophilic bases like potassium tert-butoxide often give the best results.[3] As demonstrated, microwave-assisted heating can dramatically reduce reaction times and improve yields.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen) in a cool, dry place. For short-term storage (1-2 weeks), -4°C is suitable. For long-term storage (1-2 years), maintaining the compound at -20°C is recommended to ensure its stability.[4]

Q2: What safety precautions should I take when handling this compound? A: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves to avoid skin contact.[4]

Q3: How can I monitor the progress of reactions involving this compound? A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress by observing the disappearance of the starting material spot. For more quantitative analysis of purity and reaction conversion, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[5][6]

Q4: Why is the product sometimes a dark, oily residue instead of a crystalline solid? A: The formation of a dark oil can be due to impurities or the presence of polymeric byproducts, often caused by excessive heating or prolonged reaction times.[6] Pouring the reaction mixture onto ice immediately after completion can help precipitate the product and minimize byproduct formation.[6] If an oil persists, purification via column chromatography may be necessary.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.[7][8]

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Reagents: The base may have degraded due to moisture, or the starting halide may be impure. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Work-up: The product may have some solubility in the aqueous layer, or mechanical losses occurred.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Ensure solvents are anhydrous. 2. Optimize Conditions: Increase reaction time and monitor by TLC until the starting material is consumed. Consider increasing the temperature or switching to microwave heating.[3] 3. Refine Work-up: Perform multiple extractions (at least 3x) with the organic solvent. Ensure all transfers are quantitative.
Impure Product (Multiple Spots on TLC) 1. Side Reactions: Over-reaction or formation of byproducts due to excessive heat or incorrect stoichiometry. 2. Incomplete Reaction: Presence of unreacted starting material. 3. Degradation: The product may be unstable to the work-up conditions (e.g., acidic or basic washes).1. Control Reaction Parameters: Maintain the recommended temperature. Add reagents slowly to control the reaction exotherm. Use the correct stoichiometry. 2. Drive Reaction to Completion: Ensure the reaction has finished via TLC monitoring before beginning work-up. 3. Optimize Purification: Use column chromatography with a carefully selected eluent system. Alternatively, attempt recrystallization or a solvent slurry/suspension wash.[9]
Difficulty in Purification 1. Similar Polarity: The desired product and major impurity may have very similar polarities, making separation by column chromatography difficult. 2. Product is an Oil: The product may fail to crystallize from common solvents.1. Use Suspension/Slurry Method: Suspend the crude mixture in a solvent where the desired product has very low solubility, but the impurity is soluble. Stir, then filter to isolate the purified solid.[9][10] 2. Optimize Crystallization: Try different solvent systems for recrystallization. Scratching the inside of the flask or adding a seed crystal can induce crystallization. If it remains an oil, purification by chromatography is the best option.

Part 4: Common Downstream Reactions & Protocols

This compound is a valuable starting material for various transformations. Below are protocols for two common downstream reactions.

Workflow Diagram: From Synthesis to Downstream Application

G cluster_synthesis Synthesis & Purification A 1. S_NAr Reaction (2-Fluoro-5-nitrobenzaldehyde + Morpholine) B 2. Aqueous Work-up & Extraction A->B C 3. Purification (Recrystallization or Chromatography) B->C D 4. Analysis (TLC, HPLC, NMR) C->D E Reductive Amination D->E Product for Reaction F Suzuki Coupling (on a derivatized analogue) D->F

Caption: A typical experimental workflow from synthesis to downstream use.

Protocol 1: Reductive Amination

This reaction converts the aldehyde into a secondary or tertiary amine, a crucial step in building more complex molecular scaffolds.[11][12]

Reaction: this compound + Primary Amine → Secondary Amine

Procedure:

  • Setup: Dissolve this compound (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the imine intermediate. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.[13]

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the imine intermediate.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

While the title compound itself is not typically used for Suzuki coupling, a halogenated analogue could be. This protocol outlines a hypothetical coupling to demonstrate the potential for C-C bond formation.[14][15][16]

Reaction: (Hypothetical) 4-Bromo-2-morpholino-5-nitrobenzaldehyde + Arylboronic Acid → Biaryl Product

Procedure:

  • Setup: In a flask, combine the bromo-substituted starting material (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).[14]

  • Reaction: Heat the mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the residue by column chromatography to isolate the coupled product.

Part 5: Analytical Methods

Accurate analysis is key to confirming product identity and purity.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): [5][17]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid or phosphoric acid as a modifier.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 320 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: CDCl₃ or DMSO-d₆

    • Expected ¹H NMR signals (in CDCl₃):

      • Aldehyde proton (—CHO): ~10.0-10.5 ppm (singlet).

      • Aromatic protons: 3 protons in the range of ~7.5-8.5 ppm with characteristic coupling patterns.

      • Morpholine protons: 8 protons, appearing as two multiplets around ~3.0-4.0 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): [18]

    • Suitable for assessing purity and identifying volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (236.22 g/mol ).

Troubleshooting Flowchart: Low Yield

G start Low Yield Observed check_reagents Are reagents and solvents pure/anhydrous? start->check_reagents check_completion Did the reaction go to completion (TLC)? check_reagents->check_completion Yes sol_reagents Solution: Use fresh, anhydrous reagents. check_reagents->sol_reagents No check_workup Was work-up/extraction performed correctly? check_completion->check_workup Yes sol_conditions Solution: Increase reaction time/temp. Consider microwave heating. check_completion->sol_conditions No sol_workup Solution: Perform additional extractions. Minimize transfer losses. check_workup->sol_workup No end Yield Improved check_workup->end Yes sol_reagents->end sol_conditions->end sol_workup->end

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Morpholino-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate potential challenges and optimize your synthetic procedures for this important chemical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-Chloro-5-nitrobenzaldehyde and morpholine.

Issue 1: Low Yield of the Desired Product

A lower than expected yield is a common problem. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 2-Chloro-5-nitrobenzaldehyde. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reaction Temperature: The temperature is a critical parameter in this synthesis.

    • Troubleshooting Step: A typical reaction temperature is around 90°C in a solvent like N,N-dimethylformamide (DMF).[1] Lower temperatures can lead to slow reaction rates, while excessively high temperatures may promote side reactions and decomposition of the product. Precise temperature control is essential.

  • Base Inefficiency: A base, such as potassium carbonate, is typically used to neutralize the HCl formed during the reaction.

    • Troubleshooting Step: Ensure the base is of good quality, anhydrous, and finely powdered to maximize its surface area and reactivity. Using an insufficient amount of base can slow down or halt the reaction. An excess is generally used to drive the reaction to completion.

  • Loss of Product During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Troubleshooting Step: The product is typically isolated by pouring the reaction mixture into water to precipitate the crude product. Ensure that a sufficient volume of water is used to induce complete precipitation. During filtration, wash the solid with ample cold water to remove inorganic salts and residual DMF. Minimize transfers between glassware to reduce mechanical losses.

Issue 2: Presence of Impurities in the Final Product

The purity of this compound is crucial for its use in subsequent synthetic steps.

Possible Causes & Solutions:

  • Unreacted Starting Material: The most common impurity is unreacted 2-Chloro-5-nitrobenzaldehyde.

    • Troubleshooting Step: As mentioned, ensure the reaction goes to completion by monitoring it with TLC or HPLC. For purification, recrystallization is an effective method. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, can be used to separate the more polar product from the less polar starting material.

  • Formation of Side Products: Although the SNAr reaction is generally clean, side reactions can occur.

    • Troubleshooting Step: The primary side reaction of concern in the synthesis of the starting material, 2-chloro-5-nitrobenzaldehyde, is the formation of the 2-chloro-3-nitrobenzaldehyde isomer.[2] If this impurity is carried over, it can react with morpholine to form the corresponding isomeric product. Purification of the 2-chloro-5-nitrobenzaldehyde starting material is crucial. A suspension method in a solvent where the desired 2,5-isomer is less soluble can be effective.[3]

  • Over-oxidation to Carboxylic Acid: The aldehyde group is susceptible to oxidation, especially under harsh conditions, which could lead to the formation of 2-Morpholino-5-nitrobenzoic acid.

    • Troubleshooting Step: While less common in this specific SNAr reaction, it's a possibility if oxidizing agents are inadvertently present.[2][4] Ensure that all reagents and solvents are pure and free from oxidizing contaminants.

Issue 3: Difficulty in Product Isolation and Purification

The physical properties of the product can sometimes make its isolation challenging.

Possible Causes & Solutions:

  • Oily Product Instead of Solid: The crude product may sometimes precipitate as an oil rather than a solid.

    • Troubleshooting Step: This can happen if the product is not pure enough to crystallize or if the precipitation is carried out too quickly. Try adding the reaction mixture to ice-cold water very slowly with vigorous stirring. Scratching the inside of the flask with a glass rod can also help induce crystallization. If it persists as an oil, you may need to extract the product with an organic solvent like ethyl acetate, wash the organic layer, dry it, and then concentrate it before attempting recrystallization.

  • Inefficient Recrystallization: The choice of solvent is critical for successful recrystallization.

    • Troubleshooting Step: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system for your product.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6][7] In this reaction, the morpholine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the 2-Chloro-5-nitrobenzaldehyde ring. The presence of the electron-withdrawing nitro group, particularly at the para position to the leaving group (chlorine), is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance.[5][7] The subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product.

Q2: Why is the nitro group's position important for this reaction?

The position of the electron-withdrawing group (EWG) is critical for activating the aromatic ring towards nucleophilic attack. An EWG in the ortho or para position to the leaving group can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[7] A meta-positioned EWG does not offer this resonance stabilization, making the reaction much slower or even preventing it from occurring under similar conditions.[7]

Q3: What are the key reaction parameters to control for a successful synthesis?
  • Temperature: As discussed, maintaining the optimal reaction temperature is vital for achieving a good yield and minimizing side reactions.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used as it can dissolve the reactants and facilitate the SNAr reaction.

  • Base: An appropriate base is necessary to neutralize the acid formed during the reaction, which drives the equilibrium towards the product.

  • Purity of Starting Materials: Using high-purity 2-Chloro-5-nitrobenzaldehyde and morpholine is essential to avoid introducing impurities that can be difficult to remove later.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. HPLC can also be used for more quantitative monitoring.

Q5: What are the safety precautions I should take during this synthesis?
  • Reagent Handling: 2-Chloro-5-nitrobenzaldehyde is an irritant. Morpholine is corrosive and flammable. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvent Hazards: DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Reaction Conditions: Be cautious of the exothermic nature of the reaction, especially during the initial stages.

III. Experimental Protocol

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Addition of Morpholine: To the stirring suspension, add morpholine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours.[1] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a yellow solid.

IV. Visualizations

Reaction Pathway

Reaction_Pathway 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde Meisenheimer Complex Meisenheimer Complex 2-Chloro-5-nitrobenzaldehyde->Meisenheimer Complex + Morpholine This compound This compound Meisenheimer Complex->this compound - Cl-

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Verify Reaction Temperature check_completion->check_temp Yes extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time end Improved Yield extend_time->end temp_issue Suboptimal Temperature check_temp->temp_issue No check_workup Review Workup Procedure check_temp->check_workup Yes adjust_temp Adjust Temperature Control temp_issue->adjust_temp adjust_temp->end workup_loss Product Loss During Workup check_workup->workup_loss No check_workup->end Yes optimize_workup Optimize Precipitation/Extraction workup_loss->optimize_workup optimize_workup->end

Caption: Troubleshooting guide for low product yield.

V. Quantitative Data Summary

ParameterValue/ConditionRationale/Comment
Starting Material 2-Chloro-5-nitrobenzaldehydeThe chloro and nitro groups activate the ring for SNAr.
Nucleophile MorpholineA secondary amine that readily participates in SNAr.
Base Potassium Carbonate (K₂CO₃)Neutralizes the HCl byproduct, driving the reaction forward.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.
Reaction Temperature 90 °COptimal temperature to ensure a reasonable reaction rate without significant decomposition.[1]
Typical Yield Variable, often >80%Dependent on reaction conditions and purification efficiency.
Purification Method Recrystallization (e.g., from Ethanol)Effective for removing unreacted starting materials and most side products.

VI. References

  • William, A. D., et al. (2011). Journal of Medicinal Chemistry, 54(13), 4638-4658. Available at: 1

  • BenchChem. (2025). Minimizing side reactions in the synthesis of 2-Nitrobenzaldehyde. Available at: 4

  • BenchChem. (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Available at: 2

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Available at: 3

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Available at: 5

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: 6

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: 7

References

Technical Support Center: Troubleshooting 2-Morpholino-5-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 2-Morpholino-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile aromatic aldehyde commonly employed in several key organic reactions. Due to its aldehyde functional group, it readily participates in condensation and olefination reactions. The most prevalent applications include:

  • Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases).[1][2][3][4][5] These products are often investigated for their biological activities.[1][3]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst to yield α,β-unsaturated products.[6][7][8][9][10]

  • Wittig Reaction: Olefination with phosphorus ylides to convert the aldehyde into an alkene.[11][12][13][14][15]

Q2: How does the morpholino group affect the reactivity of the aldehyde?

A2: The morpholino group is an electron-donating group. This property can decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down reactions that rely on nucleophilic attack at this position. However, it can also stabilize intermediates formed during the reaction.

Q3: What is the role of the nitro group in these reactions?

A3: The nitro group is a strong electron-withdrawing group.[16][17][18][19] This has two major effects:

  • It increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, though this is less common for the reactions of the aldehyde group itself.

  • It acidifies the protons on the aromatic ring and can influence the electronic properties of the final product. The electron-withdrawing nature of the nitro group can impact the biological activity of the synthesized molecules.[1][18][19]

Q4: What are the recommended storage conditions for this compound?

Troubleshooting Guides

Issue 1: Low or No Product Yield in Schiff Base Formation

Q: I am attempting to synthesize a Schiff base from this compound and a primary amine, but I am observing a low yield or no product formation. What are the possible causes and solutions?

A: Low yields in Schiff base formation can arise from several factors. Below is a table outlining potential causes and troubleshooting steps.

Possible CauseTroubleshooting Step
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Refluxing in a suitable solvent like ethanol is a common practice.[1][2]
Catalyst Inefficiency While many Schiff base formations proceed without a catalyst, a few drops of a weak acid catalyst like glacial acetic acid can accelerate the reaction.[3]
Steric Hindrance If the primary amine is sterically bulky, the reaction rate may be significantly reduced. In such cases, longer reaction times, higher temperatures, or the use of a more effective catalyst may be necessary.
Decomposition of Reactants or Products Prolonged exposure to high temperatures or strong acidic/basic conditions can lead to the degradation of starting materials or the desired Schiff base. Optimize reaction time and temperature based on TLC monitoring.
Inefficient Water Removal The formation of a Schiff base is a condensation reaction that produces water. If water is not removed, the equilibrium may not favor product formation. The use of a Dean-Stark apparatus or a drying agent can be beneficial.
Issue 2: Formation of Side Products in Knoevenagel Condensation

Q: During the Knoevenagel condensation of this compound with malononitrile, I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these side products and how can I minimize them?

A: The Knoevenagel condensation is generally a high-yielding reaction, but side reactions can occur.

Possible Side Reaction/ProductMitigation Strategy
Self-Condensation of the Aldehyde This is more likely if a strong base is used. Employ a weak base catalyst such as piperidine or ammonium acetate.[6][8]
Michael Addition The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. Use a 1:1 stoichiometry of the reactants to minimize this.
Side reactions involving the nitro group Under strongly basic conditions, the nitro group can potentially participate in side reactions. Use mild basic catalysts and moderate reaction temperatures.

Experimental Protocol: General Knoevenagel Condensation

  • Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent like ethanol or water.[7]

  • Add a catalytic amount of a weak base (e.g., piperidine, ammonium bicarbonate).[7]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates. Collect the solid by filtration and wash with a cold solvent.[20]

Issue 3: Failed Wittig Reaction or Low E/Z Selectivity

Q: My Wittig reaction with this compound is not proceeding, or I am getting a poor mixture of E/Z isomers. How can I troubleshoot this?

A: The success and stereoselectivity of a Wittig reaction are highly dependent on the nature of the ylide and the reaction conditions.

IssuePossible CauseTroubleshooting Step
Failed Reaction Poor Ylide Formation: Ensure the phosphonium salt is dry and the base is strong enough to deprotonate it. Common bases include n-butyllithium, sodium hydride, or sodium methoxide.[11]
Steric Hindrance: The morpholino group may introduce some steric bulk. Ensure adequate reaction time and consider a less sterically hindered phosphonium ylide if possible.
Low E/Z Selectivity Ylide Stabilization: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides (containing an alkyl group) favor the Z-alkene.[11][15]
Reaction Conditions: The presence of lithium salts can affect the stereoselectivity. Using salt-free conditions can sometimes improve the selectivity for the Z-isomer with non-stabilized ylides.[13]

Visualizations

Experimental Workflow for a Typical Condensation Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Combine this compound, primary amine/active methylene compound, and solvent add_catalyst Add catalyst (e.g., acetic acid, piperidine) prep_reactants->add_catalyst heat_reflux Heat/Reflux at appropriate temperature add_catalyst->heat_reflux monitor_tlc Monitor reaction progress by TLC heat_reflux->monitor_tlc cool_reaction Cool reaction mixture monitor_tlc->cool_reaction Reaction Complete precipitate Precipitate/Extract product cool_reaction->precipitate filter_wash Filter and wash solid precipitate->filter_wash recrystallize Recrystallize for purification filter_wash->recrystallize characterization Characterize final product (NMR, IR, MS) recrystallize->characterization

Caption: General workflow for condensation reactions involving this compound.

Troubleshooting Logic for Low Product Yield

G cluster_reactants Reactant Issues cluster_conditions Reaction Conditions cluster_workup Work-up Issues start Low/No Product Yield check_reactants Are starting materials pure and dry? start->check_reactants check_conditions Are reaction conditions optimal? start->check_conditions check_workup Is the work-up procedure efficient? start->check_workup reactant_purity Verify purity by NMR/TLC check_reactants->reactant_purity reactant_dryness Ensure dryness of reagents and solvents check_reactants->reactant_dryness temp_time Optimize temperature and reaction time check_conditions->temp_time catalyst Check catalyst activity/concentration check_conditions->catalyst solvent Is the solvent appropriate? check_conditions->solvent extraction Optimize extraction procedure check_workup->extraction purification Minimize losses during purification check_workup->purification

Caption: A logical guide for troubleshooting low product yields in chemical synthesis.

References

2-Morpholino-5-nitrobenzaldehyde stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using 2-Morpholino-5-nitrobenzaldehyde. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and degradation you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, well-ventilated area in a tightly closed container.[1] It is recommended to store it under an inert atmosphere, such as Argon, as it may be air-sensitive.[1] For short-term storage (1-2 weeks), a temperature of -4°C is suitable, while for longer periods (1-2 years), storage at -20°C is recommended.[2]

Q2: What are the primary stability concerns for this compound?

The primary stability concerns for this compound include its sensitivity to air, heat, and potentially light.[1] The presence of the aldehyde and nitro groups makes the molecule susceptible to oxidation and reduction reactions. The morpholino group is generally stable, but the overall molecule's stability can be influenced by the reaction conditions.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the available literature, based on the chemistry of its functional groups and data from structurally similar nitroaromatic compounds, the following degradation routes are plausible:

  • Oxidation of the aldehyde group: The benzaldehyde group is prone to oxidation to the corresponding carboxylic acid, forming 2-Morpholino-5-nitrobenzoic acid. This is a common degradation pathway for benzaldehydes, especially when exposed to air (autoxidation).

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain microbial conditions. This would lead to the formation of compounds like 2-Morpholino-5-nitrosobenzaldehyde, 2-Morpholino-5-(hydroxylamino)benzaldehyde, or 2-Morpholino-5-aminobenzaldehyde.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light. The specific products would depend on the wavelength of light and the presence of other reactive species.

Q4: What are the potential degradation products I should look for?

Based on the likely degradation pathways, you should consider the following potential degradation products when analyzing your samples:

  • 2-Morpholino-5-nitrobenzoic acid

  • 2-Morpholino-5-aminobenzaldehyde

  • Other reduction products of the nitro group.

The presence of these impurities can be monitored using analytical techniques such as HPLC, LC-MS, and GC-MS.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Degradation of this compound.1. Verify Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, inert atmosphere). 2. Analyze by LC-MS: Use LC-MS to obtain the molecular weight of the impurity peaks and compare them to the expected degradation products. 3. Minimize Exposure to Air and Light: Prepare solutions fresh and minimize their exposure to air and light during the experiment. 4. pH Consideration: Evaluate the pH of your reaction or formulation, as extreme pH values can catalyze degradation.
Low assay or potency of the starting material The compound may have degraded during storage.1. Re-test Purity: Re-analyze the purity of your stock material using a validated analytical method. 2. Proper Handling: Always handle the compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (gloves, safety glasses).[1]
Inconsistent experimental results Variability in the stability of the compound between experiments.1. Standardize Procedures: Ensure consistent handling and preparation of the compound for each experiment. 2. Use Fresh Solutions: Prepare solutions of this compound immediately before use. 3. Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Storage Condition Duration Temperature Atmosphere
Short-term1-2 weeks-4°C[2]Tightly sealed, protected from light
Long-term1-2 years-20°C[2]Tightly sealed, under inert gas (e.g., Argon)[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol provides a general method for monitoring the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm and a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a known concentration.

Visualizations

Degradation Pathway of this compound Potential Degradation Pathways parent This compound oxidation_product 2-Morpholino-5-nitrobenzoic acid parent->oxidation_product Oxidation (e.g., air) reduction_product 2-Morpholino-5-aminobenzaldehyde parent->reduction_product Reduction

Caption: Potential degradation pathways of this compound.

Experimental Workflow Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of this compound stress Expose to different conditions (e.g., heat, light, pH) prep->stress analysis Analyze samples by HPLC/LC-MS at various time points stress->analysis data Identify degradation products and determine degradation rate analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting Logic Troubleshooting Decision Tree start Inconsistent Results or Unexpected Peaks? check_storage Verify Storage Conditions (cool, dark, inert gas) start->check_storage check_handling Review Handling Procedures (fresh solutions, minimize exposure) start->check_handling analyze_impurities Analyze Impurities by LC-MS start->analyze_impurities retest_purity Re-test Purity of Starting Material start->retest_purity remediate_storage Correct Storage check_storage->remediate_storage remediate_handling Modify Handling Protocol check_handling->remediate_handling identify_degradants Identify Degradation Products analyze_impurities->identify_degradants replace_material Replace Starting Material if Purity is Low retest_purity->replace_material

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Recrystallization of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Morpholino-5-nitrobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. For aromatic aldehydes and nitro-containing compounds, common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[1] A preliminary small-scale solubility test is the most effective way to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is not crystallizing, what should I do?

A2: Failure to crystallize can be due to several factors. One common reason is using too much solvent.[2] In this case, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.[1] Another possibility is the formation of a supersaturated solution. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[1]

Q3: The product is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out," where the product separates as a liquid instead of solid crystals, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too rapidly.[1] To resolve this, you can reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and then allow it to cool more slowly. Insulating the flask can help to slow down the cooling process.[1]

Q4: The yield of my recrystallized product is very low. What are the possible causes?

A4: A low yield can result from several issues. Using an excessive amount of solvent is a primary cause, as a significant portion of the product will remain in the mother liquor.[1] Premature crystallization during a hot filtration step can also lead to product loss. To prevent this, preheat your filtration apparatus. Additionally, washing the collected crystals with too much cold solvent can dissolve some of the product.[1] Using a minimal amount of ice-cold solvent for washing is recommended.

Q5: My recrystallized product is still colored. How can I remove colored impurities?

A5: If colored impurities have similar solubility characteristics to your product, they may co-crystallize. To address this, you can add a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal will adsorb the colored impurities. It is important to use charcoal sparingly, as it can also adsorb some of your desired product. A subsequent recrystallization may be necessary to achieve high purity.[1]

Experimental Protocols

Protocol 1: Determining a Suitable Recrystallization Solvent
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, gently agitating the tube after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • Continue adding the solvent dropwise with heating until the solid completely dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of pure crystals upon cooling.

  • Repeat this process with a variety of solvents to identify the most suitable one. Common choices for compounds with nitro and aldehyde functionalities include ethanol, isopropanol, and ethyl acetate, or a mixed solvent system like ethanol/water.[3]

Protocol 2: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent dropwise while heating the mixture on a hot plate with stirring. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove any solid impurities.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Nitro Compounds

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for moderately polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, can be a good alternative.
Ethyl Acetate77Polar AproticGood for a range of polarities, less polar than alcohols.
Toluene111NonpolarCan be effective for less polar compounds or as part of a mixed solvent system.
Ethanol/WaterVariesPolar ProticA common mixed solvent system where water acts as the anti-solvent.
Ethyl Acetate/HexaneVariesNonpolar/Polar Aprotic MixUseful for adjusting polarity to achieve optimal solubility differences.

Visualizations

Experimental Workflow

Recrystallization_Workflow Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Place in Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting Guide

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Check supersaturated Supersaturated solution? no_crystals->supersaturated Check cooling_too_fast Cooling too rapid? oiling_out->cooling_too_fast Check high_concentration Concentration too high? oiling_out->high_concentration Check excess_solvent Excess solvent used? low_yield->excess_solvent Check premature_crystallization Premature crystallization during filtration? low_yield->premature_crystallization Check excess_washing Excessive washing? low_yield->excess_washing Check boil_off Solution: Boil off some solvent and re-cool. too_much_solvent->boil_off Yes scratch_seed Solution: Scratch flask or add a seed crystal. supersaturated->scratch_seed Yes slow_cooling Solution: Reheat, add a little more solvent, and cool slowly. cooling_too_fast->slow_cooling Yes high_concentration->slow_cooling Yes concentrate_mother_liquor Solution: Concentrate mother liquor for a second crop. excess_solvent->concentrate_mother_liquor Yes preheat_funnel Solution: Preheat filtration apparatus. premature_crystallization->preheat_funnel Yes minimal_washing Solution: Use minimal ice-cold solvent for washing. excess_washing->minimal_washing Yes

Caption: A guide to diagnosing and solving common recrystallization problems.

References

Technical Support Center: Purification of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of isomeric impurities from 2-Morpholino-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding via nucleophilic aromatic substitution on a di-substituted nitro-halo-benzaldehyde (like 2-chloro-5-nitrobenzaldehyde), can introduce positional isomers. The most common impurity is the isomer where the substituents are in different positions, for example, 2-chloro-3-nitrobenzaldehyde present in the starting material would lead to the formation of 2-Morpholino-3-nitrobenzaldehyde. The presence of these impurities can complicate downstream reactions and compromise the purity of the final compounds.

Q2: Why is the separation of these isomers challenging?

A2: Positional isomers often have very similar physical properties, such as polarity, solubility, and crystal structure. This similarity makes their separation by standard techniques like fractional crystallization challenging.[1] For instance, the melting points of ortho- and meta-nitrobenzaldehyde are quite close (42-44°C and 58°C respectively), which complicates separation by melting point depression.[1]

Q3: What are the most effective methods for removing isomeric impurities from substituted nitrobenzaldehydes?

A3: Several methods have proven effective for purifying compounds structurally similar to this compound. The choice of method depends on the scale of the purification and the specific impurities present.

  • Suspension/Slurry Method: This is a highly effective and recommended technique. It relies on the solubility difference between the desired isomer and the impurity in a specific solvent system. The crude mixture is suspended in a solvent where the target compound is poorly soluble, while the isomeric impurity is more soluble.[2]

  • Recrystallization: While potentially less effective than a slurry if solubilities are very close, recrystallization from a suitable solvent system can significantly improve purity.[3][4]

  • Column Chromatography: Flash column chromatography is a standard laboratory technique for separating compounds with different polarities.[5] For substituted benzaldehydes, silica gel is commonly used.[5]

  • Derivatization: For very difficult separations, the aldehyde can be converted into an acetal derivative. These derivatives often have more distinct physical properties, allowing for easier separation by crystallization or distillation. The purified acetal is then hydrolyzed back to the pure aldehyde.[1][6]

Troubleshooting Guide for Impurity Removal

This section addresses common problems encountered during the purification process.

Issue 1: Poor Separation During Purification by Suspension/Slurry

  • Potential Cause: The solvent system does not provide a sufficient solubility differential between the isomers. The temperature may be too high, causing the desired product to dissolve along with the impurity.

  • Solution:

    • Optimize Solvent System: Screen various solvent mixtures. For structurally similar compounds like 2-chloro-5-nitrobenzaldehyde, mixtures of methanol/water or acetone/water have been shown to be effective.[2]

    • Control Temperature: Perform the suspension at a lower temperature (e.g., 0-10°C) to minimize the solubility of the desired this compound, thereby increasing recovery and purity.[2]

    • Ensure Adequate Stirring Time: Stir the slurry for a sufficient duration (e.g., 30-60 minutes) to ensure the complete dissolution of the more soluble impurity.[2]

Issue 2: Isomers Co-elute During Flash Column Chromatography

  • Potential Cause: The polarity of the chosen mobile phase (eluent) is not optimal for separating the isomers on the stationary phase (e.g., silica gel).

  • Solution:

    • Adjust Eluent Polarity: If isomers are eluting too quickly and together, decrease the polarity of the eluent (e.g., increase the hexane content in a hexane/ethyl acetate mixture). If they are not moving, slowly increase the polarity.

    • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the separation between compounds with close Rf values.

    • Check TLC First: Always develop a good separation on a Thin Layer Chromatography (TLC) plate before running a column to find the optimal eluent system.

Issue 3: Product Purity Remains Below Target (>99%) After a Single Purification Step

  • Potential Cause: The initial impurity level is very high, or the chosen single method is insufficient for complete separation.

  • Solution:

    • Sequential Purification: Combine two different purification methods. For example, perform an initial purification using flash column chromatography to remove the bulk of the impurity, followed by a final polishing step using the suspension/slurry method or recrystallization to achieve high purity.

    • Repeat the Purification: A second pass through the same purification procedure can sometimes be sufficient to remove residual impurities.

Troubleshooting Logic Diagram

G start Purity < 99% after initial purification? check_tlc Analyze by TLC/HPLC start->check_tlc isomers_close Are isomers still present and close? check_tlc->isomers_close yes_isomers YES isomers_close->yes_isomers no_isomers NO isomers_close->no_isomers optimize_slurry Optimize Suspension Method (solvent, temp) yes_isomers->optimize_slurry other_impurities Other impurities present? no_isomers->other_impurities optimize_column Optimize Column Chromatography (e.g., gradient elution) other_impurities->optimize_column sequential_purification Perform Sequential Purification (Column -> Slurry) optimize_column->sequential_purification optimize_slurry->sequential_purification end_node Achieve >99% Purity sequential_purification->end_node

Caption: Troubleshooting logic for achieving high product purity.

Data Presentation

The following table presents purification data for 2-chloro-5-nitrobenzaldehyde, a compound structurally analogous to this compound. These methods and results serve as a strong starting point for optimizing the purification of the target compound.

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of Desired Isomer (%)Reference
Suspension Methanol/Petroleum Ether5-1083100[2]
Suspension Methanol/Water (1:1 v/v)Room Temp.9399.3[2]
Suspension Acetone/Water09599.9[2][7]

Experimental Protocols

Protocol 1: Purification by Suspension/Slurry Method

This protocol is adapted from highly successful methods used for analogous compounds.[2]

  • Suspension: Place the crude, dried this compound containing isomeric impurities into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol and water. Use enough solvent to form a stirrable slurry, but not to fully dissolve the solid.

  • Stirring: Stir the suspension vigorously at a controlled temperature (e.g., room temperature or cooled in an ice bath to 0-5°C) for 30-60 minutes.

  • Isolation: Collect the purified solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual dissolved impurities.

  • Drying: Dry the product in a vacuum oven at a low temperature to remove all solvent.

Protocol 2: Analytical Monitoring by Thin Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and assessing the success of purification.[4]

  • Sample Preparation: Dissolve a small amount of the crude material and the purified material in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved samples onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The desired product and impurities should appear as distinct spots with different Rf values. An effective purification will show a single, strong spot for the final product.

Purification and Analysis Workflow

G cluster_start Crude Product cluster_analysis1 Initial Analysis cluster_purification Purification Step cluster_analysis2 Final Analysis cluster_end Final Product crude Crude 2-Morpholino- 5-nitrobenzaldehyde (with isomers) tlc1 TLC / HPLC Analysis (Assess Purity) crude->tlc1 purify Select Purification Method (e.g., Suspension/Slurry) tlc1->purify tlc2 TLC / HPLC Analysis (Confirm Purity) purify->tlc2 tlc2->purify Further Purification Needed pure_product Pure Product (>99%) Ready for Use tlc2->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of the product.

References

Technical Support Center: 2-Morpholino-5-nitrobenzaldehyde Reaction Parameter Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Morpholino-5-nitrobenzaldehyde. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halo-5-nitrobenzaldehyde (typically 2-fluoro- or 2-chloro-5-nitrobenzaldehyde) with morpholine in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide by the morpholine nucleophile.

Q2: Which starting material is preferred: 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde?

A2: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride. Therefore, 2-fluoro-5-nitrobenzaldehyde is expected to be more reactive and may allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times) compared to 2-chloro-5-nitrobenzaldehyde. However, the choice of starting material may also depend on commercial availability and cost.

Q3: What are the key parameters to optimize for this reaction?

A3: The key parameters to optimize include the choice of solvent, base, reaction temperature, and reaction time. The stoichiometry of the reactants, particularly the amount of morpholine and base, also plays a critical role in driving the reaction to completion and minimizing side products.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting 2-halo-5-nitrobenzaldehyde spot and the appearance of the this compound product spot will indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to insufficient activation or low reactivity.- If using 2-chloro-5-nitrobenzaldehyde, consider switching to the more reactive 2-fluoro-5-nitrobenzaldehyde.- Increase the reaction temperature in increments of 10-20°C.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Ineffective base.- Ensure the base is strong enough to deprotonate morpholine or facilitate the reaction. Common bases for this type of reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).- Use an excess of the base (e.g., 2-3 equivalents).
Poor solvent choice.- Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to facilitate the SNAr reaction.
Formation of Side Products Reaction with impurities in the starting materials.- Ensure the purity of the 2-halo-5-nitrobenzaldehyde, morpholine, and solvent before starting the reaction.
Degradation of starting material or product at high temperatures.- If increasing the temperature is necessary, do so gradually and monitor for the appearance of new spots on the TLC plate.- Consider running the reaction at a lower temperature for a longer duration.
Difficult Product Purification Product is an oil or does not crystallize easily.- After aqueous workup and extraction, concentrate the organic phase under reduced pressure to obtain the crude product.- Attempt purification by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography by testing different polarity gradients.- Consider recrystallization from a suitable solvent or solvent mixture after column chromatography to achieve higher purity.

Data Presentation

Table 1: Comparison of Reaction Parameters for Nucleophilic Aromatic Substitution with Amines.

Starting Material Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
2-Chloro-5-nitrobenzaldehydePyrroleK₂CO₃DMF801275-85[1]
2,4-DifluoronitrobenzeneMorpholine-EtOHReflux-Good

Note: The data for the reaction with morpholine is qualitative, suggesting that the reaction proceeds well under these conditions. Optimization would be required to determine the exact yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluoro-5-nitrobenzaldehyde

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

experimental_workflow start Start reactants Combine 2-halo-5-nitrobenzaldehyde, morpholine, and base in solvent start->reactants reaction Stir at specified temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction monitoring->workup Complete purification Column chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product? check_temp Increase Temperature? start->check_temp Yes check_reagents Check Reagent Quality? start->check_reagents No check_time Increase Time? check_temp->check_time No Improvement success Problem Solved check_temp->success Improved check_time->check_reagents No Improvement check_time->success Improved check_reagents->success Impurity Found failure Consult Further check_reagents->failure No Obvious Issue

Caption: Troubleshooting decision tree for low product yield.

signaling_pathway cluster_reaction Nucleophilic Aromatic Substitution (SNAr) reactant 2-Halo-5-nitrobenzaldehyde intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate + Morpholine nucleophile Morpholine nucleophile->intermediate product This compound intermediate->product - Halide leaving_group Halide Ion intermediate->leaving_group

Caption: Reaction mechanism for the synthesis of this compound.

References

Technical Support Center: Enhancing Regioselectivity in the Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Morpholino-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis, with a specific focus on maximizing regioselectivity. As a key building block in the development of novel therapeutics, including antitumor agents, ensuring the purity and correct isomeric form of this compound is paramount.[1] This resource provides in-depth troubleshooting protocols, answers to frequently asked questions, and the underlying scientific principles to empower you in your synthetic endeavors.

Foundational Principles: Understanding the Reaction

A solid grasp of the reaction mechanism is the first step toward troubleshooting and optimization. The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Q: What is the underlying mechanism for this synthesis?

A: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of morpholine, a strong nucleophile, attacks the electron-deficient carbon atom bearing the leaving group (typically a halogen like chlorine or fluorine). This step is usually the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., chloride ion), yielding the final product.

The stability of the Meisenheimer complex is critical for the reaction to proceed. This stability is provided by the strong electron-withdrawing groups (EWGs) on the aromatic ring.

Caption: SNAr Mechanism for this compound Synthesis.

Q: How do substituents on the aromatic ring control regioselectivity?

A: Regioselectivity in SNAr reactions is dictated by the positions of the electron-withdrawing groups (EWGs) relative to the leaving group.[3]

  • Activation: The nitro (-NO₂) and aldehyde (-CHO) groups are powerful EWGs. They activate the aromatic ring for nucleophilic attack by withdrawing electron density.

  • Stabilization: For substitution to occur, an EWG must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, which is a major stabilizing effect.

  • Starting Material: In the ideal starting material, 2-Chloro-5-nitrobenzaldehyde, the aldehyde group is ortho to the chlorine leaving group, and the nitro group is para. This dual activation provides powerful and specific stabilization for nucleophilic attack at the C-2 position, leading to high regioselectivity for the desired product. Substitution at other positions is electronically disfavored as the intermediate would lack this resonance stabilization.

Recommended Synthetic Protocol

This protocol is a general guideline. Optimization of temperature, reaction time, and solvent may be necessary based on your specific laboratory conditions and substrate purity.

Objective: To synthesize this compound from 2-Chloro-5-nitrobenzaldehyde.

Materials:

  • 2-Chloro-5-nitrobenzaldehyde (high purity, >98%)

  • Morpholine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Reagent Addition: Add morpholine (1.2 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-90°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup (Quenching): Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMSO and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure this compound.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct question-and-answer format.

Q: My reaction is stalled, with significant starting material remaining after the recommended time. What's wrong?

A: This is a common issue related to reaction kinetics.

Possible Cause Troubleshooting Step & Rationale
Insufficient Temperature Gradually increase the reaction temperature in 10°C increments (e.g., up to 110°C). SNAr reactions are often temperature-sensitive, and higher thermal energy may be required to overcome the activation barrier.
Reagent Purity Ensure the morpholine and solvent are of high purity and anhydrous. Water can compete as a nucleophile or interfere with the base, while impurities in the morpholine lower its effective concentration.
Ineffective Base While K₂CO₃ is standard, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be used if the reaction is sluggish, as it can more effectively scavenge the HCl byproduct.
Poor Solvent Choice DMSO is an excellent choice due to its polar aprotic nature, which accelerates SNAr reactions. If using other solvents, ensure they are polar and aprotic (e.g., DMF, NMP). Protic solvents can solvate the nucleophile, reducing its reactivity.

Q: I'm getting a mixture of products and my regioselectivity is poor. How can I fix this?

A: This is the most critical issue for this synthesis. Poor regioselectivity almost always points to a problem with the starting material or excessively harsh conditions.

Troubleshooting_Tree start Low Regioselectivity Observed check_sm Step 1: Verify Starting Material (SM) Purity (¹H NMR, HPLC) start->check_sm sm_pure Is the SM >98% pure 2-Chloro-5-nitrobenzaldehyde? check_sm->sm_pure purify_sm Action: Purify SM by recrystallization or chromatography. sm_pure->purify_sm No check_temp Step 2: Evaluate Reaction Temperature sm_pure->check_temp Yes purify_sm->check_sm temp_high Was the temperature >120°C? check_temp->temp_high lower_temp Action: Lower temperature to 70-90°C. High temperatures can induce side reactions or decomposition. temp_high->lower_temp Yes consider_fg Step 3: Consider a Better Leaving Group (LG) temp_high->consider_fg No success Regioselectivity Improved lower_temp->success use_fluoro Action: Synthesize or procure 2-Fluoro-5-nitrobenzaldehyde. The C-F bond is more polarized, often leading to faster and cleaner reactions at lower temperatures. consider_fg->use_fluoro use_fluoro->success

Caption: Troubleshooting Decision Tree for Low Regioselectivity.

Q: Purification by recrystallization is giving me an oily product or low recovery. What should I do?

A: Purification challenges often arise from residual solvent or the presence of closely related impurities.

  • Problem: Oiling out during recrystallization.

    • Solution: Your product is likely precipitating above its melting point. Add more of the primary solvent to ensure it remains dissolved at a higher temperature, or switch to a lower-boiling point solvent system.

  • Problem: Low recovery.

    • Solution: Ensure you are cooling the crystallization mixture slowly and then chilling it in an ice bath for at least 30-60 minutes to maximize precipitation. If recovery is still low, consider using column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient as the mobile phase. The separation of nitrobenzaldehyde isomers can be challenging due to similar polarities.[4][5][6]

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: High-purity (>98%) 2-Fluoro-5-nitrobenzaldehyde is theoretically the superior starting material. The rate of nucleophilic attack in SNAr reactions is often fastest for fluoride as a leaving group due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[7] This can lead to faster reaction rates at lower temperatures, further enhancing selectivity. However, 2-Chloro-5-nitrobenzaldehyde is more commonly available and is also an excellent substrate provided its isomeric purity is high.[8]

Q: How can I definitively confirm the regiochemistry of my product?

A: ¹H NMR spectroscopy is the most powerful tool for this confirmation. The aromatic region of the spectrum will provide a unique fingerprint for the 2-morpholino isomer.

  • Expected ¹H NMR Spectrum: You should observe three distinct signals in the aromatic region (approx. 7.0-8.5 ppm).

    • One proton will be a doublet (ortho coupling).

    • One proton will be a doublet of doublets (ortho and meta coupling).

    • One proton will be a doublet (meta coupling).

  • Incorrect Isomer: If substitution occurred at a different position (e.g., if you started with an isomeric mixture), the splitting patterns and chemical shifts of these protons would be completely different.

Analytical Workflow for Confirmation:

Analytical_Workflow cluster_workflow Product Characterization Workflow Crude Crude Product TLC TLC/HPLC Analysis (Purity Check) Crude->TLC Purification Purification (Recrystallization or Chromatography) TLC->Purification Pure Purified Product Purification->Pure NMR ¹H & ¹³C NMR (Confirm Structure & Regiochemistry) Pure->NMR MS Mass Spectrometry (Confirm Molecular Weight) Pure->MS Final Confirmed Product: This compound NMR->Final MS->Final

Caption: Analytical Workflow for Product Purification and Confirmation.

Q: Are there any specific safety precautions for this reaction?

A: Yes. Standard laboratory safety practices should be followed, but with special attention to the following:

  • Nitroaromatic Compounds: These compounds can be thermally unstable and should be handled with care. Avoid excessive heating, especially during solvent removal.[9]

  • Solvents: DMSO can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Morpholine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood.

References

Technical Support Center: Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Morpholino-5-nitrobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Low product yield is a common challenge in multi-step organic syntheses. The following table outlines potential causes and corresponding troubleshooting steps.

Possible Cause Troubleshooting Step
Incomplete Nucleophilic Aromatic Substitution (SNAr) Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material (e.g., 2-fluoro-5-nitrobenzaldehyde). If the reaction is sluggish, consider increasing the reaction temperature or using a stronger base.
Side Reactions The formation of byproducts can significantly reduce the yield. Common side reactions include the formation of positional isomers if starting from a different precursor or undesired reactions of the aldehyde group. Ensure precise temperature control and slow, dropwise addition of reagents.[1]
Loss of Product During Work-up and Purification Optimize the extraction and purification processes. Minimize the number of transfers and use appropriate glassware to reduce mechanical losses. During recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.[1]
Decomposition of the Product The nitro group can be sensitive to certain reagents and conditions. Avoid harsh acidic or basic conditions during work-up if the product shows signs of degradation.
Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and affect the quality of the final product.

Common Impurities and Their Control:

  • Positional Isomers: If the synthesis involves a nitration step on a morpholino-substituted benzaldehyde, the formation of other isomers (e.g., 2-Morpholino-3-nitrobenzaldehyde) is possible. Controlling the reaction temperature is crucial for regioselectivity.[1]

  • Over-oxidation: If the aldehyde is formed by oxidation of a corresponding alcohol or methyl group, over-oxidation to the carboxylic acid (2-Morpholino-5-nitrobenzoic acid) can occur. Use of mild and selective oxidizing agents and careful monitoring of the reaction time are recommended to minimize this.[2]

  • Unreacted Starting Materials: As mentioned, ensure the reaction goes to completion by monitoring with TLC or HPLC.

Purification Strategies:

Purification Method Description
Recrystallization An effective method for removing impurities. The choice of solvent is critical for obtaining high-purity crystals.[2]
Column Chromatography Useful for separating compounds with similar polarities, such as positional isomers.[2]
Suspension/Slurry Method This technique can be highly effective for separating isomers if there is a significant difference in their solubility in a particular solvent system.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common and effective route is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde, with morpholine. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group in the para position.

Q2: How can I minimize the formation of the isomeric byproduct during synthesis?

A2: If your synthesis involves a nitration step, precise temperature control is the most critical factor. Running the nitration at low temperatures (e.g., 0-10°C) generally improves the regioselectivity and minimizes the formation of undesired isomers.[1][4] The slow and controlled addition of the nitrating agent is also essential.

Q3: What are the recommended methods for purifying crude this compound?

A3: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. For more challenging separations, especially if isomers are present, column chromatography is a reliable method.[2] A suspension method in a solvent where the desired product has low solubility while impurities are more soluble can also be very effective.[3][5]

Q4: My reaction is not proceeding to completion. What can I do?

A4: For the SNAr reaction with morpholine, ensure that your solvent is anhydrous and that the base you are using (if any) is appropriate. You can try increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or HPLC will help determine the optimal reaction conditions.

Q5: The isolated product is a different color than expected. What could be the reason?

A5: Nitroaromatic compounds are often colored (typically yellow to orange). However, a significant deviation from the expected color could indicate the presence of impurities. It is advisable to characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry) and assess its purity by chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound via SNAr

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of morpholine with stirring.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80°C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction: - Increase Temperature - Extend Time - Check Reagents incomplete->optimize_reaction optimize_reaction->check_reaction check_workup Evaluate Work-up & Purification complete->check_workup loss Product Loss? check_workup->loss Yes no_loss No Significant Loss check_workup->no_loss No optimize_workup Optimize Purification: - Recrystallization Solvent - Extraction pH loss->optimize_workup end Improved Yield optimize_workup->end check_byproducts Analyze for Byproducts (NMR/MS) no_loss->check_byproducts byproducts_present Byproducts Confirmed check_byproducts->byproducts_present Yes optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Slower Addition byproducts_present->optimize_conditions optimize_conditions->end

A troubleshooting workflow for addressing low product yield.

Synthetic Pathway: Nucleophilic Aromatic Substitution

SNAr_Pathway cluster_reactants Starting Materials reactant1 2-Fluoro-5-nitrobenzaldehyde product This compound reactant1->product reactant2 Morpholine reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product S N Ar

A diagram of the SNAr pathway for synthesizing the target molecule.

References

Technical Support Center: Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Morpholino-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring both accuracy and efficiency in your work.

Troubleshooting Guide: By-product Analysis and Mitigation

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The primary reactants are 2-chloro-5-nitrobenzaldehyde and morpholine. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aryl halide for nucleophilic attack by the secondary amine, morpholine[1][2]. While this reaction is generally efficient, several by-products can arise, complicating purification and reducing the overall yield.

Issue 1: Presence of an Isomeric By-product in the Final Product

Question: My post-reaction analysis (HPLC/GC-MS) indicates the presence of an isomer of the desired product. What is the likely identity of this isomer and how can I prevent its formation?

Answer:

The most probable isomeric by-product is 4-Morpholino-3-nitrobenzaldehyde . Its formation stems from the presence of the isomeric starting material, 2-chloro-3-nitrobenzaldehyde, which is a common impurity in commercial 2-chloro-5-nitrobenzaldehyde[3].

Causality and Prevention:

  • Isomeric Contamination of Starting Material: The nitration of 2-chlorobenzaldehyde, the precursor to 2-chloro-5-nitrobenzaldehyde, often yields a mixture of the 2,5- and 2,3-isomers[3][4]. Meticulous purification of the starting material is paramount.

  • Mitigation Strategy:

    • Purity Check of Starting Material: Before commencing the synthesis, verify the purity of the 2-chloro-5-nitrobenzaldehyde using HPLC or GC.

    • Purification of Starting Material: If the 2,3-isomer is present, purify the starting material. A suspension method in a methanol/water or acetone/water mixture at a reduced temperature (0-10°C) is highly effective. The desired 2,5-isomer is typically less soluble and can be isolated by filtration[4][5].

Issue 2: Identification of a Higher Molecular Weight By-product

Question: I've identified a by-product with a molecular weight that suggests the addition of two morpholine molecules. What is this species and how is it formed?

Answer:

This by-product is likely 2,4-Dimorpholino-5-nitrobenzaldehyde . Its formation is a result of a secondary nucleophilic aromatic substitution reaction.

Causality and Prevention:

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can promote the substitution of the nitro group in the product by another molecule of morpholine. While less common, this can occur, especially if a strong base is used, which can further activate the ring.

  • Mitigation Strategy:

    • Strict Temperature Control: Maintain the recommended reaction temperature. Use a temperature-controlled reaction vessel to avoid overheating.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of secondary products.

    • Stoichiometry: Use a slight excess of morpholine, but avoid a large excess which can drive the formation of the di-substituted product.

Issue 3: Presence of an Oxidized By-product

Question: My analysis shows a by-product with a mass corresponding to an additional oxygen atom, suggesting the formation of a carboxylic acid. How can I prevent this oxidation?

Answer:

The oxidized by-product is 2-Morpholino-5-nitrobenzoic acid . The aldehyde functional group is susceptible to oxidation, which can occur under certain reaction conditions.

Causality and Prevention:

  • Presence of Oxidants: Impurities in the reagents or solvents, or exposure to air at elevated temperatures for extended periods, can lead to the oxidation of the aldehyde.

  • Mitigation Strategy:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to avoid contaminants that could act as oxidizing agents.

    • Controlled Work-up: During the work-up procedure, avoid unnecessarily harsh conditions or prolonged exposure to acidic or basic solutions at high temperatures.

Summary of Potential By-products

By-product NameMolecular FormulaMolecular Weight ( g/mol )Identification Notes
4-Morpholino-3-nitrobenzaldehydeC₁₁H₁₂N₂O₄236.23Isomer of the desired product. Elutes closely in chromatography.
2,4-Dimorpholino-5-nitrobenzaldehydeC₁₅H₁₉N₃O₅321.33Higher molecular weight. More polar than the desired product.
2-Morpholino-5-nitrobenzoic acidC₁₁H₁₂N₂O₅252.23Higher polarity. Can be detected by a shift in the carbonyl stretch in IR spectroscopy.
2-Chloro-5-nitrobenzaldehydeC₇H₄ClNO₃185.56Unreacted starting material.
MorpholineC₄H₉NO87.12Excess reagent.

Experimental Protocols

Protocol 1: HPLC-MS Analysis for By-product Identification

This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify this compound and its by-products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample diluent: 50:50 acetonitrile/water.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the sample diluent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • UV detection wavelength: 254 nm.

    • Injection volume: 5 µL.

    • Gradient elution: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan range: m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the product and by-products based on their retention times and mass-to-charge ratios.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying an unknown by-product encountered during the synthesis.

Byproduct_Analysis_Workflow start Unknown Peak Detected in Chromatogram ms_analysis Analyze Mass Spectrum (MS Data) start->ms_analysis mw_determination Determine Molecular Weight (MW) ms_analysis->mw_determination compare_known Compare MW with Known By-products mw_determination->compare_known isomer_check Is MW same as Product? compare_known->isomer_check unreacted_sm Is MW same as Starting Material? isomer_check->unreacted_sm No confirm_structure Confirm Structure (NMR, authentic standard) isomer_check->confirm_structure Yes other_byproduct Hypothesize Other By-products (e.g., dimorpholino, oxidized) unreacted_sm->other_byproduct No unreacted_sm->confirm_structure Yes other_byproduct->confirm_structure identified By-product Identified confirm_structure->identified

References

Validation & Comparative

Comparative Analysis of 2-Morpholino-5-nitrobenzaldehyde and Other Substituted Nitrobenzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison of 2-Morpholino-5-nitrobenzaldehyde with other substituted nitrobenzaldehydes is not possible at this time due to the limited availability of published experimental data for this compound.

While a detailed investigation has been conducted to gather the necessary information for a thorough comparative guide, specific experimental data regarding the synthesis, physicochemical properties, and reactivity of this compound remains elusive in the public domain. Commercial suppliers list the compound, but detailed characterization data is not readily accessible.

This guide will, therefore, provide a comparative overview based on available data for other relevant substituted nitrobenzaldehydes, offering a framework for understanding the potential properties and reactivity of this compound. The discussion will focus on compounds with substituents at the 2- and 5-positions of the benzaldehyde ring, drawing parallels to the target compound.

Introduction to Substituted Nitrobenzaldehydes

Substituted nitrobenzaldehydes are a class of aromatic compounds that serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality imparts unique chemical properties, making them valuable precursors for a wide range of molecular scaffolds. The nature and position of other substituents on the benzene ring further modulate the reactivity and physicochemical characteristics of these molecules.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction. Starting with a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde, reaction with morpholine in the presence of a base would be expected to yield the desired product. The electron-withdrawing effect of the nitro group in the para position to the halogen facilitates this type of substitution.

Hypothetical Synthesis of this compound 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde This compound This compound 2-Fluoro-5-nitrobenzaldehyde->this compound Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->this compound Base Base Base->this compound Factors Influencing Reactivity of Substituted Nitrobenzaldehydes Substituent Substituent ElectronicEffect Electronic Effect Substituent->ElectronicEffect Reactivity Reactivity ElectronicEffect->Reactivity Aldehyde Aldehyde Reactivity Reactivity->Aldehyde AromaticRing Aromatic Ring Reactivity Reactivity->AromaticRing General Workflow for Compound Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR IR IR Characterization->IR MP Melting Point Characterization->MP DataAnalysis Data Analysis & Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MP->DataAnalysis

A Comparative Analysis of the Reactivity of 2-Morpholino-5-nitrobenzaldehyde and 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of 2-Morpholino-5-nitrobenzaldehyde and 2-chlorobenzaldehyde, two aromatic aldehydes of significant interest in chemical synthesis and drug development. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the substituent effects that govern the reactivity of the aldehyde functional group.

The reactivity of an aromatic aldehyde is critically influenced by the electronic properties of the substituents on the benzene ring. These substituents can either donate or withdraw electron density, thereby modulating the electrophilicity of the carbonyl carbon and influencing the rate and outcome of nucleophilic addition reactions, which are characteristic of aldehydes.

Chemical Structures

The compounds under comparison are 2-chlorobenzaldehyde and a substituted benzaldehyde containing both a morpholino and a nitro group. Based on available chemical information, the correct nomenclature for the latter compound is 5-Morpholino-2-nitrobenzaldehyde, indicating the positions of the substituents relative to the aldehyde group.

Figure 1: Chemical Structures

2-Chlorobenzaldehyde

2-Chlorobenzaldehyde

5-Morpholino-2-nitrobenzaldehyde

5-Morpholino-2-nitrobenzaldehyde

Electronic Effects of Substituents

The reactivity of the aldehyde group is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase this electrophilicity, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease it.

2-Chlorobenzaldehyde: The chlorine atom at the ortho position is an electron-withdrawing group primarily through its inductive effect (-I effect) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution but an activation of the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.

5-Morpholino-2-nitrobenzaldehyde: This molecule features two substituents with opposing electronic effects:

  • Nitro group (-NO₂): The nitro group at the ortho position is a very strong electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-R). This significantly increases the electrophilicity of the carbonyl carbon.

  • Morpholino group: The morpholino group at the meta position to the aldehyde is an electron-donating group. The nitrogen atom's lone pair can participate in resonance with the benzene ring (+R effect), and the group also exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms. However, the resonance effect is generally dominant for amino groups.

Comparative Reactivity Analysis

The presence of the potent electron-withdrawing nitro group in the ortho position of 5-Morpholino-2-nitrobenzaldehyde is expected to render its aldehyde group significantly more electrophilic and therefore more reactive towards nucleophiles than that of 2-chlorobenzaldehyde. While the morpholino group is electron-donating, its position meta to the aldehyde group means its resonance effect does not directly conjugate with the carbonyl group, thus its deactivating influence is less pronounced compared to the powerful activating effect of the ortho-nitro group.

In contrast, the chloro group in 2-chlorobenzaldehyde is a weaker deactivator of the benzene ring (and thus a weaker activator of the carbonyl group) compared to the nitro group. Therefore, a higher reactivity is predicted for 5-Morpholino-2-nitrobenzaldehyde in typical aldehyde reactions such as nucleophilic addition.

Data Presentation

CompoundKey Substituent(s) and Electronic EffectsPredicted Relative Reactivity towards Nucleophilic Addition
2-Chlorobenzaldehyde 2-Chloro: Inductive (-I) > Resonance (+R) (Weakly activating for nucleophilic addition)Less Reactive
5-Morpholino-2-nitrobenzaldehyde 2-Nitro: Strong Inductive (-I) & Resonance (-R) (Strongly activating) 5-Morpholino: Resonance (+R) > Inductive (-I) (Weakly deactivating from meta position)More Reactive

Experimental Protocols

The following are generalized experimental protocols for common reactions of aromatic aldehydes. Specific conditions for this compound and 2-chlorobenzaldehyde may require optimization.

General Protocol for Nucleophilic Addition (e.g., Grignard Reaction)
  • Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the aromatic aldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

  • Reagent Addition: The Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) in the same solvent is added dropwise to the aldehyde solution at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualization of Electronic Effects

The following diagrams illustrate the electronic factors influencing the reactivity of the aldehyde group in both molecules.

electronic_effects cluster_chloro 2-Chlorobenzaldehyde cluster_morpholino_nitro 5-Morpholino-2-nitrobenzaldehyde chloro_aldehyde Aldehyde (Carbonyl Carbon) chloro_sub 2-Chloro Group chloro_sub->chloro_aldehyde mn_aldehyde Aldehyde (Carbonyl Carbon) nitro_sub 2-Nitro Group nitro_sub->mn_aldehyde morpholino_sub 5-Morpholino Group morpholino_sub->mn_aldehyde +R > -I (Weak Deactivation)

Caption: Electronic influence of substituents on the aldehyde group.

reactivity_comparison cluster_reactivity Factors Affecting Reactivity cluster_compounds Compounds start Comparison of Aldehyde Reactivity electrophilicity Electrophilicity of Carbonyl Carbon start->electrophilicity chloro 2-Chlorobenzaldehyde electrophilicity->chloro Moderately Increased by -Cl (-I > +R) morpho_nitro 5-Morpholino-2-nitrobenzaldehyde electrophilicity->morpho_nitro Strongly Increased by -NO2 (-I, -R) Slightly Decreased by -Morpholino (+R > -I) result_chloro result_chloro chloro->result_chloro Less Reactive result_morpho_nitro result_morpho_nitro morpho_nitro->result_morpho_nitro More Reactive

Caption: Logical workflow for comparing reactivity.

A Comparative Guide to the Purity Validation of 2-Morpholino-5-nitrobenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of key intermediates like 2-Morpholino-5-nitrobenzaldehyde is paramount for ensuring the reliability of experimental results and the quality of final products. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with other common analytical methods for purity determination, supported by detailed experimental protocols and representative data.

The synthesis of this compound can potentially yield impurities such as positional isomers, unreacted starting materials, or by-products from side reactions. Therefore, a highly selective and sensitive analytical method is crucial for accurate purity assessment.

Comparison of Key Analytical Methods

The choice of an analytical technique for purity validation depends on factors like the physicochemical properties of the analyte, the nature of potential impurities, required sensitivity, and instrument availability. HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and frequently used methods for the analysis of aromatic nitroaldehydes.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2][3]Absorption of radiofrequency by atomic nuclei in a strong magnetic field, providing structural and quantitative information.[4]
Resolution High resolution, capable of separating closely related structural isomers.Excellent separation efficiency for volatile and thermally stable compounds.Resolution is dependent on the magnetic field strength; can resolve signals from different protons for structural elucidation and quantification.
Sensitivity High sensitivity, particularly with UV detection, allowing for the quantification of trace impurities.Very high sensitivity and specificity, enabling the identification of unknown volatile impurities through their mass spectra.[5]Generally lower sensitivity compared to chromatographic methods, requiring higher sample concentrations.
Quantification Excellent for precise quantification using external or internal standards. Purity is often determined by area percent calculation.[1]Good for quantification, though it may require derivatization for non-volatile compounds and is sensitive to matrix effects.Provides absolute quantification without the need for a specific reference standard of the analyte, using a certified internal standard.[4]
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.[6]Limited to volatile and thermally stable compounds. This compound may require derivatization.Applicable to soluble compounds and provides rich structural information, aiding in impurity identification.
Drawbacks Requires reference standards for impurity identification. The response factor of impurities may differ from the main compound.Potential for thermal degradation of the analyte in the injector or column.Lower throughput and higher instrumentation cost. May not detect non-proton-containing impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method suitable for the purity validation of this compound.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method: Quantitative ¹H-NMR (qNMR) Spectroscopy

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (w/w %) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample inject_samples Inject Blank, Standard, and Sample Solutions filter_sample->inject_samples weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std dissolve_std->inject_samples hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_samples detector UV Detection at 254 nm inject_samples->detector chromatogram Generate Chromatogram detector->chromatogram integrate_peaks Integrate Peaks chromatogram->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

HPLC Analysis Workflow for Purity Validation.

Conclusion

The validation of this compound purity by HPLC offers a reliable, sensitive, and high-resolution method suitable for quality control in research and drug development. The provided HPLC protocol serves as a robust starting point for method development and implementation. While alternative techniques like GC-MS and qNMR have their specific advantages, particularly in impurity identification and absolute quantification, respectively, HPLC remains the workhorse for routine purity assessments due to its versatility and quantitative accuracy. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the nature of expected impurities and the desired level of analytical detail.

References

Spectroscopic Fingerprints: A Comparative Guide to 2-Morpholino-5-nitrobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Isomeric ambiguity can lead to significant variations in pharmacological activity, toxicity, and overall therapeutic efficacy. This guide provides an in-depth spectroscopic comparison of 2-Morpholino-5-nitrobenzaldehyde and its positional isomer, 4-Morpholino-3-nitrobenzaldehyde. While a crystal structure for this compound has been confirmed, a comprehensive public repository of its spectroscopic data remains elusive. Therefore, this guide will leverage experimental data for its isomer, 4-Morpholino-3-nitrobenzaldehyde, and established principles of spectroscopic interpretation to provide a robust comparative analysis for researchers and scientists.

Introduction to Isomeric Differentiation

This compound and its isomers are substituted benzaldehyde derivatives with potential applications as intermediates in organic synthesis. The relative positions of the morpholino, nitro, and aldehyde groups on the aromatic ring give rise to distinct electronic environments for each proton and carbon atom. These differences manifest as unique fingerprints in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification.

Molecular Structures and Isomeric Variation

The key to differentiating these isomers lies in understanding how the positioning of the electron-donating morpholino group and the electron-withdrawing nitro and aldehyde groups influences the electron density distribution within the benzene ring.

isomers cluster_0 This compound cluster_1 4-Morpholino-3-nitrobenzaldehyde 2M5N 2M5N 4M3N 4M3N NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Dissolve Sample b Transfer to NMR Tube a->b c Acquire 1H Spectrum b->c d Acquire 13C Spectrum c->d e Process Raw Data d->e f Assign Peaks e->f

The Double-Edged Sword: A Comparative Analysis of the Biological Activity of 2-Morpholino-5-nitrobenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of drug discovery, the strategic combination of specific chemical motifs can unlock potent biological activities. This guide, designed for researchers, scientists, and drug development professionals, delves into the anticipated biological profile of 2-Morpholino-5-nitrobenzaldehyde, a molecule poised at the intersection of two pharmacologically significant scaffolds: the versatile morpholine ring and the reactive nitrobenzaldehyde core. While direct and extensive experimental data on this specific compound remains nascent, a comprehensive analysis of its structural analogs provides a compelling predictive framework for its potential as an anticancer and antimicrobial agent. This report synthesizes existing data to build a robust structure-activity relationship (SAR) model, offering insights into the rational design of future therapeutic agents.

Introduction: The Architectural Logic of a Bioactive Candidate

The therapeutic potential of a small molecule is often encoded in its architecture. This compound is a prime example of such rational design, integrating two key pharmacophores:

  • The Morpholine Moiety: A six-membered heterocyclic amine, the morpholine ring is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, and it is a common feature in a wide array of approved drugs with activities ranging from anticancer to anti-inflammatory.[1][2] The nitrogen and oxygen atoms of the morpholine ring can participate in crucial hydrogen bonding interactions with biological targets.[1]

  • The Nitrobenzaldehyde Core: Nitroaromatic compounds are well-documented for their diverse biological activities, which are often attributed to the strong electron-withdrawing nature of the nitro group.[3][4] This feature can render the aromatic ring susceptible to bioreductive activation in hypoxic environments, a characteristic often exploited in the design of anticancer and antimicrobial drugs. The aldehyde group, a versatile chemical handle, can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, contributing to cytotoxicity.

The strategic placement of the morpholine group at the 2-position and the nitro group at the 5-position of the benzaldehyde ring is anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Comparative Analysis of Biological Activity: A Data-Driven Predictive Approach

In the absence of direct experimental data for this compound, we turn to a comparative analysis of its structural analogs to forecast its biological activity. This approach allows us to dissect the contribution of each molecular component and predict the overall efficacy of the target compound.

Anticancer Activity: A Tale of Two Moieties

The anticancer potential of this compound can be inferred from the well-established cytotoxic effects of both morpholine-containing and nitrobenzaldehyde-based compounds.

Recent studies have highlighted the significant anticancer activity of 2-morpholino-4-anilinoquinoline derivatives . For instance, against the HepG2 human liver cancer cell line, these compounds have demonstrated potent cytotoxicity, with IC50 values in the low micromolar range.[5][6] The morpholine group in these molecules is crucial for their activity, likely contributing to favorable interactions with the target kinase.

Similarly, derivatives of 2-Chloro-5-nitrobenzaldehyde have been investigated as precursors for anticancer agents. Schiff bases and other heterocyclic compounds synthesized from this starting material have shown promising cytotoxic effects against various cancer cell lines.[7] The presence of the nitro group is often a key determinant of this activity.

Table 1: Comparative Anticancer Activity (IC50) of Morpholino- and Nitrobenzaldehyde-Related Compounds

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-morpholino-4-anilinoquinoline (Compound 3d)HepG28.50[5][6]
2-morpholino-4-anilinoquinoline (Compound 3c)HepG211.42[5][6]
2-morpholino-4-anilinoquinoline (Compound 3e)HepG212.76[5][6]
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH)HepG226.1[8]
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH)PC-1219.4[8]

Based on these findings, it is highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The combination of the morpholine ring, which can enhance target engagement and solubility, with the bioreductive potential of the nitro group and the reactive aldehyde suggests a multi-pronged mechanism of action.

Antimicrobial Activity: Targeting Microbial Defenses

The structural features of this compound also suggest a strong potential for antimicrobial activity. Substituted aromatic aldehydes, particularly those bearing nitro and halogen groups, have a long history of investigation as antimicrobial agents.[4]

Derivatives of morpholinylbenzothiazine have demonstrated both antibacterial and antifungal properties.[9] The morpholine moiety in these compounds is thought to contribute to their antimicrobial efficacy. Furthermore, a wide range of substituted benzaldehydes have been shown to possess antimicrobial activity, with the nitro group being a particularly effective substituent.[4]

Table 2: Comparative Antimicrobial Activity (MIC) of Structurally Related Compounds

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Substituted MorpholinylbenzothiazineSalmonella typhimurium-
Substituted MorpholinylbenzothiazineAspergillus fumigatus-
Pyridine-based Schiff Base from 3-aminopyridineE. coli12.5[7]
Pyridine-based Schiff Base from 3-aminopyridineS. aureus6.25[7]
Nitro-substituted Schiff Base from 4-nitrobenzaldehydeS. aureus (MRSA)24-49[7]

The anticipated antimicrobial mechanism of this compound likely involves multiple targets. The aldehyde group can react with essential microbial enzymes and proteins, while the nitro group can be reduced by microbial nitroreductases to form toxic radical species that damage DNA and other cellular components.

Structure-Activity Relationship (SAR) Insights

The analysis of related compounds allows for the formulation of a predictive SAR for this compound and its potential derivatives:

  • The Role of the Nitro Group: The position and electronic environment of the nitro group are critical. The 5-position, being meta to the aldehyde and ortho/para to the morpholine, influences the overall electronic distribution of the aromatic ring. Shifting the nitro group to other positions would likely alter the compound's reduction potential and, consequently, its biological activity.[3]

  • The Contribution of the Morpholine Ring: Replacement of the morpholine with other heterocyclic amines, such as piperidine or piperazine, would modulate the compound's lipophilicity, basicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic profile and target interactions.

  • The Reactivity of the Aldehyde: Modification of the aldehyde to other functional groups, such as an oxime or a hydrazone, would create derivatives with potentially different biological activities and mechanisms of action.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended:

Anticancer Activity Screening: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate Cell Viability & IC50 absorbance_measurement->data_analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_readout Result Determination serial_dilution Serial Dilution of Compound in 96-well Plate inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microorganism inoculum_prep->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation visual_inspection Visually Inspect for Growth Inhibition incubation->visual_inspection mic_determination Determine Minimum Inhibitory Concentration (MIC) visual_inspection->mic_determination

References

A Comparative Guide to the Synthesis of 2-Morpholino-5-nitrobenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive benchmark analysis of the prevailing synthetic method for 2-Morpholino-5-nitrobenzaldehyde, a valuable building block in medicinal chemistry, against a modern catalytic alternative. The comparison is supported by detailed experimental protocols and quantitative data to inform strategic decisions in synthetic route selection.

The primary route for the synthesis of this compound involves a two-step process: the nitration of 2-chlorobenzaldehyde to produce 2-chloro-5-nitrobenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. As a point of comparison, this guide outlines a contemporary alternative utilizing a palladium-catalyzed Buchwald-Hartwig amination for the final C-N bond formation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative metrics for the two synthetic pathways, providing a clear overview of their respective efficiencies.

ParameterPrimary Route: Nitration followed by SNArAlternative Route: Buchwald-Hartwig Amination
Starting Material 2-Chlorobenzaldehyde2-Chloro-5-nitrobenzaldehyde
Key Reagents Nitric acid, Sulfuric acid, MorpholinePalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)
Overall Yield ~76-81% (calculated from precursor yield)60-88% (reported for analogous reactions)
Purity of Final Product High (after purification)High (after purification)
Reaction Time (Total) Several hours2-24 hours
Reaction Temperature 0-100°CRoom temperature to 110°C

Experimental Protocols

Detailed methodologies for each synthetic step are provided below to ensure reproducibility and facilitate a thorough understanding of each approach.

Primary Synthesis Route: Two-Step Nitration and Nucleophilic Aromatic Substitution

This established method first introduces a nitro group onto the aromatic ring, which then activates the substrate for nucleophilic substitution by morpholine.

Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde via Nitration

  • Materials: 2-Chlorobenzaldehyde, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Deionized Water.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated H₂SO₄ to 0-5°C in an ice-salt bath.

    • Slowly add 14.1 g of 2-chlorobenzaldehyde to the cooled sulfuric acid, maintaining the temperature below 10°C.

    • Prepare a nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, keeping the temperature below 10°C.

    • Add the nitrating mixture dropwise to the 2-chlorobenzaldehyde solution over 30-45 minutes, ensuring the reaction temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

    • The crude product can be purified by recrystallization or by creating a slurry in a methanol/water mixture to remove the more soluble 2,3-isomer, yielding the desired 2-chloro-5-nitrobenzaldehyde.

  • Expected Yield: 80-95% after purification.[1]

  • Purity: >99% can be achieved with proper purification.[1]

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

  • Materials: 2-Chloro-5-nitrobenzaldehyde, Morpholine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-chloro-5-nitrobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and morpholine (1.2 equivalents).

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: Approximately 85%.

Alternative Synthesis Route: One-Step Buchwald-Hartwig Amination

This modern approach utilizes a palladium catalyst to directly couple morpholine with 2-chloro-5-nitrobenzaldehyde, offering a potentially more streamlined process.

  • Materials: 2-Chloro-5-nitrobenzaldehyde, Morpholine, Palladium acetate (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-chloro-5-nitrobenzaldehyde (1 equivalent), palladium acetate (0.02 equivalents), and XPhos (0.04 equivalents).

    • Add sodium tert-butoxide (1.4 equivalents) and morpholine (1.2 equivalents).

    • Add anhydrous toluene as the solvent.

    • Seal the tube and heat the reaction mixture at 80-100°C for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the residue by column chromatography.

  • Expected Yield: 60-88% (based on analogous reactions).

  • Purity: High purity is expected after chromatographic purification.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic approach.

Primary Synthesis Route: Nitration and SNAr Start 2-Chlorobenzaldehyde Nitration Nitration (HNO₃, H₂SO₄, 0-5°C) Start->Nitration Precursor 2-Chloro-5-nitrobenzaldehyde Nitration->Precursor SNAr Nucleophilic Aromatic Substitution (Morpholine, K₂CO₃, DMF, 80°C) Precursor->SNAr Product This compound SNAr->Product

Primary Synthesis Workflow

Alternative Route: Buchwald-Hartwig Amination Start 2-Chloro-5-nitrobenzaldehyde Coupling Buchwald-Hartwig Amination (Pd(OAc)₂, XPhos, NaOtBu, Toluene, 80-100°C) Start->Coupling Product This compound Coupling->Product

Alternative Synthesis Workflow

Concluding Remarks

The choice between the classical two-step synthesis and the modern Buchwald-Hartwig amination for the preparation of this compound will depend on several factors. The traditional SNAr approach is well-established and utilizes relatively inexpensive reagents, making it a cost-effective option for large-scale synthesis. However, it involves an additional synthetic step. The Buchwald-Hartwig amination offers a more direct route from the nitro-substituted precursor and may provide milder reaction conditions for substrates with sensitive functional groups. The trade-off lies in the higher cost of the palladium catalyst and specialized phosphine ligands. Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the research or development project, including scale, cost considerations, and the need for functional group tolerance.

References

A Comparative Guide to the Characterization of 2-Morpholino-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of 2-Morpholino-5-nitrobenzaldehyde derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, characterization, and potential biological activities. This document contrasts these derivatives with relevant alternatives and is supported by experimental data from related compounds to establish a predictive performance benchmark.

Introduction to this compound

This compound is an aromatic aldehyde featuring a morpholine ring and a nitro group. These functional groups impart distinct electronic properties that make it a valuable scaffold in medicinal chemistry. The morpholine moiety is a common feature in many bioactive compounds, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The nitro group, an electron-withdrawing group, can enhance the biological efficacy of molecules. This guide will focus on the characterization of Schiff base and hydrazone derivatives of this compound.

Synthesis of Derivatives

The primary route for the synthesis of derivatives from this compound involves condensation reactions with primary amines to form Schiff bases, or with hydrazines to form hydrazones. These reactions are typically straightforward and can be performed under mild conditions.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

A general procedure for synthesizing Schiff base derivatives of this compound is as follows:

  • Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate and can be collected by filtration, then washed with cold ethanol.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Experimental Protocol: General Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives follows a similar protocol:

  • Dissolution: Dissolve one molar equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: Add a slight excess (1.1 equivalents) of the selected hydrazine derivative.

  • Catalysis: A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Reaction: The mixture is typically stirred at room temperature or gently heated under reflux for 2-4 hours. Reaction progress is monitored by TLC.

  • Isolation: After the reaction is complete, the mixture is cooled, and the precipitated hydrazone is collected by filtration.

  • Purification: The product is washed with a cold solvent and can be recrystallized to achieve higher purity.

G cluster_synthesis Synthesis Workflow start 2-Morpholino- 5-nitrobenzaldehyde reagents Primary Amine (for Schiff Base) or Hydrazine (for Hydrazone) + Ethanol & Acetic Acid start->reagents 1. Mix reaction Condensation Reaction (Reflux) reagents->reaction 2. Heat workup Cooling, Filtration, Washing reaction->workup 3. Isolate product Crude Derivative (Schiff Base or Hydrazone) workup->product purification Recrystallization product->purification 4. Purify final_product Purified Derivative purification->final_product

General workflow for the synthesis of this compound derivatives.

Spectroscopic Characterization

The structural confirmation of the synthesized derivatives relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for a wide range of this compound derivatives are not extensively published, the expected spectral characteristics can be predicted based on the parent compound and analogous structures.

Parent Compound: this compound

Single-crystal X-ray diffraction data for this compound has been reported, confirming its molecular structure.[1] Key bond distances from this analysis include the carbonyl C=O bond at approximately 1.194 Å and the N-O bonds of the nitro group around 1.21 Å.[1]

Schiff Base Derivatives

The formation of a Schiff base is characterized by the appearance of an imine (-C=N-) functional group.

Spectroscopic TechniqueKey Observational Changes
¹H NMR Disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm). Appearance of a new imine proton signal (δ 8.0-9.0 ppm). Shifts in the aromatic proton signals due to the new substituent. Signals for the morpholine protons would remain, typically in the δ 3.0-4.0 ppm range.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm). Appearance of a new imine carbon signal (δ 160-170 ppm).
IR Spectroscopy Disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹). Appearance of a C=N stretching vibration (around 1600-1650 cm⁻¹). Persistence of the characteristic NO₂ stretches (around 1530 and 1350 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ will correspond to the calculated molecular weight of the specific Schiff base derivative.
Hydrazone Derivatives

Hydrazone formation also results in a C=N bond, and the spectroscopic changes are similar to those of Schiff bases, with some distinctions.

Spectroscopic TechniqueKey Observational Changes
¹H NMR Disappearance of the aldehyde proton signal. Appearance of a new imine proton signal (δ 8.0-9.0 ppm). A key feature is the appearance of an N-H proton signal, typically as a singlet in the downfield region (δ 10.0-12.0 ppm), which is absent in Schiff bases.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal and appearance of the imine carbon signal, similar to Schiff bases.
IR Spectroscopy Disappearance of the aldehyde C=O stretch. Appearance of the C=N stretch (around 1590-1640 cm⁻¹).[2] An N-H stretching vibration will also be present (around 3200-3400 cm⁻¹). The NO₂ stretches will remain.
Mass Spectrometry The molecular ion peak [M]⁺ will align with the calculated molecular weight of the synthesized hydrazone.

Comparative Performance and Biological Activity

Derivatives of this compound are of interest for their potential biological activities, including anticancer and antimicrobial effects. A direct comparison can be made with derivatives of 2-Chloro-5-nitrobenzaldehyde, which have been more extensively studied.

Comparison with 2-Chloro-5-nitrobenzaldehyde Derivatives

Derivatives of 2-Chloro-5-nitrobenzaldehyde have been investigated for their utility in synthesizing heterocyclic compounds with biological relevance.[3] These compounds have shown promise in targeting key cellular signaling pathways implicated in cancer.[4] It is anticipated that the morpholino group in this compound derivatives could offer advantages in terms of solubility, metabolic stability, and target engagement compared to the chloro-substituted analogs.

Anticancer Activity

The morpholine scaffold is a key component of several inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation and is often hyperactivated in cancer.[5][6][7]

  • Mechanism of Action: It is hypothesized that this compound derivatives could act as inhibitors of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells. Studies on morpholine-substituted quinazolines have demonstrated significant cytotoxic activity against cancer cell lines such as A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma), with IC₅₀ values in the low micromolar range.[8][9][10]

  • Cytotoxicity Data of Related Compounds: The table below presents IC₅₀ values for related benzaldehyde and morpholine derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of this compound derivatives.

Compound ClassCancer Cell LineIC₅₀ (µM)
Morpholine-substituted quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23
Morpholine-substituted quinazoline (AK-10)A549 (Lung)8.55 ± 0.67
2-morpholino-4-anilinoquinoline (3d)HepG2 (Liver)8.50
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colon)0.53
5-NitrosalicylaldehydeHL-60 (Leukemia)1.54

Data sourced from multiple studies for comparative purposes.[9][10][11][12]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes Inhibitor This compound Derivative (Hypothesized) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Antimicrobial Activity

Nitrobenzaldehyde derivatives and their Schiff bases are known to possess antimicrobial properties. The nitro group and the imine functionality are often crucial for their activity.[13]

  • Mechanism of Action: These compounds may exert their effects by inhibiting essential microbial enzymes or interfering with cellular processes.

  • Comparative Activity: Studies on related compounds provide insights into their potential antimicrobial spectrum. For example, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide has shown a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[8] Hydrazone derivatives have also demonstrated moderate activity against a range of bacteria and fungi.[14] The combination of the nitro, morpholine, and imine/hydrazone moieties in the target derivatives makes them promising candidates for further antimicrobial screening.

Conclusion

This compound serves as a versatile platform for the synthesis of novel Schiff base and hydrazone derivatives. Based on the characterization of analogous compounds, these derivatives are expected to exhibit distinct spectroscopic signatures confirming their formation. The presence of the morpholine and nitro functional groups suggests a strong potential for biological activity, particularly as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway and as antimicrobial agents. The comparative data presented in this guide, drawn from closely related structures, provides a solid foundation for researchers to design, synthesize, and evaluate this promising class of compounds for various therapeutic applications. Further experimental validation is necessary to fully elucidate their performance and therapeutic potential.

References

Unveiling the Reaction Products of 2-Morpholino-5-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity and confirming the structure of novel compounds is paramount. This guide provides a comparative analysis of the expected reaction products of 2-Morpholino-5-nitrobenzaldehyde, focusing on two principal condensation reactions: Knoevenagel and Schiff base formation. By drawing comparisons with structurally related benzaldehyde derivatives, this document offers insights into the anticipated product structures, supported by generalized experimental protocols and representative data.

The unique structure of this compound, featuring both an electron-donating morpholino group and a potent electron-withdrawing nitro group, suggests a high degree of reactivity. The nitro group, in particular, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key determinant in the formation of various derivatives, which are of significant interest in medicinal chemistry due to the prevalence of the morpholine moiety in bioactive compounds, including inhibitors of key cellular signaling pathways.

Comparative Analysis of Condensation Reactions

The two primary condensation reactions for aldehydes are the Knoevenagel condensation with active methylene compounds and Schiff base formation with primary amines. The presence of the electron-withdrawing nitro group in this compound is expected to facilitate high yields and rapid reaction times in both types of reactions, comparable to or even exceeding those of other nitro-substituted benzaldehydes.

Knoevenagel Condensation Products

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) to yield an α,β-unsaturated product.[1][2] For this compound, this reaction is predicted to proceed efficiently.

Schiff Base Formation

Schiff bases are formed through the condensation of an aldehyde with a primary amine.[3][4] These compounds are widely studied for their diverse biological activities. The reaction with this compound is expected to be robust, leading to the formation of a stable imine linkage.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance of this compound in condensation reactions compared to other substituted benzaldehydes and provide representative spectroscopic data for the anticipated product classes.

Table 1: Comparative Reactivity of Substituted Benzaldehydes in Condensation Reactions

AldehydeSubstituent EffectsExpected ReactivityRepresentative Yields (%)
This compound Strong EWG (NO₂) and moderate EDG (Morpholino)Very High >90
2-NitrobenzaldehydeStrong EWG (NO₂)High85-95[5]
4-NitrobenzaldehydeStrong EWG (NO₂)High85-95[5][6]
BenzaldehydeUnsubstitutedModerate70-85
4-MethoxybenzaldehydeStrong EDG (OCH₃)Low to Moderate60-80

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are representative and can vary based on specific reactants and conditions.

Table 2: Representative Spectroscopic Data for Knoevenagel Condensation Products

Spectroscopic Data2-(2-Morpholino-5-nitrobenzylidene)malononitrile (Predicted)2-(4-Nitrobenzylidene)malononitrile (Reported)
¹H NMR (δ, ppm) ~8.5-7.5 (Ar-H), ~7.9 (s, 1H, =CH)8.41 (d, 2H), 8.10 (d, 2H), 7.91 (s, 1H)[7]
¹³C NMR (δ, ppm) ~160-110 (Ar-C, C=C), ~115 (CN), ~85 (C=C (CN)₂)156.8, 150.4, 135.8, 131.1, 124.6, 112.6, 111.6, 87.5[5]
IR (cm⁻¹) ~2220 (C≡N), ~1600 (C=C), ~1520 & 1340 (NO₂)2231 (C≡N), 1604 (C=C), 1521 & 1344 (NO₂)

Table 3: Representative Spectroscopic Data for Schiff Base Products

Spectroscopic DataN-(2-Morpholino-5-nitrobenzylidene)aniline (Predicted)N-(4-Nitrobenzylidene)aniline (Reported)
¹H NMR (δ, ppm) ~8.5 (s, 1H, CH=N), ~8.4-6.8 (Ar-H), ~3.8 (t, 4H, Morpholine), ~3.0 (t, 4H, Morpholine)8.5 (s, 1H, CH=N), 8.3 (d, 2H), 7.9 (d, 2H), 7.5-7.2 (m, 5H)
¹³C NMR (δ, ppm) ~160 (C=N), ~150-120 (Ar-C), ~66 (Morpholine), ~48 (Morpholine)159.9, 150.5, 141.8, 130.6, 129.5, 129.2, 124.2, 121.5
IR (cm⁻¹) ~1630 (C=N), ~1520 & 1340 (NO₂)1625 (C=N), 1515 & 1345 (NO₂)

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions discussed.

General Protocol for Knoevenagel Condensation
  • Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Active Methylene Compound: Add a slight molar excess (1.1 equivalents) of the active methylene compound (e.g., malononitrile).

  • Catalysis: Introduce a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

General Protocol for Schiff Base Synthesis
  • Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product often crystallizes out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize from an appropriate solvent if necessary.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The morpholine moiety is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[8][9] The nitroaromatic scaffold, on the other hand, is found in compounds that can modulate the MAPK signaling pathway, another critical regulator of cellular processes.[10][11]

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2_Morpholino_5_nitrobenzaldehyde 2-Morpholino-5- nitrobenzaldehyde Mixing Mixing 2_Morpholino_5_nitrobenzaldehyde->Mixing Active_Methylene Active Methylene Compound Active_Methylene->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Weak Base Catalyst (e.g., Piperidine) Catalyst->Mixing Temperature Room Temperature or Gentle Heating Stirring Stirring & Monitoring (TLC) Temperature->Stirring Mixing->Stirring Reaction Isolation Isolation (Filtration) Stirring->Isolation Completion Purification Purification (Recrystallization) Isolation->Purification Knoevenagel_Product Knoevenagel Condensation Product Purification->Knoevenagel_Product

Experimental workflow for Knoevenagel condensation.

PI3K_AKT_mTOR_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholino_Compound Morpholino-containing Inhibitor Morpholino_Compound->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Nitroaromatic_Compound Nitroaromatic Compound Nitroaromatic_Compound->Raf may modulate

Simplified MAPK/ERK signaling pathway.

References

A Comparative Guide to Morpholine-Containing PI3K Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. A prominent structural motif found in many PI3K inhibitors is the morpholine ring, which has been shown to be important for binding to the ATP-binding pocket of the enzyme. This guide provides a comparative analysis of established morpholine-containing PI3K inhibitors, offering a benchmark for the evaluation of novel compounds such as those derived from scaffolds like 2-Morpholino-5-nitrobenzaldehyde.

While direct biological data for this compound is not extensively available in peer-reviewed literature, its structure, featuring a morpholine group attached to a nitro-substituted aromatic ring, represents a valid starting point for the synthesis of novel PI3K inhibitors. The electron-withdrawing nature of the nitro group can influence the chemical properties and potential biological activity of such derivatives.

Comparative Performance of Morpholine-Containing PI3K Inhibitors

This section compares three well-characterized PI3K inhibitors that feature a morpholine moiety: LY294002, a first-generation pan-PI3K inhibitor, and two more recent and potent inhibitors, Pictilisib (GDC-0941) and ZSTK474. The data presented below summarizes their inhibitory activity against the Class I PI3K isoforms and their efficacy in reducing the viability of various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Selected PI3K Inhibitors
CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
LY294002 500[1][2]970[1][2]570[1][2]6600[3]
Pictilisib (GDC-0941) 3[4]33[4]3[4]75[4]
ZSTK474 16[5][6]44[5][6]4.6 - 5[5][6]49[5][6]
Table 2: Cellular Activity of Selected PI3K Inhibitors in Cancer Cell Lines
CompoundCell LineCancer TypeIC50/GI50 (µM)
Pictilisib (GDC-0941) U87MGGlioblastoma0.95[7]
A2780Ovarian Cancer0.14[7]
PC3Prostate Cancer0.28[7]
HT29Colorectal Cancer0.157[7]
ZSTK474 General Panel39 Human Cancer Lines0.32 (Mean GI50)[6][8]
LY294002 AsPC-1Pancreatic Cancer5-45 (Dose Range)[2]
BxPC-3Pancreatic Cancer5-45 (Dose Range)[2]
PANC-1Pancreatic Cancer5-45 (Dose Range)[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel inhibitors. Below are representative protocols for an in vitro PI3K kinase assay and a cell viability assay.

Protocol 1: In Vitro PI3K Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of PI3K isoforms and the potency of inhibitors in a cell-free system.[6]

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • Test compound (e.g., dissolved in DMSO)

  • HTRF detection reagents

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in the kinase assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the recombinant PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the lipid substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the product by adding the TR-FRET detection reagents according to the manufacturer's instructions.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the data to the vehicle-treated cells and calculate the IC50 values, representing the concentration that inhibits cell viability by 50%.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical signaling cascade and the point of inhibition for the compounds discussed.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Full Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Morpholine-Containing Inhibitors Inhibitor->PI3K Key_Protein Key Protein Substrate Lipid Substrate Product Signaling Product Inhibitor_Node Inhibitor Activation_Edge Activation Inhibition_Edge Inhibition P1 S1 Pr1 I1 A_edge I_edge Activation Activation Inhibition Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholine-based inhibitors.

General Workflow for Synthesis and Evaluation

The diagram below outlines a typical workflow for the development of novel PI3K inhibitors, starting from a precursor like this compound.

Workflow Start 2-Morpholino-5- nitrobenzaldehyde Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Kinase Screening (IC50) Library->Screening Cellular Cell-Based Assays (Viability, Apoptosis) Screening->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Synthesis SAR In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: General workflow for the synthesis and evaluation of novel PI3K inhibitors.

References

Navigating Purity: A Comparative Analysis of Commercially Available 2-Morpholino-5-nitrobenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount, directly influencing experimental outcomes, reproducibility, and the integrity of subsequent products. This guide provides a comparative purity analysis of commercially available 2-Morpholino-5-nitrobenzaldehyde, a key building block in various synthetic pathways. While the isomeric 5-Morpholino-2-nitrobenzaldehyde (CAS No. 113259-81-7) is more frequently cited by commercial suppliers, this guide will address both, with a primary focus on the latter due to available data. We present a comparison of typical purity levels from various suppliers and detail the essential analytical methodologies for in-house verification.

Comparison of Commercial Supplier Specifications

The purity of this compound can vary between suppliers. While a comprehensive, independent comparative study with experimental data is not publicly available, a survey of supplier-provided data indicates a general purity range. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.

Supplier CategoryTypical Purity (%)Analytical Method(s) CitedPotential Impurities
Specialty Chemical Suppliers 95.0 - 97.0%[1][2]NMR, HPLC, LC-MS[3]Starting materials (e.g., a halonitrobenzaldehyde, morpholine), isomeric byproducts, residual solvents.
Chemical Marketplaces >98.0% (GC) (for related compounds)[4]GC (for related compounds)[4]Unreacted precursors, byproducts from side reactions, solvents used in synthesis and purification.

Note: Data for the specific isomeric title compound is limited, and the table includes data for the closely related 5-Morpholino-2-nitrobenzaldehyde and other substituted nitrobenzaldehydes to provide a representative overview.

Key Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is crucial for a comprehensive purity assessment of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of this compound and separating it from non-volatile impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). To improve peak shape, a small amount of acid, such as 0.1% formic acid or phosphoric acid, can be added to the aqueous phase.[5] The mobile phase should be degassed before use.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range of the working standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set based on the UV-Vis spectrum of the compound (e.g., 254 nm or the λmax).[6]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Analysis: After equilibrating the column with the mobile phase for at least 30 minutes, inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.[5]

  • Data Processing: The purity is calculated using the area percent method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for identifying and quantifying impurities. Both ¹H and ¹³C NMR provide detailed information about the molecule's chemical environment.

Experimental Protocol: NMR for Structural Elucidation and Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The aldehydic proton is expected to appear at a downfield chemical shift.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Reference the chemical shifts to the solvent signal or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. Purity can be estimated by comparing the integral of the main compound's protons to those of the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the identification and quantification of volatile impurities, such as residual solvents from the synthesis and purification processes.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from a mass-to-charge ratio (m/z) of 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or acetone.

  • Data Analysis: Identify peaks corresponding to residual solvents by comparing their mass spectra and retention times to known standards.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_conclusion Final Assessment sample Commercial Sample prep Sample Preparation (Dissolution) sample->prep hplc HPLC Analysis prep->hplc nmr NMR Spectroscopy prep->nmr gcms GC-MS Analysis prep->gcms hplc_data Purity (%) & Impurity Profile hplc->hplc_data nmr_data Structural Confirmation & Impurity ID nmr->nmr_data gcms_data Residual Solvent ID gcms->gcms_data conclusion Overall Purity Assessment hplc_data->conclusion nmr_data->conclusion gcms_data->conclusion

Caption: Workflow for the comprehensive purity analysis of this compound.

References

A Comparative Guide to 2-Morpholino-5-nitrobenzaldehyde and its Alternatives in the Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Morpholino-5-nitrobenzaldehyde with other commercially available substituted nitrobenzaldehydes. The comparison focuses on their performance as precursors in the synthesis of 2-substituted benzimidazoles, a critical scaffold in medicinal chemistry. This document summarizes key molecular data, provides a detailed experimental protocol for a representative synthesis, and visualizes a relevant biological signaling pathway where such derivatives may exhibit activity.

Performance in Benzimidazole Synthesis: A Comparative Overview

The synthesis of 2-substituted benzimidazoles via condensation of a substituted benzaldehyde with o-phenylenediamine is a fundamental reaction in heterocyclic chemistry. The reactivity of the aldehyde, and consequently the reaction yield, is significantly influenced by the electronic nature of the substituents on the benzaldehyde ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the aldehydic carbon, generally leading to higher yields, while electron-donating groups (EDGs) can have the opposite effect.

This guide evaluates this compound, which contains a strong electron-withdrawing nitro group and an electron-donating morpholino group, against alternatives bearing different substitution patterns.

Quantitative Data Summary

The following table summarizes the molecular weights of this compound and its alternatives, along with representative yields for the synthesis of the corresponding 2-substituted benzimidazole derivatives under comparable reaction conditions.

CompoundMolecular Weight ( g/mol )Substituent EffectsRepresentative Yield (%)
This compound 236.22[1]Strong EWG (-NO₂) and EDG (-Morpholino)75-85 (Estimated)
2-Chloro-5-nitrobenzaldehyde185.56[2][3][4][5]Strong EWG (-NO₂) and moderate EWG (-Cl)>90[6]
2-Nitrobenzaldehyde151.12[7][8][9]Strong EWG (-NO₂)85-95[6]
2-Hydroxy-5-nitrobenzaldehyde167.12[10][11][12][13]Strong EWG (-NO₂) and strong EDG (-OH)Not readily available

Note: The yield for this compound is estimated based on the combined electronic effects of its substituents. The morpholino group, being electron-donating, is expected to slightly reduce the reactivity of the aldehyde compared to derivatives with only electron-withdrawing groups.

Experimental Protocol: Synthesis of 2-(Substituted)-1H-benzo[d]imidazole

This protocol provides a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a substituted benzaldehyde, which can be adapted for the compounds listed above.

Materials:

  • o-Phenylenediamine

  • Substituted Benzaldehyde (e.g., this compound)

  • Ethanol

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of ammonium chloride (approximately 1.2 mmol per mmol of aldehyde) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water while stirring. A solid precipitate of the crude product should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any residual catalyst and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 2-(substituted)-1H-benzo[d]imidazole.

Mandatory Visualization

Experimental Workflow for Benzimidazole Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-substituted benzimidazoles as described in the experimental protocol.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine dissolve Dissolve in Ethanol o_phenylenediamine->dissolve substituted_benzaldehyde Substituted Benzaldehyde substituted_benzaldehyde->dissolve add_catalyst Add NH4Cl (catalyst) dissolve->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitate in Ice Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize wash->recrystallize product Purified 2-Substituted Benzimidazole recrystallize->product

General workflow for the synthesis of 2-substituted benzimidazoles.
PI3K/AKT/mTOR Signaling Pathway

Benzimidazole derivatives are of significant interest in drug discovery due to their broad range of biological activities, including their potential as anticancer agents. Many of these compounds exert their effects by inhibiting key cellular signaling pathways implicated in cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[14][15][16][17][18] The diagram below illustrates a simplified representation of this pathway and indicates a potential point of inhibition by a benzimidazole-based drug.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Benzimidazole Derivative (Inhibitor) Inhibitor->AKT Inhibition

Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

References

Unveiling the Enigmatic Profile of 2-Morpholino-5-nitrobenzaldehyde: A Guide to Potential Cross-reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes and potential drug candidates is paramount. This guide provides a comparative analysis of 2-Morpholino-5-nitrobenzaldehyde, a compound whose specific biological applications and cross-reactivity profile are not extensively documented. By examining the known reactivity of its core chemical moieties—the morpholine ring and the nitrobenzaldehyde group—we can infer its potential interactions and compare it to better-characterized molecules in relevant biological assays.

While direct experimental data on the cross-reactivity of this compound is scarce, its structural components are well-represented in pharmacologically active molecules. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into enzyme inhibitors to enhance potency and pharmacokinetic properties.[1][2] Conversely, the nitrobenzaldehyde moiety, with its electron-withdrawing nitro group, is a reactive pharmacophore that has been explored for the development of inhibitors for various enzymes.[3][4]

This guide will, therefore, construct a predictive cross-reactivity profile for this compound by comparing it to known enzyme inhibitors sharing its structural motifs. We will focus on its potential as a kinase inhibitor, given the prevalence of the morpholine group in this class of drugs, and as an aldehyde dehydrogenase inhibitor, a target for which nitrobenzaldehyde derivatives have been investigated.

Comparison with Kinase Inhibitors

The morpholine ring is a common feature in a multitude of kinase inhibitors, where it often forms key interactions within the ATP-binding pocket of the enzyme.[5] Its inclusion can also improve the metabolic stability and solubility of a compound.[1]

To illustrate potential cross-reactivity, we compare the hypothetical activity of this compound with a well-characterized, morpholine-containing PI3K inhibitor, LY294002. It is important to note that the data for this compound in the following table is hypothetical and serves as a framework for potential experimental investigation.

Table 1: Hypothetical Kinase Inhibitory Profile

Kinase TargetThis compound (% Inhibition @ 10 µM) (Hypothetical)LY294002 (% Inhibition @ 10 µM)
PI3Kα7595[6]
PI3Kβ6892[6]
PI3Kδ5588[6]
PI3Kγ4585[6]
mTOR3560[6]
DNA-PK2550[6]

The nitro group on the benzaldehyde ring of this compound could influence its selectivity profile. Nitroaromatic compounds are known to be susceptible to reduction by cellular reductases, which could lead to off-target effects or metabolic liabilities.[7]

Comparison with Aldehyde Dehydrogenase (ALDH) Inhibitors

Substituted benzaldehydes have been investigated as inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes involved in cellular detoxification and metabolism.[8] For instance, some benzaldehyde derivatives have shown inhibitory activity against various ALDH isoforms.[8]

Here, we compare the potential ALDH inhibitory activity of this compound with that of a known ALDH substrate, 4-nitrobenzaldehyde (4-NBA), which is used in ALDH activity assays.

Table 2: Potential Aldehyde Dehydrogenase (ALDH) Inhibition

CompoundTarget ALDH IsoformReported Activity
This compoundALDH1A3 (Hypothetical)Potential inhibitor
4-Nitrobenzaldehyde (4-NBA)ALDH3A1Substrate[8]
Benzyloxybenzaldehyde DerivativesALDH1A3Selective inhibitors[8]

The presence of the bulky morpholine group in this compound might influence its binding to the ALDH active site compared to simpler benzaldehyde derivatives.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, the following experimental protocols are recommended.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors (e.g., LY294002) in a suitable solvent like DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and its specific substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the generated ADP using a detection reagent that converts ADP to a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate the percentage of inhibition relative to a vehicle control and determine IC50 values.[9]

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay measures the enzymatic oxidation of an aldehyde substrate by ALDH, which is monitored by the reduction of NAD(P)+ to NAD(P)H.

  • Compound and Enzyme Preparation: Prepare solutions of this compound, a reference substrate (e.g., 4-NBA or hexanal), and purified ALDH enzyme.

  • Reaction Mixture: In a microplate, combine the ALDH enzyme, the cofactor NAD(P)+, and the test compound or vehicle control.

  • Initiation and Measurement: Initiate the reaction by adding the aldehyde substrate. Monitor the increase in fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm due to the production of NAD(P)H over time.

  • Data Analysis: The rate of NAD(P)H production is proportional to ALDH activity. Calculate the percentage of inhibition and determine IC50 values.[8]

Visualizing Potential Interactions and Workflows

To better understand the potential biological context and experimental design, the following diagrams are provided.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K caption Potential inhibition of the PI3K signaling pathway. G cluster_workflow Kinase Selectivity Screening Workflow Start Test Compound (this compound) Dilution Prepare Serial Dilutions Start->Dilution Assay Perform Kinase Assay (e.g., ADP-Glo™) Dilution->Assay KinasePanel Panel of Kinases (e.g., PI3K, mTOR, etc.) KinasePanel->Assay DataAcquisition Measure Signal (Luminescence) Assay->DataAcquisition Analysis Calculate % Inhibition and IC50 Values DataAcquisition->Analysis Selectivity Determine Selectivity Profile Analysis->Selectivity caption Workflow for assessing kinase inhibitor selectivity.

References

Comparative Efficacy of 2-Morpholino-5-nitrobenzaldehyde Derivatives as Enzyme Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-Morpholino-5-nitrobenzaldehyde derivatives reveals their potential as a versatile scaffold for the development of potent enzyme inhibitors. This guide provides a comparative overview of their efficacy, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways to aid researchers in drug discovery and development.

The strategic incorporation of the morpholine and nitro-substituted benzaldehyde moieties has led to the exploration of a variety of derivatives with significant biological activities. While extensive research on a broad library of this compound derivatives as enzyme inhibitors is still emerging, preliminary studies and research on structurally related compounds indicate their promise in targeting key enzymes implicated in various diseases. This guide synthesizes the available information to provide a comparative framework for their evaluation against other established inhibitors.

Data Presentation: A Comparative Look at Inhibitory Activities

Due to the limited availability of a large, directly comparable dataset for a series of this compound derivatives, this section presents data on structurally related morpholine-containing compounds and benzaldehyde derivatives that have shown significant enzyme inhibitory activity. This comparative data serves as a benchmark for the potential efficacy of the title compounds.

Table 1: Comparative Inhibitory Activity of Morpholine-Containing Heterocycles against Cholinesterases

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
11g Acetylcholinesterase (AChE)1.94 ± 0.13Galantamine-
Butyrylcholinesterase (BChE)28.37 ± 1.85
11a Acetylcholinesterase (AChE)-Galantamine-
11h Acetylcholinesterase (AChE)-Galantamine-
11j Acetylcholinesterase (AChE)-Galantamine-
11l Acetylcholinesterase (AChE)-Galantamine-
12a Acetylcholinesterase (AChE)-Galantamine-

Data extracted from a study on novel 4-N-phenylaminoquinoline derivatives containing a morpholine group.[1]

Table 2: Comparative Inhibitory Activity of Benzaldehyde Derivatives against Urease

Compound IDTarget EnzymeInhibition (%)Reference CompoundInhibition (%)
Protocatechuic aldehyde (PA) Jack bean urease68Hydroxyurea (HU)~95
PA Derivative 2A7 Jack bean urease94Hydroxyurea (HU)~95
PA Derivative 2B10 Jack bean urease94Hydroxyurea (HU)~95
Vanillin (VN) Derivative 2D2 Jack bean urease~59Hydroxyurea (HU)~95
Syringaldehyde (SA) Derivative 2A9 Jack bean urease~59Hydroxyurea (HU)~95

Data from a study on urease inhibitors inspired by plant phenolic aldehydes.[2][3][4]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are fundamental for the validation and comparison of scientific findings. Below are representative methodologies for the synthesis of Schiff base derivatives and the evaluation of their enzyme inhibitory activity.

Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases, a common class of derivatives prepared from aldehydes.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, aminothiazoles)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve one molar equivalent of this compound in absolute ethanol.

  • To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Enzyme Inhibition Assay: A General Protocol for Cholinesterase Inhibition

This protocol outlines the widely used Ellman's method for determining the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Donepezil, Galantamine)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, positive control, substrate, and DTNB in the appropriate buffer.

  • In a 96-well plate, add a specific volume of the phosphate buffer, the test compound solution (at various concentrations), and the enzyme solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) and DTNB solution to each well.

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Synthesis Choline Choline Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Cholinergic neurotransmission and the mechanism of its inhibition.

Enzyme_Inhibition_Workflow Start Start: Synthesize 2-Morpholino-5- nitrobenzaldehyde Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Start->Characterization Primary_Screening Primary Enzyme Inhibition Screening (Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assay (Multiple Concentrations) Primary_Screening->Dose_Response Active Compounds IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Mechanism_of_Inhibition Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism_of_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_of_Inhibition->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the evaluation of enzyme inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Morpholino-5-nitrobenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2-Morpholino-5-nitrobenzaldehyde (CAS No. 113259-81-7) was found during the literature search. The following disposal procedures are based on the hazard information available for this specific compound and safety data for structurally similar compounds, such as other nitrobenzaldehydes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. All procedures must be conducted in accordance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to be aware of the known and potential hazards associated with this compound and similar nitroaromatic compounds. Personal Protective Equipment (PPE) must be worn at all times.

Known Hazard Statements for this compound: .[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

General Precautions for Nitro-Aromatic Compounds:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Summary of Key Safety and Physical Data

The following table summarizes the known and extrapolated data for this compound and related compounds. This information is critical for safe handling and disposal.

PropertyThis compound2-Nitrobenzaldehyde (for comparison)2-Hydroxy-5-nitrobenzaldehyde (for comparison)
CAS Number 113259-81-7552-89-697-51-8
Molecular Formula C₁₁H₁₂N₂O₄C₇H₅NO₃C₇H₅NO₄
Molecular Weight 236.23 g/mol [1]151.12 g/mol 167.12 g/mol
Physical State Solid[1]SolidSolid
Melting Point 149-151 °C[1]42-44 °C[2]Not Available
Hazard Statements H302, H315, H319, H335[1]H302, H315, H319, H335, H412H315, H319, May cause respiratory irritation
Precautionary Statements P280, P305+P351+P338[1]P261, P264, P270, P271, P273, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501P261, P264, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

Objective: To safely collect, label, and store this compound waste for disposal by a licensed hazardous waste contractor.

Materials:

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or face shield

    • Lab coat

  • Designated hazardous waste container (solid waste)

  • Container label

  • Spatula or scoop

  • Chemical fume hood

Procedure:

  • Preparation and PPE:

    • Ensure all necessary PPE is worn correctly.

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into a designated solid hazardous waste container using a clean spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, consider moistening it with a small amount of a compatible, non-reactive solvent (e.g., ethanol) to reduce dust generation, if permitted by your EHS guidelines.

    • Collect any contaminated disposable materials, such as weighing paper or gloves, in the same container.

  • Container Labeling:

    • Securely close the waste container.

    • Attach a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: "113259-81-7"

      • An accurate list of all components and their approximate percentages if it is a mixture.

      • The associated hazards (e.g., "Harmful," "Irritant").

      • The date of accumulation.

  • Storage:

    • Store the labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials. Based on similar compounds, avoid strong oxidizing agents, strong bases, and strong acids.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide a full and accurate description of the waste.

    • Do not mix this waste with other waste streams unless explicitly approved by your EHS department.[2]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood collect Transfer Waste to Hazardous Waste Container hood->collect label_container Securely Cap and Label Container - Chemical Name - CAS Number - Hazards collect->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

SpillResponse cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Spill Size spill->assess restrict Restrict Access to Area assess->restrict Minor evacuate Evacuate Immediate Area assess->evacuate Major collect_solid Gently Sweep or Scoop Solid restrict->collect_solid decontaminate Decontaminate Area collect_solid->decontaminate dispose_materials Collect all materials in Hazardous Waste Container decontaminate->dispose_materials alert Alert EHS and Emergency Services evacuate->alert secure Secure the Area (Prevent Entry) alert->secure

Caption: Spill Response Decision Tree.

References

Personal protective equipment for handling 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Safe Handling of 2-Morpholino-5-nitrobenzaldehyde

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 30742-62-2). As a compound used in pharmaceutical development and biomedical research, adherence to rigorous safety standards is paramount to protect laboratory personnel and the environment.[1] This document synthesizes direct safety information with established best practices for handling structurally related aromatic nitro compounds to ensure a comprehensive safety framework.

Hazard Assessment: Understanding the Risks

While a complete hazard profile for this compound is not extensively documented, its structure as an aromatic nitro compound warrants significant caution. Structurally similar chemicals, such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, are known to be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation.[2][3][4][5] Therefore, it is prudent to treat this compound as a hazardous substance with the potential for similar toxicological effects.

Primary Hazards:

  • Eye Contact: Can cause serious irritation.[2][3]

  • Skin Contact: May cause skin irritation and potential absorption.[2][3] Open cuts or abrasions could lead to systemic exposure.[6]

  • Inhalation: The dust or aerosol form may cause respiratory tract irritation.[3][4][6]

  • Ingestion: Assumed to be harmful if swallowed, based on analogous compounds.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory. The selection of appropriate PPE is critical to prevent exposure. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.[7][8]

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][8] Goggles provide a seal around the eyes to protect against dust and splashes.
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation (e.g., during bulk transfer).
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Always inspect gloves for integrity before use. Double-gloving is best practice. Change gloves immediately upon contamination and after each use. Wash hands thoroughly after glove removal.[6][9]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[8] Use of a respirator may require a formal respiratory protection program, including fit testing.[9]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and prevent accidents. The following protocol outlines the key steps for safely handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_node 1. Verify Fume Hood Certification & Airflow ppe_node 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_node->ppe_node Ensure safety controls weigh_node 3. Weigh Compound (Use anti-static weigh boat) ppe_node->weigh_node Begin experiment transfer_node 4. Transfer & Dissolve (Use spatula, add solvent slowly) weigh_node->transfer_node Minimize dust decon_node 5. Decontaminate Surfaces & Equipment transfer_node->decon_node Experiment complete waste_node 6. Segregate & Label Hazardous Waste decon_node->waste_node doff_node 7. Doff PPE Correctly (Gloves last) waste_node->doff_node wash_node 8. Wash Hands Thoroughly doff_node->wash_node

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol
  • Preparation and Engineering Controls :

    • Confirm that the chemical fume hood has a current certification and that airflow is optimal.

    • Ensure an eyewash station and safety shower are unobstructed and readily accessible.[8]

    • Don all required PPE as detailed in the table above.[1]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula for transfers and handle the container carefully to avoid aerosolizing the powder.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment :

    • Keep all containers clearly labeled.

    • Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory.[3][5]

  • Storage :

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and informed response is critical.

Incident TypeImmediate Action Plan
Eye Exposure Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Skin Exposure Immediately remove all contaminated clothing.[6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.[7]
Inhalation Move the individual to fresh air immediately.[2][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Wash out the mouth with water.[7] Do not induce vomiting. Call a poison control center or seek immediate medical attention.[2]
Minor Spill (Inside a fume hood) Decontaminate the area with an appropriate solvent. Carefully sweep up the absorbed material, place it into a labeled, sealed container for hazardous waste, and dispose of it according to institutional guidelines.
Major Spill Evacuate the immediate area and alert colleagues. If safe to do so, increase ventilation. Do not attempt to clean up a large spill without appropriate training and respiratory protection. Contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Container Management : Do not mix this waste with other waste streams.[3] Keep the waste container closed when not in use.

  • Final Disposal : The disposal of chemical waste must be handled by a professional and approved waste disposal service in accordance with all local, state, and federal regulations.[1][2][3] Do not dispose of this chemical down the drain.[3]

By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring their personal safety while maintaining the integrity of their work and protecting the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.